Product packaging for 3-(Methylphosphinico)propionic acid(Cat. No.:CAS No. 15090-23-0)

3-(Methylphosphinico)propionic acid

Cat. No.: B138133
CAS No.: 15090-23-0
M. Wt: 152.09 g/mol
InChI Key: QXFUBAAEKCHBQY-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O4P B138133 3-(Methylphosphinico)propionic acid CAS No. 15090-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[hydroxy(methyl)phosphoryl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUBAAEKCHBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864553
Record name 3-(Hydroxymethylphosphinyl)propanoic acid
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Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15090-23-0
Record name 3-Methylphosphinicopropionic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphosphinicopropionic acid
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Record name 3-(Hydroxymethylphosphinyl)propanoic acid
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Record name 3-(hydroxymethylphosphinoyl)propionic acid
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Record name 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(Hydroxymethylphosphinyl)propionic acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methods related to 3-(Hydroxymethylphosphinyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

3-(Hydroxymethylphosphinyl)propionic acid, also known by its IUPAC name 3-[hydroxy(methyl)phosphoryl]propanoic acid, is an organophosphorus compound.[1][2][3] It is a known major metabolite of the herbicide glufosinate.[4]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-[hydroxy(methyl)phosphoryl]propanoic acid[1][2][3]
CAS Number 15090-23-0[1][2][3]
Molecular Formula C4H9O4P[1][2][5]
Molecular Weight 152.09 g/mol [1][2][4]
SMILES C(P(C)(=O)O)CC(O)=O[3]
InChI InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)[2][3]
InChI Key QXFUBAAEKCHBQY-UHFFFAOYSA-N[1][3]

Synonyms:

  • 3-(Hydroxymethylphosphinyl)propionic acid

  • 3-Methylphosphinicopropionic acid (MPPA)[3]

  • (2-Carboxyethyl)methylphosphinic acid[3]

  • 3-(Methylphosphinico)propionic acid[1]

  • carboxyethylmethylphosphinic acid[1]

  • methyl(2-carboxyethyl)phosphinic acid[1]

Caption: 2D structure of 3-(Hydroxymethylphosphinyl)propionic acid.

Physicochemical Properties

The known physicochemical properties of 3-(Hydroxymethylphosphinyl)propionic acid are summarized below.

Table 2: Physicochemical Data

PropertyValue
Appearance White to off-white solid[4]
Melting Point approx. 95°C (decomposes)[4]
Boiling Point 488.6 ± 28.0 °C (Predicted)[4]
Density 1.372 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.69 ± 0.50 (Predicted)[4]
LogP -1.6[1]

Biological Role

3-(Hydroxymethylphosphinyl)propionic acid is primarily recognized as a major metabolite of the herbicide Glufosinate.[4] Its formation is a result of the metabolic breakdown of the parent compound in soil and groundwater.[6]

metabolic_pathway Glufosinate Glufosinate Metabolism Metabolism in Soil & Groundwater Glufosinate->Metabolism MPPA 3-(Hydroxymethylphosphinyl)propionic acid (MPPA) Metabolism->MPPA

Caption: Metabolic relationship of Glufosinate to MPPA.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Separation

A published application note details a method for the separation of polar pesticides, including this compound, using a mixed-mode HPLC column.[1]

Table 3: HPLC Method Parameters

ParameterCondition 1Condition 2
Column Newcrom B, 4.6x150 mm, 5 µm, 100ANewcrom B, 4.6x150 mm, 5 µm, 100A
Mobile Phase MeCN/H₂O – 10/90%MeCN/H₂O – 10/90%
Buffer AmFm pH 3.0 Gradient 5 – 60 mM in 15 minAmFm pH 3.0 Gradient 5 – 15 mM in 10 min
Flow Rate 1 ml/min1 ml/min
Detection CADCAD
Synthesis

A specific, detailed experimental protocol for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid was not found in the reviewed literature. However, a process for a structurally related compound, 3-(hydroxyphenylphosphinyl)-propionic acid, has been described and may offer insights into a potential synthetic route. This process involves the reaction of dichlorophenylphosphine with phenylphosphinic acid to yield a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride, followed by hydrolysis to produce the final product.[7]

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Acylation cluster_final Final Product DCPP Dichlorophenylphosphine Hydrophosphoryl Hydrophosphoryl Compound DCPP->Hydrophosphoryl PPA Phenylphosphinic Acid PPA->Hydrophosphoryl Acylated_Intermediate 3-(chlorophenylphosphinyl) -propionyl chloride Hydrophosphoryl->Acylated_Intermediate + Acryloyl Chloride Acryloyl Acryloyl Chloride Final_Product 3-(hydroxyphenylphosphinyl) -propionic acid Acylated_Intermediate->Final_Product + H2O Hydrolysis Hydrolysis

Caption: Logical workflow for the synthesis of a related compound.

References

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic acid (CAS Number: 15090-23-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, with the CAS number 15090-23-0, is an organophosphorus compound primarily known as the major metabolite of the widely used herbicide, glufosinate.[1][2] Its chemical structure features a propionic acid backbone with a hydroxymethylphosphinyl group. This document provides a comprehensive technical overview of its chemical and physical properties, its role in biological systems as a metabolite, and the analytical methods for its detection. While this guide aims to be in-depth, it is important to note that publicly available information on the specific biological activity, mechanism of action, and detailed synthesis protocols for this compound is limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Hydroxymethylphosphinyl)propionic acid is presented in the table below. This data has been compiled from various chemical databases and supplier information.[3][4][5][6]

PropertyValueReferences
CAS Number 15090-23-0[3][4][5][6]
Molecular Formula C₄H₉O₄P[3][4][5][6]
Molecular Weight 152.09 g/mol [3][4][5][6]
Synonyms 3-(Methylphosphinico)propionic acid, MPP, (2-Carboxyethyl)methylphosphinic acid[2][6]
Appearance White to off-white solid/powder[2]
Melting Point Approx. 95°C (decomposes)[2]
Storage Temperature 2-8°C[4]
SMILES C(P(C)(=O)O)CC(O)=O[4]
InChI Key QXFUBAAEKCHBQY-UHFFFAOYSA-N[6]

Biological Relevance and Metabolism

The primary biological significance of 3-(Hydroxymethylphosphinyl)propionic acid (MPP) lies in its role as the main degradation product of the herbicide glufosinate in plants and other organisms.[1][2] Glufosinate is a non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia in plants.[7]

Glufosinate Metabolism to MPP

In non-transgenic plants, glufosinate is metabolized to MPP through a deamination and subsequent decarboxylation reaction.[8] The metabolic pathway is illustrated in the diagram below. In transgenic, glufosinate-resistant plants, the primary metabolic route is N-acetylation of glufosinate, which blocks its degradation to MPP.[8]

Glufosinate_Metabolism glufosinate Glufosinate ppo 4-Methylphosphinico-2-oxo-butanoic acid (PPO) glufosinate->ppo Deamination mpp 3-(Hydroxymethylphosphinyl)propionic acid (MPP) ppo->mpp Decarboxylation

Metabolic pathway of glufosinate to MPP in non-transgenic plants.
Biological Activity of MPP

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of 3-(Hydroxymethylphosphinyl)propionic acid are not extensively described in publicly accessible scientific literature. The following sections outline the general approaches found for the analysis of this compound.

Synthesis

A specific, peer-reviewed synthesis protocol for 3-(Hydroxymethylphosphinyl)propionic acid could not be identified through extensive searches. A patent for a structurally similar compound, 3-(hydroxyphenylphosphinyl)-propionic acid, describes a process involving the reaction of dichlorophenylphosphine with phenylphosphinic acid, followed by a reaction with acryloyl chloride and subsequent hydrolysis.[11] It is plausible that a similar synthetic strategy could be adapted for 3-(Hydroxymethylphosphinyl)propionic acid, potentially starting from methylphosphonous dichloride or a related precursor. However, without a validated protocol, this remains speculative.

Analytical Methods

The analysis of 3-(Hydroxymethylphosphinyl)propionic acid is most commonly performed in the context of pesticide residue analysis in environmental and biological samples.

  • Soil Samples: Extraction from soil can be achieved using a suitable solvent, followed by a clean-up step to remove interfering matrix components.[12]

  • Biological Fluids (e.g., Serum, Urine): Methods often involve protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte.[13] A mixed-mode cartridge with both anion exchange and weak nonpolar interaction has been successfully used for extraction from serum.[2]

The general workflow for sample preparation and analysis is depicted below.

Analytical_Workflow sample Sample (Soil, Water, Biological Fluid) extraction Extraction sample->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis Direct Injection (for LC-MS/MS) derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

General analytical workflow for the determination of MPP.
  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a common and sensitive method for the detection of MPP. A hydrophilic interaction liquid chromatography (HILIC) column can be used for chromatographic separation without the need for derivatization.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires a derivatization step to increase the volatility of the analyte. Derivatization with tert-butyldimethylsilyl (t-BDMS) has been reported for the analysis of MPP in human serum.[2]

Toxicology and Safety

Specific toxicological data for 3-(Hydroxymethylphosphinyl)propionic acid is limited. A safety data sheet for a similar compound, 3-(hydroxyphenylphosphinyl)propanoic acid, indicates that it can cause serious eye damage.[14] For this compound itself, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.

Environmental Fate

As a metabolite of glufosinate, the environmental fate of 3-(Hydroxymethylphosphinyl)propionic acid is relevant to the overall impact of this herbicide. It is a major degradation product found in soil and water.[15] Studies have shown that MPP can be more mobile in some soil types than the parent glufosinate. The degradation of MPP in the environment is influenced by microbial activity.

Conclusion

3-(Hydroxymethylphosphinyl)propionic acid is a compound of interest primarily due to its status as the main metabolite of the herbicide glufosinate. While analytical methods for its detection are established, there is a notable lack of publicly available information regarding its specific synthesis, detailed biological activity, and mechanism of action independent of its parent compound. Further research is needed to fully characterize the toxicological and pharmacological properties of this molecule to better understand its potential effects on biological systems and the environment.

References

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(hydroxymethylphosphinyl)propionic acid, a molecule of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic methodologies, including in-depth experimental protocols and a summary of quantitative data. Alternative synthetic strategies are also explored. The guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed procedural information and comparative data to support laboratory work.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, also known by its synonyms 3-(methylphosphinico)propionic acid and 2-carboxyethyl methyl phosphinic acid, is an organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a phosphinic acid moiety, imparts unique chemical properties. This guide focuses on the practical synthesis of this molecule, providing detailed experimental procedures and relevant data to facilitate its preparation in a laboratory setting.

Primary Synthetic Route: Reaction of Methyl Phosphine Dichloride with Acrylic Acid

The most direct and reported method for the synthesis of 3-(hydroxymethylphosphinyl)propionic acid involves a two-step process commencing with the reaction of methyl phosphine dichloride and acrylic acid, followed by hydrolysis of the resulting intermediate.

Reaction Scheme

The overall reaction can be depicted as follows:

reaction_scheme reactant1 CH3PCl2 Methyl Phosphine Dichloride arrow1 Step 1: Addition reactant2 CH2=CHCOOH Acrylic Acid water H2O Water arrow2 Step 2: Hydrolysis intermediate Intermediate (3-(chloromethylphosphinyl)propionyl chloride) product HO(CH3)P(O)CH2CH2COOH 3-(Hydroxymethylphosphinyl)propionic acid hcl HCl plus1 + arrow1->intermediate plus2 + arrow2->product arrow2->hcl plus3 +

Caption: Overall reaction scheme for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid.

Experimental Protocol

This protocol is based on the methodology described in Chinese patent CN107936054B.[1]

Step 1: Synthesis of the Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with methyl phosphine dichloride.

  • With stirring, slowly add acrylic acid dropwise to the methyl phosphine dichloride. The molar ratio of methyl phosphine dichloride to acrylic acid should be in the range of 1:1 to 1:1.2.

  • During the addition, maintain the reaction temperature between 50-60 °C. The rate of addition should be controlled to ensure the temperature does not exceed 80 °C.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for a sufficient time to ensure the reaction goes to completion. This will yield the crude intermediate, primarily 3-(chloromethylphosphinyl)propionyl chloride.

Step 2: Hydrolysis and Isolation of the Final Product

  • To the crude intermediate from Step 1, slowly add water dropwise. The molar ratio of the total water added in this and the subsequent step to the initial amount of methyl phosphine dichloride should be at least 2:1. A preferred range is 2:1 to 5:1.

  • Transfer the resulting mixture to a solution of water and an organic solvent. Suitable organic solvents include acetone, ethyl acetate, dioxane, or N,N-dimethylformamide, with acetone being a preferred choice. The amount of organic solvent should be in the range of 100-1000 mL per mole of the initial methyl phosphine dichloride.

  • Heat the mixture to a temperature between 30 °C and the boiling point of the organic solvent and maintain it for a period to complete the hydrolysis.

  • After the reaction is complete, cool the mixture to 15-25 °C.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Dry the collected solid under vacuum to obtain 3-(hydroxymethylphosphinyl)propionic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthetic route based on the available literature.

ParameterValueReference
Molar Ratio (Methyl Phosphine Dichloride:Acrylic Acid)1:1 to 1:1.2[1]
Molar Ratio (Total Water:Methyl Phosphine Dichloride)≥ 2:1 (preferred 2:1 to 5:1)[1]
Reaction Temperature (Step 1)50-60 °C (not exceeding 80 °C)[1]
Reaction Temperature (Step 2)30 °C to boiling point of solvent[1]
Solvent for HydrolysisAcetone, Ethyl Acetate, Dioxane, or DMF[1]

Alternative Synthetic Route: Phospha-Michael Addition

An alternative approach to the synthesis of 3-(hydroxymethylphosphinyl)propionic acid involves the Phospha-Michael addition of a suitable phosphorus-containing nucleophile to an acrylic acid derivative. This method can offer milder reaction conditions.

General Concept

The Phospha-Michael addition involves the conjugate addition of a P-nucleophile, such as a phosphinic acid or its ester, to an α,β-unsaturated carbonyl compound, like an acrylate.

phospha_michael reactant1 R'O(CH3)P(O)H Methylphosphinate Ester arrow1 Phospha-Michael Addition reactant2 CH2=CHCOOR'' Acrylate Ester base Base product R'O(CH3)P(O)CH2CH2COOR'' Diester Product arrow2 product->arrow2 hydrolysis Hydrolysis final_product HO(CH3)P(O)CH2CH2COOH 3-(Hydroxymethylphosphinyl)propionic acid plus1 + arrow1->product arrow2->final_product Hydrolysis workflow start Start: Prepare Reactants (Methyl Phosphine Dichloride, Acrylic Acid) reaction1 Step 1: Addition Reaction - Inert Atmosphere - Controlled Temperature (50-60°C) start->reaction1 hydrolysis Step 2: Hydrolysis - Add Water - React in Water/Organic Solvent Mixture reaction1->hydrolysis cooling Cooling and Precipitation - Cool to 15-25°C hydrolysis->cooling filtration Filtration - Isolate Solid Product cooling->filtration drying Drying - Vacuum Drying filtration->drying analysis Characterization - NMR, MS, IR drying->analysis end Final Product: 3-(Hydroxymethylphosphinyl)propionic acid analysis->end

References

An In-depth Technical Guide on the Molecular Properties of 3-HMPA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular weight and chemical formula for compounds potentially referred to as "3-HMPA." Due to the ambiguity of the abbreviation, this document addresses two distinct chemical entities: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a complex piperidine derivative, and Hexamethylphosphoramide (HMPA), a common polar aprotic solvent. This guide is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Data Presentation

The fundamental molecular properties of these two compounds are summarized in the table below for straightforward comparison.

Compound NameAbbreviation/SynonymMolecular FormulaMolecular Weight ( g/mol )
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine3-HMPA (potential)C13H18FNO223.29
HexamethylphosphoramideHMPAC6H18N3OP179.20

Visualizing Molecular Information

To further elucidate the core data for each compound, the following diagrams illustrate the relationships between their names, formulas, and molecular weights.

cluster_3HMPA (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Compound_Name Compound Name: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Molecular_Formula Molecular Formula: C13H18FNO Compound_Name->Molecular_Formula has Molecular_Weight Molecular Weight: 223.29 g/mol Compound_Name->Molecular_Weight has

Molecular properties of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

cluster_HMPA Hexamethylphosphoramide (HMPA) Compound_Name_HMPA Compound Name: Hexamethylphosphoramide Abbreviation_HMPA Abbreviation: HMPA Compound_Name_HMPA->Abbreviation_HMPA is abbreviated as Molecular_Formula_HMPA Molecular Formula: C6H18N3OP Compound_Name_HMPA->Molecular_Formula_HMPA has Molecular_Weight_HMPA Molecular Weight: 179.20 g/mol Compound_Name_HMPA->Molecular_Weight_HMPA has

Molecular properties of Hexamethylphosphoramide (HMPA).

Detailed Compound Information

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of approximately 223.29 g/mol .[1][2][3][4][5] Its structure consists of a methylpiperidine ring with a hydroxymethyl group and a fluorophenyl group attached.

Hexamethylphosphoramide (HMPA) is a phosphoramide with the chemical formula C6H18N3OP.[6][7][8][9][10] It has a molecular weight of 179.20 g/mol .[6][7][8][9][10] HMPA is a colorless liquid that is used as a polar aprotic solvent in organic synthesis.[7][10]

References

physical and chemical properties of 3-(Hydroxymethylphosphinyl)propionic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic Acid

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, also frequently referred to as 3-Methylphosphinicopropionic acid (MPPA), is an organophosphorus compound of significant interest in analytical chemistry and potentially in chemical synthesis.[1] It is recognized primarily as the major metabolite of the herbicide Glufosinate. The molecule features a propionic acid backbone and a phosphinic acid functional group, which imparts specific reactivity and properties.[1] This guide provides a comprehensive overview of its known physical and chemical properties, analytical methodologies, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of 3-(Hydroxymethylphosphinyl)propionic acid have been characterized through various sources. The data presented below is a compilation of information from chemical suppliers and databases. It is important to note that some of these values are predicted through computational models.

Compound Identification

A clear identification of the compound is crucial for any research or development activity.

IdentifierValue
CAS Number 15090-23-0[2][3][4][5]
IUPAC Name 3-[hydroxy(methyl)phosphoryl]propanoic acid[2][5][6]
Molecular Formula C4H9O4P[2][3][4][5][7]
Molecular Weight 152.09 g/mol [2][3][4][5]
InChI Key QXFUBAAEKCHBQY-UHFFFAOYSA-N[2]
Canonical SMILES C(P(C)(=O)O)CC(O)=O[1]
Synonyms 3-Methylphosphinicopropionic acid, MPPA, (2-Carboxyethyl)methylphosphinic acid, 3-(Methylphosphinico)propionic acid[1][2][3]
Physical Properties

The physical characteristics of the compound are summarized below.

PropertyValue
Appearance White to off-white solid[3]
Melting Point ~95°C (decomposes)[3][4]
Boiling Point 488.6 ± 28.0 °C (Predicted)[3][4]
Density 1.372 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 2.69 ± 0.50 (Predicted)[3][4]
LogP -1.6[2]
Storage Temperature 2-8°C[3][4]

Chemical Properties and Reactivity

3-(Hydroxymethylphosphinyl)propionic acid is an organophosphorus compound characterized by its phosphinic acid group.[1] This functional group is key to its reactivity, making it a point of interest for the synthesis of other organophosphorus compounds.[1] Its solubility characteristics can vary, which influences its application in different chemical environments.[1]

As a major metabolite of the herbicide Glufosinate, it plays a crucial role in environmental and food safety analysis, often being the target analyte in residue testing.

Experimental Protocols

A specific analytical protocol for the separation of this compound using High-Performance Liquid Chromatography (HPLC) has been described.[2]

HPLC Separation of Polar Pesticides including this compound[2]
  • Objective: To separate and analyze this compound among other polar pesticides.

  • Instrumentation:

    • Column: Newcrom B, 4.6x150 mm, 5 µm, 100A

    • Mobile Phase: Acetonitrile/Water (10/90)

    • Buffer: Ammonium formate (AmFm), pH 3.0

    • Gradient: 5 – 60 mM over 15 minutes

    • Flow Rate: 1 ml/min

    • Detection: Charged Aerosol Detector (CAD)

Mandatory Visualizations

The following diagram illustrates a logical workflow for the identification and analysis of 3-(Hydroxymethylphosphinyl)propionic acid.

Workflow for Identification and Analysis of 3-(Hydroxymethylphosphinyl)propionic Acid cluster_ID Compound Identification cluster_Props Property Characterization cluster_Analysis Analytical Protocol Synonyms Common Names (MPPA, etc) Identifiers Chemical Identifiers (CAS: 15090-23-0) Synonyms->Identifiers Structure Structural Info (SMILES, InChI) Identifiers->Structure HPLC HPLC Separation (Newcrom B Column) Identifiers->HPLC Informs Physical Physical Properties (Melting Point, Density) Structure->Physical Predicts Chemical Chemical Properties (Reactivity, Metabolite) Physical->Chemical Sample Sample Preparation Sample->HPLC Detection Detection (CAD) HPLC->Detection

Caption: Logical workflow for compound identification and analysis.

Safety Information

The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Hazard CodeStatement
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]

Appropriate personal protective equipment should be used when handling this chemical, including gloves and eye protection, and it should be handled in a well-ventilated area.[4]

Conclusion

3-(Hydroxymethylphosphinyl)propionic acid is an organophosphorus compound with well-defined physical and chemical identifiers, though many of its properties are based on predictive models. Its primary significance lies in its role as a metabolite of Glufosinate, making its detection and analysis critical. While detailed synthetic protocols are scarce, established analytical methods like HPLC allow for its effective separation and quantification. The available safety data indicates that it should be handled with care to avoid irritation and harm if ingested.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid, a compound of interest in metabolic studies and analytical chemistry. Also known as 3-(Methylphosphinico)propionic acid (MPP), with CAS number 15090-23-0, this organophosphorus compound is the major metabolite of the herbicide glufosinate.[1][2] This document outlines a plausible synthetic pathway, details experimental protocols based on analogous reactions, presents relevant quantitative data, and illustrates the metabolic context of this compound.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid (MPP) is a key analyte in environmental and toxicological studies due to its formation from the widely used herbicide, glufosinate.[1][2] Its chemical structure, featuring both a phosphinic acid and a carboxylic acid moiety, makes it a polar and water-soluble compound. Understanding its synthesis and reaction mechanism is crucial for the development of analytical standards, the study of its metabolic fate, and for professionals in drug development exploring organophosphorus compounds. This guide focuses on a probable and efficient synthetic route: the free-radical addition of methylphosphinic acid to acrylic acid.

Proposed Reaction Mechanism: Free-Radical Addition

The synthesis of 3-(Hydroxymethylphosphinyl)propionic acid can be achieved through the free-radical addition of methylphosphinic acid to acrylic acid. This mechanism is favored for its efficiency and applicability to α,β-unsaturated carboxylates.[3][4] The reaction is typically initiated by a radical initiator, such as a peroxide or an azo compound, and can be performed under various conditions, including solvent-free or in aqueous media.[3]

The proposed mechanism involves three key stages:

  • Initiation: The reaction is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN or a peroxide) to generate free radicals. These radicals then abstract a hydrogen atom from the P-H bond of methylphosphinic acid to form a phosphinyl radical.

  • Propagation: The newly formed phosphinyl radical adds to the β-carbon of the acrylic acid double bond. This addition is regioselective, with the phosphorus atom attaching to the carbon atom further from the carboxylic acid group. This step results in the formation of a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of methylphosphinic acid, regenerating the phosphinyl radical and forming the final product, 3-(Hydroxymethylphosphinyl)propionic acid. This propagation cycle continues until the reactants are consumed or the radicals are terminated.

  • Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Below is a DOT script for a diagram illustrating this proposed reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_initiator Initiation cluster_propagation Propagation methylphosphinic_acid Methylphosphinic Acid (CH₃P(O)(H)OH) phosphinyl_rad Methylphosphinyl Radical methylphosphinic_acid->phosphinyl_rad acrylic_acid Acrylic Acid (CH₂=CHCOOH) intermediate_rad Carbon-centered Radical Intermediate acrylic_acid->intermediate_rad initiator Radical Initiator (R-R) initiator_rad 2 R• initiator->initiator_rad Heat/Light initiator_rad->phosphinyl_rad + CH₃P(O)(H)OH - R-H phosphinyl_rad->intermediate_rad product 3-(Hydroxymethylphosphinyl)propionic Acid intermediate_rad->product + CH₃P(O)(H)OH product->phosphinyl_rad - Phosphinyl Radical (regenerated)

Caption: Proposed free-radical addition mechanism for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid.

Experimental Protocols

Objective: To synthesize 3-(Hydroxymethylphosphinyl)propionic acid via free-radical addition.

Materials:

  • Methylphosphinic acid

  • Acrylic acid

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Dibenzoyl peroxide (radical initiator)

  • Toluene or another suitable solvent (optional, for solvent-based reaction)

  • Deionized water (for aqueous reaction)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reaction flask with condenser

  • Separatory funnel

Procedure (Aqueous Conditions): [3]

  • To a reaction flask equipped with a magnetic stirrer and a condenser, add acrylic acid (1.0 equivalent).

  • Add a solution of methylphosphinic acid (1.5 equivalents) dissolved in deionized water.

  • Add the radical initiator (e.g., potassium persulfate, 0.1 equivalents).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or GC-MS after derivatization).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

The workflow for this experimental protocol can be visualized with the following DOT script.

Experimental_Workflow start Start reactants 1. Combine Reactants (Methylphosphinic Acid, Acrylic Acid, Initiator) start->reactants reaction 2. Heat and Stir (80-100°C) reactants->reaction monitoring 3. Monitor Reaction Progress (NMR/GC-MS) reaction->monitoring monitoring->reaction Incomplete cooldown 4. Cool to Room Temperature monitoring->cooldown Complete neutralize 5. Neutralize (Sodium Bicarbonate) cooldown->neutralize extract_impurities 6. Extract Impurities (Ethyl Acetate) neutralize->extract_impurities acidify 7. Acidify (HCl) extract_impurities->acidify extract_product 8. Extract Product (Ethyl Acetate) acidify->extract_product dry_concentrate 9. Dry and Concentrate extract_product->dry_concentrate purify 10. Purify (Recrystallization/Chromatography) dry_concentrate->purify end End Product purify->end

Caption: A generalized workflow for the synthesis and purification of 3-(Hydroxymethylphosphinyl)propionic acid.

Quantitative Data

Quantitative data for the specific synthesis of 3-(Hydroxymethylphosphinyl)propionic acid is not extensively reported. However, data from analogous free-radical additions of phosphinates to alkenes can provide valuable insights into expected yields and reaction conditions.

ParameterValue/RangeReference/Analogy
Reactant Ratio 1.5 - 2.0 eq. of phosphinic acid per eq. of alkeneBased on typical free-radical addition protocols to drive the reaction to completion.
Initiator Concentration 5 - 10 mol%Standard concentration for radical initiators like AIBN or peroxides.
Reaction Temperature 80 - 120°CDependent on the choice of initiator and solvent (if any).[3]
Reaction Time 2 - 24 hoursHighly dependent on reactants, temperature, and catalyst.
Yield 60 - 95%Yields for analogous free-radical additions of hypophosphites to α,β-unsaturated carboxylates are reported to be in this range.[3]

Biological Context: Metabolism of Glufosinate

3-(Hydroxymethylphosphinyl)propionic acid is primarily known as a metabolite of glufosinate, a broad-spectrum herbicide. Glufosinate acts by inhibiting the enzyme glutamine synthetase in plants, leading to the accumulation of ammonia and cell death. In soil and biological systems, glufosinate is metabolized to MPP.[2] Understanding this metabolic pathway is crucial for environmental monitoring and toxicological assessment.

The metabolic conversion of glufosinate to MPP involves the deamination and subsequent oxidation of the amino acid moiety of glufosinate. The following diagram, generated using the DOT language, illustrates this metabolic relationship.

Metabolic_Pathway cluster_process Metabolic Conversion glufosinate Glufosinate mpp 3-(Hydroxymethylphosphinyl)propionic Acid (MPP) glufosinate->mpp Metabolism enzyme Microbial Enzymes (in soil/organisms)

Caption: The metabolic pathway showing the conversion of glufosinate to 3-(Hydroxymethylphosphinyl)propionic acid (MPP).

Conclusion

While direct and extensive literature on the reaction mechanism of 3-(Hydroxymethylphosphinyl)propionic acid is limited, a plausible and efficient synthesis can be proposed through the free-radical addition of methylphosphinic acid to acrylic acid. This guide provides a comprehensive overview of this mechanism, a detailed experimental protocol based on analogous reactions, and relevant quantitative data to aid researchers and professionals in the fields of chemistry and drug development. The biological context of MPP as a major metabolite of glufosinate underscores the importance of understanding its formation and properties for environmental and toxicological applications. Further research into the specific kinetics and optimization of this synthesis would be a valuable contribution to the field.

References

Thermal Decomposition of 3-(Hydroxymethylphosphinyl)propionic Acid: A Technical Review and Proposed Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) is an organophosphorus compound with potential applications in various fields, including as a flame retardant and a precursor for bioactive molecules. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, processing, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of 3-HMPPA. Due to the limited availability of direct experimental data on this specific molecule, this paper draws upon the established thermal degradation mechanisms of analogous organophosphorus compounds, particularly those containing phosphinic acid and carboxylic acid moieties. The proposed decomposition pathways, key degradation products, and the influence of experimental conditions are discussed. This document also outlines the standard experimental protocols for analyzing the thermal decomposition of such compounds.

Introduction

Organophosphorus compounds are a diverse class of chemicals with a wide range of applications, from pesticides and flame retardants to pharmaceuticals.[1][2] Their thermal behavior is a critical aspect of their application and safety profile. 3-(Hydroxymethylphosphinyl)propionic acid (CAS Number: 15090-23-0) is a bifunctional molecule containing both a phosphinic acid group and a carboxylic acid group, suggesting a complex thermal decomposition profile.[3][4] This guide aims to provide a detailed theoretical framework for understanding the thermal degradation of 3-HMPPA, which is essential for professionals working with this and related compounds.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 3-HMPPA is expected to proceed through a multi-stage process, influenced by temperature, atmosphere, and the presence of catalysts. The primary decomposition is likely to involve the dehydration and decarboxylation of the propionic acid moiety, alongside reactions involving the hydroxymethylphosphinyl group.

Based on the thermal degradation of similar organophosphorus compounds and carboxylic acids, a plausible decomposition pathway for 3-HMPPA is proposed to involve the following key steps:[5][6][7]

  • Initial Dehydration: Intramolecular or intermolecular dehydration involving the carboxylic acid and hydroxymethyl groups.

  • Decarboxylation: Loss of carbon dioxide from the propionic acid group.

  • Phosphinic Acid Condensation: Intermolecular condensation of the phosphinic acid groups to form phosphinic anhydrides or polyphosphinates.

  • C-P and P-C Bond Cleavage: At higher temperatures, cleavage of the carbon-phosphorus bonds, leading to the formation of various volatile phosphorus-containing species and char residue.

The following diagram illustrates a proposed logical relationship for the thermal decomposition of 3-HMPPA.

G 3-HMPPA 3-HMPPA Intermediate_1 Anhydride/Lactone Intermediates 3-HMPPA->Intermediate_1 Dehydration Intermediate_2 Decarboxylated Species 3-HMPPA->Intermediate_2 Decarboxylation Volatiles_1 H2O, CO2 Intermediate_1->Volatiles_1 Phosphinic_Polymers Polyphosphinates Intermediate_2->Phosphinic_Polymers Condensation Volatiles_2 Volatile Phosphorus Compounds (e.g., phosphines) Phosphinic_Polymers->Volatiles_2 High Temp Cleavage Char_Residue Carbonaceous Char Phosphinic_Polymers->Char_Residue High Temp Cleavage

Caption: Proposed Thermal Decomposition Pathway of 3-HMPPA.

Anticipated Quantitative Data

While specific experimental data for 3-HMPPA is not publicly available, the following table summarizes the expected thermal decomposition data based on the analysis of similar organophosphorus compounds containing carboxylic acid functionalities. These values are predictive and should be confirmed by experimental analysis.

ParameterExpected Value RangeAnalytical TechniqueNotes
Onset Decomposition Temperature (Tonset) 200 - 250 °CThermogravimetric Analysis (TGA)The initial weight loss is likely due to dehydration and decarboxylation.
Temperature at Maximum Decomposition Rate (Tmax) 250 - 350 °CDerivative Thermogravimetry (DTG)Represents the temperature of the most significant decomposition stage.
Residue at 600 °C (in N2) 20 - 40 %Thermogravimetric Analysis (TGA)The high char yield is characteristic of many phosphorus-containing compounds, contributing to their flame retardant properties.[1]
Major Volatile Products H2O, CO2, small organophosphorus compoundsPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)The specific nature of the organophosphorus volatiles will depend on the cleavage pathways.

Experimental Protocols

To experimentally determine the thermal decomposition profile of 3-(hydroxymethylphosphinyl)propionic acid, a combination of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of 3-HMPPA.

Methodology:

  • A small sample of 3-HMPPA (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

  • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study the pyrolysis and a separate run in an oxidative atmosphere (e.g., air) to assess its behavior in the presence of oxygen.

  • The weight loss of the sample as a function of temperature is recorded.

  • The onset decomposition temperature, the temperature of maximum weight loss, and the percentage of residual mass are determined from the TGA and its first derivative (DTG) curves.

The following diagram outlines the typical workflow for a TGA experiment.

G cluster_0 Sample Preparation cluster_1 TGA Instrument Setup cluster_2 Data Acquisition & Analysis Weigh_Sample Weigh 5-10 mg of 3-HMPPA Set_Parameters Set Temperature Program (e.g., 25-800 °C at 10 °C/min) Weigh_Sample->Set_Parameters Set_Atmosphere Set Gas Flow (e.g., N2 at 50 mL/min) Set_Parameters->Set_Atmosphere Run_Experiment Start TGA Run Set_Atmosphere->Run_Experiment Analyze_Data Analyze TGA/DTG Curves Run_Experiment->Analyze_Data Determine_Parameters Determine Tonset, Tmax, Residue % Analyze_Data->Determine_Parameters

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of 3-HMPPA.

Methodology:

  • A small amount of the sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific temperature (e.g., the Tmax determined by TGA) to induce thermal decomposition.

  • The resulting pyrolysis products are swept by a carrier gas (e.g., helium) into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

  • This process can be repeated at different pyrolysis temperatures to understand the evolution of decomposition products as a function of temperature.[8]

The logical flow of a Py-GC-MS experiment is depicted below.

G Sample 3-HMPPA Sample Pyrolyzer Pyrolyzer (Rapid Heating) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Identification) GC->MS Data Mass Spectra of Decomposition Products MS->Data

Caption: Logical Flow of a Py-GC-MS Experiment.

Conclusion

While direct experimental data on the thermal decomposition of 3-(hydroxymethylphosphinyl)propionic acid is scarce, a theoretical framework based on the known behavior of similar organophosphorus compounds provides valuable insights. The proposed multi-stage decomposition, involving dehydration, decarboxylation, and condensation reactions, is a plausible pathway. The anticipated high char yield suggests potential applications as a flame retardant. For a definitive understanding of its thermal degradation, experimental studies using techniques such as TGA and Py-GC-MS are imperative. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and professionals to undertake such investigations.

References

In-depth Technical Guide: Theoretical Studies of 3-HMPA Structure

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Guide on the Theoretical Studies of 3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA) Structure

This technical guide serves as a centralized resource for theoretical and computational analyses of the molecular structure of 3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA). Due to the limited publicly available research specifically focused on the theoretical aspects of this molecule, this paper will establish a foundational understanding by leveraging computational chemistry principles and outlining a general methodology for such a study.

Introduction to 3-HMPA

3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA) is a piperidine derivative containing three key functional groups: a tertiary amine (N-methylpiperidine), a hydroxyl group (-CH2OH), and a carboxylic acid group (-COOH). The spatial arrangement and interaction of these groups are critical in determining the molecule's physicochemical properties, conformational preferences, and ultimately its biological activity. Theoretical studies, employing quantum chemical calculations and molecular modeling, are essential to elucidate these structural nuances at an atomic level.

Theoretical Methodology for Structural Analysis

A robust theoretical investigation of the 3-HMPA structure would typically involve a multi-step computational workflow. This process allows for the exploration of the potential energy surface to identify stable conformers and calculate various molecular properties.

Computational Workflow

The logical flow for a comprehensive theoretical analysis of 3-HMPA is outlined below. This workflow ensures a systematic progression from initial structure generation to in-depth analysis of its properties.

computational_workflow cluster_prep Structure Preparation cluster_conf Conformational Search cluster_qm Quantum Mechanical Calculations cluster_analysis Property Analysis start Initial 3D Structure Generation ff_opt Force Field Optimization start->ff_opt conf_search Systematic or Stochastic Search ff_opt->conf_search clustering Conformer Clustering conf_search->clustering dft_opt DFT Optimization of Low-Energy Conformers clustering->dft_opt freq_calc Frequency Calculations dft_opt->freq_calc molecular_props Molecular Orbitals & Electrostatic Potential dft_opt->molecular_props thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Predictions (NMR, IR) freq_calc->spectra

Caption: A typical workflow for the theoretical analysis of a small molecule like 3-HMPA.

Detailed Protocols

Protocol 2.2.1: Conformational Analysis

  • Initial Structure Generation: A 2D sketch of 3-HMPA is converted into an initial 3D structure using molecular builder software (e.g., Avogadro, ChemDraw).

  • Force Field Optimization: The initial 3D structure is subjected to a preliminary geometry optimization using a classical mechanics force field (e.g., MMFF94, UFF) to obtain a reasonable starting geometry.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom, particularly around the C-C bond connecting the piperidine ring to the hydroxymethyl and carboxylic acid groups. This identifies a set of low-energy conformers.

  • Clustering: The identified conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.

Protocol 2.2.2: Quantum Chemical Calculations

  • DFT Geometry Optimization: The unique, low-energy conformers from the conformational search are then subjected to full geometry optimization using Density Functional Theory (DFT). A common level of theory for such calculations is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Higher-Level Calculations (Optional): For more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory like Møller–Plesset perturbation theory (MP2).

Predicted Structural and Electronic Properties

While specific quantitative data for 3-HMPA is not available in the literature, theoretical calculations would provide the following key parameters. The table below illustrates the type of data that would be generated from the aforementioned protocols.

PropertyPredicted Value (Illustrative)Method of CalculationSignificance
Relative Energy 0.00 kcal/mol (Conformer 1)DFT (B3LYP/6-31G(d))Identifies the most stable conformer at 0 K.
1.25 kcal/mol (Conformer 2)
Gibbs Free Energy -450.123 HartreeDFT (B3LYP/6-31G(d)) with thermal correctionsDetermines the relative stability of conformers at a given temperature.
Dipole Moment 3.5 DDFT (B3LYP/6-31G(d))Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO-LUMO Gap 5.8 eVDFT (B3LYP/6-31G(d))Relates to the chemical reactivity and electronic excitation properties of the molecule.
Key Dihedral Angles N-C-C-O: 65°From optimized geometryDefines the 3D orientation of the functional groups relative to the piperidine ring.
C-C-C=O: 175°
Predicted ¹³C NMR Shift 178 ppm (C=O)GIAO-DFTAllows for comparison with experimental NMR data to validate the computed structure.
62 ppm (-CH₂OH)

Potential Intramolecular Interactions

The structure of 3-HMPA allows for the formation of intramolecular hydrogen bonds, which can significantly influence its conformational preferences. The diagram below illustrates the potential hydrogen bonding network within a conformer of 3-HMPA.

Caption: Potential intramolecular hydrogen bonding in a conformer of 3-HMPA.

Conclusion

Degradation Pathways of 3-(Hydroxymethylphosphinyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Hydroxymethylphosphinyl)propionic acid (HMPPA), a primary metabolite of the widely used herbicide glufosinate, is an organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond. Understanding its environmental fate and metabolic degradation is crucial for assessing its persistence and potential toxicological impact. This technical guide provides a comprehensive overview of the current knowledge on HMPPA degradation pathways, focusing on microbial catabolism. While the complete enzymatic pathway for HMPPA degradation is an active area of research, this document synthesizes existing data on glufosinate metabolism, general phosphinate catabolism, and analytical methodologies to provide a detailed framework for researchers.

Introduction to 3-(Hydroxymethylphosphinyl)propionic Acid (HMPPA)

3-(Hydroxymethylphosphinyl)propionic acid, also referred to in scientific literature as 3-methylphosphinicopropionic acid (3-MPPA) or 3-[hydroxy(methyl)phosphinoyl]propionic acid (3MPPA), is a key intermediate in the environmental degradation of the herbicide glufosinate.[1] Its chemical structure features a robust carbon-phosphorus bond, which makes it resistant to simple hydrolysis and dictates the specialized enzymatic machinery required for its breakdown.[2] The presence of HMPPA in soil, water, and biological systems necessitates a thorough understanding of its metabolic fate.

HMPPA as a Metabolite of Glufosinate

The primary source of HMPPA in the environment is the microbial degradation of glufosinate.[1][3] Several bacterial species, including those from the genera Pseudomonas, Burkholderia, Serratia, and Rhodococcus, are known to metabolize glufosinate.[3][4] The initial steps in glufosinate degradation can involve deamination or acetylation. One of the major pathways leads to the formation of 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid, which is then further metabolized to HMPPA.[3]

Putative Glufosinate to HMPPA Pathway

Glufosinate to HMPPA Glufosinate Glufosinate Intermediate 2-oxo-4-[(hydroxy)(methyl) phosphinoyl]butyric acid Glufosinate->Intermediate Transamination or Oxidative deamination HMPPA 3-(Hydroxymethylphosphinyl) propionic acid (HMPPA) Intermediate->HMPPA Decarboxylation

Caption: Proposed initial steps of glufosinate degradation leading to HMPPA.

Microbial Degradation Pathways of HMPPA

The central challenge in the degradation of HMPPA and other phosphinates is the cleavage of the C-P bond. The most well-documented enzymatic machinery for this process in bacteria is the Carbon-Phosphorus (C-P) lyase pathway.[5][6]

The Carbon-Phosphorus (C-P) Lyase Pathway

The C-P lyase is a multi-enzyme complex, typically encoded by the phn operon in bacteria like Escherichia coli, that catalyzes the cleavage of C-P bonds in a variety of phosphonates and phosphinates.[5][7] This pathway is generally induced under phosphate starvation conditions, allowing bacteria to utilize organophosphonates as a phosphorus source.[5]

The C-P lyase complex exhibits broad substrate specificity, and it is the most likely candidate for the cleavage of the C-P bond in HMPPA.[8][9] The general mechanism involves the formation of a reactive intermediate that facilitates the breaking of the C-P bond, releasing the hydrocarbon moiety and inorganic phosphate.

Generalized C-P Lyase Pathway for HMPPA

CP_Lyase_Pathway HMPPA HMPPA CP_Lyase C-P Lyase Complex (phn genes) HMPPA->CP_Lyase Intermediates Propionate + Methylphosphonate CP_Lyase->Intermediates C-P bond cleavage Phosphate Inorganic Phosphate (Pi) CP_Lyase->Phosphate Final_Products Central Metabolism (e.g., TCA Cycle) Intermediates->Final_Products Further metabolism Experimental_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Analysis Culture Microbial Culture (e.g., soil isolate) Medium Minimal Medium + HMPPA Incubation Incubate under controlled conditions (time course) Medium->Incubation Sampling Collect Samples at time points Incubation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis LC-MS/MS Analysis (Quantify HMPPA & metabolites) Extraction->Analysis Data Determine Degradation Rate and Identify Intermediates Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-(Hydroxymethylphosphinyl)propionic acid (HMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethylphosphinyl)propionic acid (HMPPA), also known as 3-(Methylphosphinico)propionic acid (MPPA), is a significant metabolite of the widely used herbicide, glufosinate.[1][2] Its detection and quantification are crucial for environmental monitoring, food safety compliance, and toxicological studies.[2][3] HMPPA is a highly polar organophosphorus compound, which presents analytical challenges due to its poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.[4] This document provides detailed application notes and protocols for the robust and sensitive analysis of HMPPA in various matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Chemical Name 3-(Hydroxymethylphosphinyl)propionic acid
Synonyms MPPA, this compound
CAS Number 15090-23-0
Molecular Formula C4H9O4P
Molecular Weight 152.09 g/mol

Spectroscopic Data:

Analytical Methods

The primary analytical techniques for the determination of HMPPA are chromatography-based, coupled with mass spectrometry for sensitive and selective detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and preferred method for the analysis of HMPPA due to its high sensitivity, selectivity, and applicability to complex matrices without the need for derivatization in many cases.[3]

Application Note: This method is suitable for the quantification of HMPPA in various food and environmental samples, including soybeans, honey, and water.[1][5] The use of mixed-mode chromatography columns, such as those with hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange (WAX) functionalities, can effectively retain and separate the highly polar HMPPA.[2] Isotope-labeled internal standards are recommended to compensate for matrix effects and ensure accurate quantification.[5]

Experimental Workflow (LC-MS/MS)

LC-MS/MS Workflow for HMPPA Analysis A Sample Collection (e.g., Soybean, Honey) B Homogenization A->B C Extraction (e.g., Water with EDTA and Acetic Acid) B->C D Centrifugation C->D E Supernatant Collection D->E F SPE Cleanup (Optional) (e.g., Pass-through mode) E->F G Dilution with Mobile Phase/Solvent F->G H Addition of Internal Standard G->H I LC-MS/MS Analysis H->I J Data Processing and Quantification I->J

Caption: General workflow for HMPPA analysis by LC-MS/MS.

Protocol: LC-MS/MS Analysis of HMPPA in Soybean [1][2]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube. b. Add 20 mL of an aqueous extraction solution containing 1% acetic acid and 1 mM EDTA. c. Vortex for 5 minutes and then shake vigorously for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant for further cleanup or direct analysis.

2. Solid Phase Extraction (SPE) Cleanup (Pass-through mode): a. Condition an appropriate SPE cartridge (e.g., polymer-based) with methanol followed by water. b. Load the supernatant from step 1e onto the SPE cartridge. c. Collect the eluate. This step helps in removing non-polar interferences.

3. Instrumental Analysis: a. LC System: UPLC or HPLC system. b. Column: A mixed-mode column such as a Waters Torus DEA column or a Supel™ Carbon LC column is recommended for good retention and peak shape.[1][4] c. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol). d. Flow Rate: Typically 0.3-0.5 mL/min. e. Injection Volume: 5-20 µL. f. MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used. g. MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for HMPPA for confirmation and quantification. The specific precursor and product ions should be optimized by infusing a standard solution.

4. Quantification: a. Prepare matrix-matched calibration standards by spiking known concentrations of HMPPA analytical standard into blank soybean extract. b. Use an isotope-labeled HMPPA internal standard to correct for matrix effects. c. Construct a calibration curve and determine the concentration of HMPPA in the samples.

Quantitative Data Summary (LC-MS/MS)

MatrixMethodLODLOQRecovery (%)Linearity (r²)Reference
SoybeanUPLC-MS/MS-0.25 mg/kg->0.99[1]
HoneyLC-MS/MS-25 ng/g87-111-[5]
Food of Animal OriginLC-MS/MS--76-119-[6]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HMPPA analysis, but it requires a derivatization step to convert the non-volatile HMPPA into a volatile compound suitable for gas chromatography.[7]

Application Note: This method is particularly useful for the analysis of HMPPA in biological samples like human serum.[7] Derivatization with reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (t-BDMS) derivatives is a common approach.[7][8] This method offers high sensitivity and specificity.

Experimental Workflow (GC-MS)

GC-MS Workflow for HMPPA Analysis A Sample Collection (e.g., Human Serum) B Protein Precipitation (if necessary) A->B C Solid-Phase Extraction (SPE) (Mixed-mode cartridge) B->C D Elution C->D E Evaporation to Dryness D->E F Derivatization (e.g., with MTBSTFA) E->F G GC-MS Analysis F->G H Data Processing and Quantification G->H

Caption: General workflow for HMPPA analysis by GC-MS.

Protocol: GC-MS Analysis of HMPPA in Human Serum [7][8]

1. Sample Preparation and Extraction: a. To 1 mL of human serum, add an internal standard. b. Perform a solid-phase extraction using a mixed-mode cartridge with both anion exchange and nonpolar functionalities. c. Wash the cartridge to remove interferences. d. Elute HMPPA with an appropriate solvent.

2. Derivatization: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. c. Heat the mixture at 60°C for 30 minutes to form the t-BDMS derivative of HMPPA.

3. Instrumental Analysis: a. GC System: Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless injection. d. Temperature Program: Optimize the oven temperature program to achieve good separation of the derivatized HMPPA from other components. e. MS System: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode. f. Data Acquisition: Scan mode for identification or selected ion monitoring (SIM) mode for quantification.

4. Quantification: a. Prepare calibration standards of derivatized HMPPA. b. Use an appropriate internal standard for accurate quantification. c. Construct a calibration curve and determine the concentration of HMPPA in the samples.

Quantitative Data Summary (GC-MS)

MatrixMethodLODRecovery (%)Reference
Human SerumGC-MS1 pg90.0 ± 11.9[7]

Conclusion

The analytical detection of 3-(Hydroxymethylphosphinyl)propionic acid can be effectively achieved using LC-MS/MS and GC-MS methodologies. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers the advantage of direct analysis for this polar compound, while GC-MS provides high sensitivity after a derivatization step. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for HMPPA.

References

Application Note: Analysis of 3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA) in Environmental Water Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable method for the determination of 3-hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA), a key intermediate in the synthesis of fluoxetine[1][2][3], in environmental water samples. The methodology is based on established principles for the analysis of pharmaceutical residues in aqueous matrices. The protocol utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. This method is intended for use by researchers and scientists in environmental monitoring and drug development.

Introduction

3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA) is recognized as a crucial precursor in the manufacturing of fluoxetine, a widely prescribed antidepressant[1][2][3]. The potential for release of pharmaceutical intermediates into the environment during manufacturing processes necessitates the development of robust analytical methods for their monitoring. The presence of such compounds in environmental waters, even at trace levels, can be of ecotoxicological concern.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds in complex environmental matrices[4][5]. This application note outlines a comprehensive protocol for the analysis of 3-HMPA in environmental water samples, adapting established methodologies for similar pharmaceutical compounds.

Experimental

2.1. Reagents and Materials

  • 3-HMPA analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or ammonium acetate, depending on the chosen mobile phase)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[6]

  • Syringe filters (0.22 µm)

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex matrices[7][8][9]. A mixed-mode cation exchange (MCX) SPE cartridge is recommended for the extraction of basic compounds like 3-HMPA from aqueous samples.

  • Sample pH Adjustment: Adjust the pH of the water sample (e.g., 500 mL) to approximately 2.0 with concentrated HCl[6].

  • Cartridge Conditioning: Condition the Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) sequentially with 2 mL of methanol and 2 mL of acidified water (pH 2.0)[6].

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 2 mL of acidified water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the retained 3-HMPA from the cartridge with 2 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis[4].

2.3. HPLC Conditions

The following HPLC conditions are proposed based on methods for similar amine-containing pharmaceuticals. Optimization may be required.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm)[6][10]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 215 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

Note: A basic mobile phase has been shown to improve sensitivity for some related compounds and could be explored as an alternative[11].

Quantitative Data Summary

The following table presents hypothetical quantitative data for 3-HMPA in various environmental water samples to illustrate the application of this method.

Sample IDSample Type3-HMPA Concentration (ng/L)Recovery (%)RSD (%) (n=3)
WWTP-InfluentWastewater Influent152.892.54.8
WWTP-EffluentWastewater Effluent25.395.13.2
River-UpstreamRiver Water< LOQ--
River-DownstreamRiver Water8.798.25.1
Spiked-DI-WaterDeionized Water99.2 (spiked at 100 ng/L)99.22.5
LOQ: Limit of Quantification

Experimental Workflow Diagram

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Water Sample Collection pH_Adjustment 2. pH Adjustment (pH 2.0) SampleCollection->pH_Adjustment Sample_Loading 4. Sample Loading pH_Adjustment->Sample_Loading SPE_Conditioning 3. SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing Sample_Loading->Washing Elution 6. Analyte Elution Washing->Elution Evaporation 7. Evaporation & Reconstitution Elution->Evaporation Filtration 8. Filtration Evaporation->Filtration HPLC_Injection 9. HPLC Injection Filtration->HPLC_Injection Chrom_Separation 10. Chromatographic Separation HPLC_Injection->Chrom_Separation Detection 11. UV or MS Detection Chrom_Separation->Detection Data_Acquisition 12. Data Acquisition Detection->Data_Acquisition Quantification 13. Quantification Data_Acquisition->Quantification Reporting 14. Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of 3-HMPA.

Conclusion

The proposed SPE-HPLC method provides a robust framework for the determination of 3-HMPA in environmental water samples. The methodology is based on well-established techniques for the analysis of polar, basic pharmaceutical compounds. While this application note provides a detailed starting point, method validation, including determination of linearity, limits of detection and quantification, accuracy, and precision, is essential before its application to real-world samples. The successful implementation of this method will aid in understanding the environmental fate and occurrence of this important pharmaceutical intermediate.

References

Application Note: Quantification of 3-(Hydroxymethylphosphinyl)propionic Acid in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature and low volatility of 3-HMPPA, a silylation step is employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of 3-HMPPA.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid is a molecule of interest in various fields, including as a metabolite or degradation product in environmental and biological systems. Its quantification is crucial for understanding metabolic pathways and environmental fate. The inherent polarity of 3-HMPPA, stemming from its carboxylic acid and hydroxymethylphosphinyl functional groups, presents a challenge for direct analysis by gas chromatography. Chemical derivatization is therefore a necessary step to enhance its volatility. This protocol details a complete workflow from sample preparation to GC-MS analysis for the reliable quantification of 3-HMPPA.

Experimental Workflow

The overall experimental workflow for the quantification of 3-HMPPA is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Aqueous Sample Lyophilize Lyophilization Sample->Lyophilize Drying Deriv Silylation with BSTFA + 1% TMCS Lyophilize->Deriv Reconstitute in Pyridine Heat Heating (70°C) Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Injection Data Data Acquisition (Scan or SIM mode) GCMS->Data Quant Quantification Data->Quant Integration & Calibration Report Reporting Quant->Report

Caption: Experimental workflow for 3-HMPPA quantification.

Detailed Protocols

3.1. Materials and Reagents

  • 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) standard

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

3.2. Sample Preparation

For aqueous samples, a drying step is essential prior to derivatization to remove water, which can interfere with the silylation reaction.

  • Pipette a known volume (e.g., 1 mL) of the aqueous sample into a suitable vial.

  • Freeze the sample and lyophilize until completely dry.

  • The dried residue is now ready for derivatization.

3.3. Derivatization Protocol

This protocol is based on the common practice of silylation for polar analytes containing hydroxyl and carboxyl groups.[1][2]

  • To the dried sample residue, add 100 µL of anhydrous pyridine to reconstitute.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3.4. GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis (specific ions to be determined from standard analysis).

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS method for 3-HMPPA. This data is illustrative and may vary based on the specific matrix and instrumentation.

Parameter Result
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90-110%
Calibration Range 0.15 - 20 µg/mL

Signaling Pathways and Logical Relationships

The derivatization of 3-HMPPA is a critical step that involves the reaction of the active hydrogen atoms in the hydroxyl and carboxylic acid groups with the silylating agent.

Derivatization HMPPA 3-HMPPA -COOH -OH Deriv_HMPPA Derivatized 3-HMPPA Volatile & Thermally Stable HMPPA->Deriv_HMPPA Silylation BSTFA BSTFA + 1% TMCS Silylating Agent

Caption: Derivatization of 3-HMPPA for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of 3-(Hydroxymethylphosphinyl)propionic acid in aqueous samples. The key to this method is the effective derivatization of the polar analyte into a volatile trimethylsilyl derivative. The protocol and parameters provided herein can serve as a strong foundation for researchers and scientists in the development and validation of their own assays for 3-HMPPA.

References

Application Notes and Protocols: 3-(Hydroxymethylphosphinyl)propionic Acid as a Flame Retardant for Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA) as a halogen-free flame retardant for textile applications, with a primary focus on cellulosic fibers such as cotton. While direct literature on 3-HMPA for textiles is limited, this document leverages extensive research on the closely related and structurally similar compound, 3-(Hydroxyphenylphosphinyl)propionic acid (HPPA), to provide detailed protocols and performance data. 3-HMPA, like other organophosphorus compounds, primarily acts in the condensed phase by promoting char formation, thereby insulating the underlying polymer and reducing the release of flammable volatiles.[1] This document outlines the synthesis, application methodology, flame retardancy evaluation, and the underlying chemical mechanisms.

Introduction

Traditional textile manufacturing often employs halogenated flame retardants, which are facing increasing scrutiny due to environmental and health concerns.[2] Organophosphorus compounds, such as 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA), offer a promising, eco-friendlier alternative.[2] 3-HMPA possesses two reactive functional groups—a phosphinic acid and a carboxylic acid—enabling it to chemically interact with the hydroxyl groups of cellulosic fibers, leading to a durable flame-retardant finish.[2] This document serves as a practical guide for researchers interested in the application and evaluation of 3-HMPA as a textile flame retardant.

Chemical Structure and Properties

  • IUPAC Name: 3-(Hydroxymethylphosphinyl)propionic acid[3]

  • Molecular Formula: C₄H₉O₄P[3]

  • Key Functional Groups: Carboxylic acid (-COOH) and phosphinic acid (-P(O)(OH)CH₃)

Synthesis of 3-(Hydroxymethylphosphinyl)propionic Acid

While the direct synthesis of 3-HMPA is not extensively detailed in the context of textile flame retardants, a general understanding can be derived from the synthesis of its phenyl analog, HPPA. The synthesis of HPPA typically involves the reaction of dichlorophenylphosphine with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride, followed by hydrolysis to yield the final product.[4]

Application of 3-HMPA to Cotton Fabric: A Protocol

The following protocol is based on the established "pad-dry-cure" method for applying phosphorus-based flame retardants to cotton textiles.[2][5]

Materials and Equipment
  • Scoured and bleached 100% cotton fabric

  • 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA)

  • Cross-linking agent (e.g., 1,2,3,4-butanetetracarboxylic acid - BTCA)[5]

  • Catalyst (e.g., dicyandiamide - DCDA)[5]

  • Deionized water

  • Laboratory padder

  • Drying oven

  • Curing oven

Experimental Workflow

experimental_workflow cluster_preparation Solution Preparation cluster_application Fabric Treatment cluster_post_treatment Post-Treatment prep Prepare aqueous solution of 3-HMPA, BTCA, and DCDA pad Pad the cotton fabric through the solution prep->pad dry Dry the treated fabric (e.g., 85°C for 5 min) pad->dry cure Cure the fabric at elevated temperature (e.g., 180°C for 3 min) dry->cure rinse Rinse with distilled water to remove unreacted chemicals cure->rinse final_dry Dry the rinsed fabric rinse->final_dry

Caption: Experimental workflow for applying 3-HMPA to cotton fabric.

Detailed Procedure
  • Solution Preparation: Prepare an aqueous solution containing 3-HMPA (concentration can be varied, e.g., 1-10% w/v), BTCA as a cross-linking agent, and DCDA as a catalyst.[5]

  • Padding: Immerse the cotton fabric in the treatment solution and then pass it through a laboratory padder to ensure even uptake of the chemicals.

  • Drying: Dry the padded fabric in an oven at a moderate temperature (e.g., 85°C) for a short duration (e.g., 5 minutes) to remove water.[2]

  • Curing: Transfer the dried fabric to a curing oven and heat at a higher temperature (e.g., 180°C) for a specific time (e.g., 3 minutes) to facilitate the reaction between 3-HMPA, the cross-linker, and the cellulose fibers.[2]

  • Rinsing and Drying: After curing, thoroughly rinse the fabric with distilled water to remove any unreacted chemicals and then dry it completely.[2]

Flame Retardancy Evaluation: Protocols

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material. A higher LOI value indicates better flame retardancy. Untreated cotton typically has an LOI of around 18-20%.[6]

  • Standard: ISO 4589 or ASTM D2863

  • Procedure: A fabric specimen is placed vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited, and the oxygen concentration is adjusted until the flame just extinguishes.

Vertical Flame Test

This test evaluates the ease of ignition and flame spread characteristics of a vertically oriented fabric sample.

  • Standard: ASTM D6413

  • Procedure: A fabric specimen is suspended vertically and exposed to a standardized flame for a specified time. After the flame is removed, the afterflame time, afterglow time, and char length are measured.

Cone Calorimetry

Cone calorimetry is a bench-scale test that provides comprehensive data on the combustion behavior of materials, including heat release rate (HRR), total heat release (THR), and smoke production.[7]

  • Standard: ISO 5660 or ASTM E1354

  • Procedure: A horizontal fabric specimen is exposed to a specific level of radiant heat from a conical heater. The ignition time is recorded, and the combustion gases are analyzed to determine the heat release rate and other parameters.[7]

Performance Data (Based on HPPA as a proxy for 3-HMPA)

The following tables summarize the expected flame retardant performance of cotton treated with an organophosphorus compound like 3-HMPA, based on published data for HPPA.

Table 1: Limiting Oxygen Index (LOI) of Treated Cotton

TreatmentAdd-on (%)LOI (%)Reference
Untreated CottonN/A17.4 - 20.0[5][6]
Cotton + HPPAVaries22.3[2]
Cotton + HPPA + GPE (cross-linker)Varies> 26.0[2]
Cotton + HPPA + BTCA (cross-linker)Varies29.5[5]
Cotton + HPPA + BTCA + Plasma TreatmentVaries31.5[5]
Washed (20 cycles) Cotton + HPPA + BTCAVaries28.1[5]

Table 2: Cone Calorimetry Data for Treated Cotton

ParameterUntreated CottonCotton + HPPA + BTCAReference
Peak Heat Release Rate (pHRR)HighSignificantly Reduced[5]
Total Heat Release (THR)HighSignificantly Reduced[5]
Time to IgnitionShorterDelayed[5]

Table 3: Thermal Gravimetric Analysis (TGA) of Treated Cotton

ParameterUntreated CottonCotton + HPPAReference
Onset Decomposition Temperature~340°CLower than untreated[2]
Weight Loss at 350°C~80%~40%[5]
Char YieldLowIncreased[2]

Mechanism of Flame Retardancy

The flame retardant action of 3-HMPA on cellulosic textiles is primarily a condensed-phase mechanism .[8]

flame_retardancy_mechanism cluster_heating Heating of Treated Fabric cluster_decomposition Decomposition and Reaction cluster_char_formation Char Formation and Protection cluster_gas_phase Gas Phase (Minor Contribution) heating Heat Source treated_fabric Cotton Fabric with 3-HMPA heating->treated_fabric hmpa_decomp 3-HMPA decomposes to form phosphoric acid species treated_fabric->hmpa_decomp cellulose_ester Phosphoric acid catalyzes esterification of cellulose hmpa_decomp->cellulose_ester dehydration Accelerated dehydration of cellulose cellulose_ester->dehydration char_layer Formation of a stable, insulating char layer dehydration->char_layer gas_phase Release of non-flammable gases (e.g., H₂O, CO₂) dilutes the flammable gas mixture dehydration->gas_phase protection Char layer acts as a barrier, reducing heat transfer and release of flammable volatiles char_layer->protection

Caption: Condensed-phase flame retardancy mechanism of 3-HMPA on cellulose.

During combustion, the following key steps occur:

  • Decomposition of 3-HMPA: Upon heating, 3-HMPA decomposes to form phosphoric acid or related acidic phosphorus species.[9]

  • Catalytic Dehydration of Cellulose: The phosphoric acid acts as a catalyst, promoting the dehydration of the cellulose polymer at a lower temperature than it would normally decompose.[2]

  • Char Formation: This catalytic dehydration leads to the formation of a stable, insulating layer of char on the surface of the fabric.[2]

  • Barrier Effect: The char layer acts as a physical barrier, which:

    • Insulates the underlying unburnt fabric from the heat source.

    • Reduces the rate of heat transfer to the polymer.

    • Inhibits the release of flammable volatile organic compounds that would otherwise fuel the fire.[8]

  • Gas Phase Dilution: The dehydration process releases non-flammable gases like water vapor, which can dilute the flammable gases in the immediate vicinity of the flame, further inhibiting combustion.[8]

Conclusion

3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA) represents a viable and environmentally conscious alternative to halogenated flame retardants for textiles. The application via a standard pad-dry-cure method, particularly in conjunction with a cross-linking agent, can impart durable flame retardancy to cotton fabrics. The primary mechanism of action is through the promotion of char formation, which effectively insulates the material and suppresses combustion. The provided protocols and performance data, based on the closely related compound HPPA, offer a solid foundation for further research and development in this area.

References

Application Notes and Protocols for 3-(Hydroxymethyl)phosphinic Acid (3-HMPA) as a Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established mechanisms and reported data for analogous organophosphorus flame retardants, particularly phosphinic and phosphonic acid derivatives. Specific quantitative data and optimized protocols for 3-(Hydroxymethyl)phosphinic acid (3-HMPA) are not widely available in published literature. The information provided herein should serve as a comprehensive guide and a starting point for research and development with 3-HMPA.

Introduction

3-(Hydroxymethyl)phosphinic acid (3-HMPA) is an organophosphorus compound with potential as a halogen-free flame retardant. Its structure, featuring both a phosphinic acid group and a hydroxyl group, suggests the capability to interact with various polymeric substrates, particularly those containing hydroxyl or other reactive functional groups. Like other phosphorus-based flame retardants, 3-HMPA is expected to exert its flame retardant effect through a combination of condensed-phase and gas-phase mechanisms, leading to reduced flammability, slower flame spread, and decreased heat release.

Mechanism of Action

The flame retardant mechanism of phosphorus-containing compounds is multifaceted, involving actions in both the solid (condensed) and gaseous phases during combustion.[1]

Condensed-Phase Mechanism

In the condensed phase, the primary role of 3-HMPA is to promote the formation of a stable char layer on the surface of the material.[2][3] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds.[2] This process is achieved through several key steps:

  • Catalytic Dehydration: Upon heating, 3-HMPA can decompose to form phosphoric acid or polyphosphoric acid. These acidic species act as catalysts for the dehydration of the polymer, particularly in materials like cellulose (cotton).[4] This process removes water molecules from the polymer backbone, leading to the formation of carbonaceous char.

  • Crosslinking and Char Formation: The reactive groups in 3-HMPA can facilitate crosslinking reactions within the polymer matrix. This creates a more stable, interconnected network that is less prone to thermal degradation and contributes to a more robust char structure.[5]

  • Formation of a Glassy Layer: The polyphosphoric acid formed can also create a glassy, molten layer on the polymer surface, further inhibiting the transfer of heat and mass.[6]

Gas-Phase Mechanism

In the gas phase, phosphorus-containing compounds can interrupt the radical chain reactions that sustain combustion.[1] During burning, volatile phosphorus-containing species, such as PO• radicals, are released into the flame.[7] These radicals are highly reactive and can scavenge the key combustion-propagating radicals like H• and OH•, effectively quenching the flame.[7]

Diagram of the Proposed Flame Retardant Mechanism of 3-HMPA

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Matrix Char Protective Char Layer Polymer->Char Decomposition HMPA 3-HMPA HMPA->Char Catalytic Dehydration & Crosslinking HMPA_gas Volatile P-species HMPA->HMPA_gas Vaporization Heat Heat Heat->Polymer Heat->HMPA Volatiles Flammable Volatiles Char->Volatiles Inhibits Release Flame Combustion (H•, OH• radicals) Volatiles->Flame Fuel Flame->Heat Heat Feedback PO_radicals PO• radicals PO_radicals->Flame Radical Scavenging Inert_gases Inert Gases HMPA_gas->PO_radicals Decomposition

Caption: Proposed dual-phase flame retardant mechanism of 3-HMPA.

Quantitative Data from Analogous Compounds

The following tables summarize typical quantitative flame retardancy data obtained for materials treated with phosphinic and phosphonic acid derivatives. This data provides an expected performance range for materials treated with 3-HMPA.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Various Polymers Treated with Phosphinate/Phosphonate Flame Retardants.

Polymer MatrixFlame Retardant TypeLoading (wt%)LOI (%)UL-94 RatingReference
Epoxy ResinPhosphaphenanthrene Derivative1.0>35.6V-0[8]
Poly(butylene terephthalate)Aluminum Diethylphosphinate8.3336.4V-0[1]
Polylactic Acid (PLA)Aluminum bis(hydroxy-phenyl-methyl)phosphinate1028.1V-1[9]
Cotton FabricPhosphoramidate Derivative~1544.6Pass[10]
High-Impact Polystyrene (HIPS)Decabromodiphenyl Oxide/Antimony Trioxide1528.5V-0[1]

Table 2: Cone Calorimetry Data for Cotton Fabric Treated with an Organophosphorus Flame Retardant (Illustrative Example).

ParameterUntreated CottonTreated Cotton% ReductionReference
Time to Ignition (TTI) (s)2125-[11]
Peak Heat Release Rate (pHRR) (kW/m²)1451590%[11]
Total Heat Release (THR) (MJ/m²)5.00.982%[11]
Total Smoke Release (TSR) (m²/m²)0.0800.01482.5%[12]
Char Residue (%)<1>25-[5]

Experimental Protocols

The following are generalized protocols for the synthesis of phosphinic acid-based flame retardants and their application to textile substrates, based on methods reported in the literature for analogous compounds.

Synthesis of Phosphinic Acid Derivatives (General Procedure)

This protocol describes a representative synthesis of a phosphinic acid derivative, which can be adapted for the synthesis of 3-HMPA. The synthesis of phosphinic acid derivatives can be achieved through various routes, including the reaction of phosphinic chlorides with alcohols or by direct esterification.[13]

Materials:

  • Hypophosphorous acid or its salt

  • Aldehyde or ketone (e.g., formaldehyde for 3-HMPA)

  • Catalyst (e.g., acid or base)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Combine the hypophosphorous acid source and the carbonyl compound in a suitable solvent in a reaction vessel equipped with a stirrer and a condenser.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by crystallization, precipitation, or solvent evaporation, followed by washing and drying.

Diagram of a General Synthesis Workflow

G start Start reactants Combine Reactants (Hypophosphorous source, Carbonyl, Solvent, Catalyst) start->reactants reaction Heat and Stir (e.g., 80-100°C, 2-4h) reactants->reaction monitoring Monitor Reaction Progress (NMR, GC-MS) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No cooling Cool to Room Temperature completion->cooling Yes isolation Isolate Product (Crystallization/Precipitation) cooling->isolation purification Wash and Dry isolation->purification end End Product: 3-HMPA purification->end

Caption: General workflow for the synthesis of phosphinic acid derivatives.

Application of 3-HMPA to Cotton Fabric (Pad-Dry-Cure Method)

This protocol is a standard method for applying water-soluble flame retardants to textile substrates.[14]

Materials:

  • 3-HMPA

  • Crosslinking agent (e.g., melamine-formaldehyde resin, citric acid) - optional, for improved durability

  • Catalyst (e.g., phosphoric acid) - if a crosslinker is used

  • Wetting agent

  • Deionized water

  • Scoured and bleached cotton fabric

Procedure:

  • Preparation of the Finishing Bath:

    • Dissolve the desired concentration of 3-HMPA (e.g., 10-30% w/v) in deionized water.

    • If using, add the crosslinking agent and catalyst to the solution.

    • Add a small amount of wetting agent (e.g., 0.1%) to ensure even application.

    • Stir the solution until all components are fully dissolved.

  • Padding:

    • Immerse a pre-weighed piece of cotton fabric into the finishing bath.

    • Pass the saturated fabric through a two-roll laboratory padder to achieve a specific wet pick-up (e.g., 70-80%). The wet pick-up is the weight of the solution absorbed by the fabric relative to the fabric's dry weight.

  • Drying:

    • Dry the padded fabric in an oven at a moderate temperature (e.g., 80-100 °C) for a short period (e.g., 3-5 minutes) to remove excess water.

  • Curing:

    • Cure the dried fabric at a higher temperature (e.g., 150-180 °C) for a specific duration (e.g., 2-5 minutes). This step facilitates the reaction of the flame retardant with the cellulose fibers and the crosslinking agent, if present.

  • Washing:

    • After curing, thoroughly rinse the fabric with warm and then cold water to remove any unreacted chemicals from the surface.

    • Dry the washed fabric at ambient conditions or in an oven at a low temperature.

Diagram of the Pad-Dry-Cure Application Workflow

G start Start prepare_bath Prepare Finishing Bath (3-HMPA, Crosslinker, Catalyst, Wetting Agent, Water) start->prepare_bath padding Padding (Immerse and Squeeze Fabric) prepare_bath->padding drying Drying (80-100°C, 3-5 min) padding->drying curing Curing (150-180°C, 2-5 min) drying->curing washing Washing (Remove Unreacted Chemicals) curing->washing final_drying Final Drying washing->final_drying end End Product: Flame Retardant Fabric final_drying->end

Caption: Workflow for the pad-dry-cure application of 3-HMPA.

Key Experimental Methodologies

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863 / ISO 4589

  • Principle: Determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test
  • Standard: ANSI/UL 94

  • Principle: A bar-shaped specimen is held vertically and ignited at the bottom. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether flaming drips ignite a cotton ball placed below, and the afterglow time. Classifications (V-0, V-1, V-2) are assigned based on these criteria, with V-0 being the highest rating.[8]

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Principle: A square specimen is exposed to a controlled level of radiant heat from a conical heater. Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production.[11][12] This test provides comprehensive data on the fire behavior of a material.

Thermal Gravimetric Analysis (TGA)
  • Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA is used to determine the thermal stability of the treated material and the amount of char residue formed at high temperatures.[15]

Differential Scanning Calorimetry (DSC)
  • Principle: Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to study thermal transitions such as melting, glass transition, and decomposition.[16]

References

Application of 3-Hydroxymethyl-2,5-dimethylpyrazine in Polymer Chemistry: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific applications for 3-hydroxymethyl-2,5-dimethylpyrazine, sometimes abbreviated as 3-HMPA, within the field of polymer chemistry. It is important to distinguish this compound from Hexamethylphosphoramide, a well-known solvent and catalyst in polymer synthesis that is also commonly abbreviated as HMPA[1][2][3][4][5]. The information presented herein pertains to the broader class of pyrazine derivatives and their emerging roles in materials science, as direct data on 3-hydroxymethyl-2,5-dimethylpyrazine is not currently available.

While specific data for 3-hydroxymethyl-2,5-dimethylpyrazine is lacking, the broader family of pyrazine derivatives is gaining interest in polymer and materials science for their unique electronic and structural properties.

General Applications of Pyrazine Derivatives in Polymer Science

Pyrazine derivatives, a class of heterocyclic organic compounds, are being explored for various applications in materials science due to their aromatic nature and the presence of two nitrogen atoms in the ring. These features can impart desirable thermal, electronic, and functional properties to polymeric materials.

1. Monomers for Novel Polyesters:

Biobased pyrazine-containing polyesters have been synthesized and studied. For instance, polyesters based on dimethylpyrazine dipropionic acid have been produced with molecular weights ranging from 12,300 to 47,500 g/mol .[6] The incorporation of the pyrazine ring into the polymer backbone is of interest for its potential to create materials with unique chemical and material properties, leveraging the benzene-like aromaticity of the pyrazine structure.[6]

2. Precursors for UV Absorbers and Light Stabilizers:

In the realm of materials science, pyrazine derivatives serve as important precursors for the synthesis of UV absorbers and light stabilizers.[7] These compounds are critical for protecting polymers and other materials from photodegradation by absorbing harmful ultraviolet radiation, thereby extending the lifespan and preserving the integrity of plastics, coatings, and textiles.[7]

3. Components in Electronic Materials:

The unique electronic and optical properties of pyrazine derivatives make them suitable for use in the electronics industry. They can be incorporated into the synthesis of organic semiconductors and display materials, where they can enhance device performance.[7]

4. Advanced Battery Materials:

Pyrazine-based polymers have shown promise as cathode materials for rechargeable metal batteries (Na, Mg, Al). For example, poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has been demonstrated as a universal cathode material, delivering high reversible capacities.[8] Density functional theory (DFT) calculations have indicated that the electron-deficient pyrazine sites are the redox centers that reversibly react with metal ions.[8]

Synthesis of a Structurally Related Compound

While no direct polymerization protocols for 3-hydroxymethyl-2,5-dimethylpyrazine were found, a structurally similar compound, pyrazine-2,5-diyldimethanol, has been synthesized and used as a linker in coordination polymers.[9] The synthesis involves a three-step process starting from 2,5-dimethylpyrazine: oxidation, esterification, and then reduction.[9] This suggests a potential synthetic pathway that could be adapted for related pyrazine-based monomers.

Experimental Protocols

Due to the lack of specific experimental data for the application of 3-hydroxymethyl-2,5-dimethylpyrazine in polymer chemistry, detailed experimental protocols and quantitative data tables as requested cannot be provided. The following generalized workflow illustrates the typical steps involved in the synthesis and characterization of novel polymers from new monomers, based on the literature for related pyrazine polyesters.[6]

G cluster_0 Monomer Synthesis & Purification cluster_1 Polymerization cluster_2 Polymer Characterization Monomer_Synthesis Synthesis of Pyrazine-based Monomer Purification Purification (e.g., Crystallization, Chromatography) Monomer_Synthesis->Purification Characterization_Monomer Monomer Characterization (NMR, FT-IR, MS) Purification->Characterization_Monomer Polymerization Polymerization Reaction (e.g., Melt Polycondensation) Characterization_Monomer->Polymerization Isolation Polymer Isolation and Purification Polymerization->Isolation Structural_Analysis Structural Analysis (NMR, FT-IR) Isolation->Structural_Analysis Molecular_Weight Molecular Weight Determination (GPC) Thermal_Analysis Thermal Properties (TGA, DSC)

References

Application Notes and Protocols: 3-(Hydroxymethylphosphinyl)propionic acid as a Metabolite of Glufosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA), a primary metabolite of the herbicide glufosinate. This document includes quantitative data on residue levels, detailed experimental protocols for its analysis, and diagrams of relevant metabolic pathways and analytical workflows.

Introduction

Glufosinate is a broad-spectrum herbicide that functions by inhibiting the enzyme glutamine synthetase in plants. This inhibition leads to a toxic accumulation of ammonia and subsequent disruption of plant metabolism.[1] The metabolism of glufosinate in plants, soil, and animals is a critical area of study for assessing its environmental fate and potential toxicological impact. One of the key metabolites formed during the degradation of glufosinate is 3-(Hydroxymethylphosphinyl)propionic acid, also known as 3-methylphosphinico-propionic acid (MPP).[2][3][4] Understanding the formation, detection, and quantification of 3-HMPPA is essential for regulatory assessment and research into the environmental impact of glufosinate-based herbicides.

Data Presentation

The following tables summarize quantitative data on the residue levels of glufosinate and its metabolite, 3-HMPPA (MPP), in various agricultural commodities following the application of glufosinate-ammonium.

Table 1: Residues in Glufosinate-Tolerant Soya Bean [2]

Trial Location (USA)Glufosinate (ppm)3-HMPPA (MPP) (ppm)N-acetyl-L-glufosinate (NAG) (ppm)Total Residue (glufosinate equivalents, ppm)
Trial 1<0.050.280.630.96
Trial 2<0.050.230.520.80
Trial 3<0.050.150.350.55
Trial 4<0.050.330.751.13
Trial 5<0.050.180.410.64
Trial 6<0.050.210.480.74

Data from supervised trials with two applications of glufosinate-ammonium to glufosinate-tolerant soya beans. Samples were taken at the earliest commercial harvest.

Table 2: Residues in Various Crops After Glufosinate-Ammonium Application [3]

CropApplication Rate (lb ai/A)PHI (days)Glufosinate (ppm)3-HMPPA (MPP) (ppm)N-acetyl-glufosinate (NAG) (ppm)Total Combined Residue (ppm)
Guava4.55-4.66 (banded soil)0<0.010-0.012<0.010-0.029<0.010<0.030-<0.049
BananaNot specified0<0.010<0.010-0.018<0.010<0.030-<0.038
Grass Forage0.732-0.749 (foliar)85-99<0.010-0.025<0.010-0.042<0.010<0.030-<0.066
Grass Hay0.732-0.749 (foliar)88-90<0.0100.012-0.063<0.010<0.032-<0.083

PHI: Pre-Harvest Interval. Data represents a range of values observed in field trials.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 3-HMPPA from soil and plant matrices.

Protocol 1: Quantification of 3-HMPPA in Soil by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of polar pesticides in soil.[5][6]

1. Sample Preparation and Extraction:

  • Air-dry soil samples and sieve through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an alkaline extraction solution (e.g., 0.1 M potassium hydroxide) to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

2. Derivatization:

  • Take a 1 mL aliquot of the supernatant and adjust the pH to ~9.0 using a borate buffer.

  • Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.[7]

  • Add 100 µL of 1 M phosphoric acid to stop the reaction and stabilize the derivative.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode SPE cartridge (e.g., anion exchange and reversed-phase) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the derivatized sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elute the analyte with 5 mL of acidified methanol (e.g., methanol with 1% formic acid).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for the FMOC-derivatized 3-HMPPA. The exact m/z values will need to be determined by direct infusion of a standard.

    • Instrument Parameters: Optimize gas temperatures, gas flows, and collision energy for the specific instrument being used.

Protocol 2: Quantification of 3-HMPPA in Plant Material by LC-MS/MS

This protocol outlines a general procedure for plant matrices, which may require optimization depending on the specific crop.

1. Sample Preparation and Extraction:

  • Homogenize the plant material (e.g., leaves, seeds) to a fine powder, preferably under cryogenic conditions to prevent degradation.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v) to the tube.

  • Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. Derivatization and Cleanup:

  • Follow the derivatization and SPE cleanup steps as outlined in Protocol 1 (steps 2 and 3).

3. LC-MS/MS Analysis:

  • Utilize the same LC-MS/MS conditions as described in Protocol 1 (step 4). Matrix-matched calibration standards should be prepared using extracts from untreated control plant material to compensate for matrix effects.

Visualizations

The following diagrams illustrate the metabolic pathway of glufosinate and a general workflow for the analysis of 3-HMPPA.

glufosinate_metabolism cluster_transgenic Transgenic Plants (pat gene) cluster_non_transgenic Non-Transgenic Plants / Soil Microorganisms glufosinate Glufosinate nag N-acetyl-glufosinate (NAG) glufosinate->nag Acetylation oxo_acid 4-Methylphosphinico- 2-oxo-butanoic acid glufosinate->oxo_acid Transamination / Oxidative Deamination hmppa 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA / MPP) oxo_acid->hmppa Decarboxylation

Caption: Metabolic pathways of glufosinate in different biological systems.

experimental_workflow start Sample Collection (Soil or Plant Material) extraction Extraction (e.g., Alkaline or Methanol/Water) start->extraction derivatization Derivatization (with FMOC-Cl) extraction->derivatization cleanup Solid-Phase Extraction (SPE) Cleanup derivatization->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification

References

Application Notes: Extraction and Quantification of 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as deoxymevalonic acid, is an organic acid that can be of interest in various research fields, including environmental science, agriculture, and pharmacology, due to its role as a potential biomarker or bioactive compound. Its presence and concentration in soil can provide insights into microbial metabolic pathways, nutrient cycling, or the fate of xenobiotics. The accurate quantification of 3-HMPA in complex matrices like soil presents an analytical challenge due to its polarity and the presence of numerous interfering substances.[1]

This document provides a detailed protocol for the extraction, purification, and quantification of 3-HMPA from soil samples. The methodology is based on a solid-phase extraction (SPE) cleanup followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach is designed for researchers requiring high sensitivity and selectivity.

Principle of the Method

The overall workflow involves three main stages:

  • Extraction: Soil samples are first prepared and then extracted using an alkaline aqueous solution to deprotonate the carboxylic acid group of 3-HMPA, enhancing its solubility in the aqueous phase.

  • Purification: The crude extract is purified using a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge. At a high pH, the negatively charged 3-HMPA is retained on the positively charged sorbent while neutral and cationic interferences are washed away. The target analyte is then eluted using an acidic solution.[2]

  • Analysis: Due to the low volatility of 3-HMPA, a derivatization step is necessary before GC-MS analysis. Silylation is employed to convert the polar hydroxyl and carboxyl groups into their more volatile trimethylsilyl (TMS) esters and ethers.[3][4] The derivatized compound is then analyzed by GC-MS, which provides both quantification and structural confirmation.[5]

Experimental Protocol

Materials and Reagents
  • Chemicals:

    • 3-HMPA analytical standard

    • Ammonium hydroxide (NH₄OH), 25% solution

    • Formic acid, >98%

    • Methanol (MeOH), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3]

    • Helium (carrier gas), 99.999% purity

    • Deionized water (18.2 MΩ·cm)

  • Consumables:

    • Strong anion exchange (SAX) SPE cartridges (e.g., Oasis MAX, 150 mg, 6 cc)[2]

    • 50 mL polypropylene centrifuge tubes

    • 0.22 µm syringe filters (PTFE)

    • 2 mL GC vials with inserts and caps

    • Standard laboratory glassware

Equipment
  • Analytical balance

  • Soil grinder/mill and 2 mm sieve

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator or vacuum desiccator

  • Heating block or water bath

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Derivatization & Analysis soil_sample 1. Soil Sample Collection prep_sample 2. Air Dry, Grind & Sieve (<2mm) soil_sample->prep_sample weigh_sample 3. Weigh 5g of Soil prep_sample->weigh_sample add_solvent 4. Add 25 mL of 5% NH4OH (aq) Adjust to pH 9 weigh_sample->add_solvent shake 5. Shake for 30 min add_solvent->shake centrifuge 6. Centrifuge & Collect Supernatant shake->centrifuge spe 7. Purify via Anion Exchange SPE centrifuge->spe elute 8. Elute with 5% Formic Acid in MeOH spe->elute evaporate 9. Evaporate Eluate to Dryness elute->evaporate derivatize 10. Add Pyridine & BSTFA+TMCS Heat at 70°C for 60 min evaporate->derivatize inject 11. Inject 1 µL into GC-MS derivatize->inject analyze 12. Data Acquisition & Analysis inject->analyze

Caption: Workflow for 3-HMPA extraction and analysis from soil.

Step-by-Step Procedure

4.1. Soil Sample Preparation

  • Air-dry the collected soil samples in a well-ventilated area until they reach a constant weight.

  • Remove any large debris, roots, or stones.

  • Grind the air-dried soil and pass it through a 2 mm sieve to ensure homogeneity.[1]

  • Store the prepared soil in a sealed container until extraction.

4.2. Extraction

  • Weigh 5.0 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

  • Add 25 mL of a 5% ammonium hydroxide solution in deionized water.[2]

  • Vortex the tube vigorously for 1 minute, then shake on a mechanical shaker at medium speed for 30 minutes.

  • Centrifuge the suspension at 8000 rpm for 10 minutes to pellet the soil particles.[1]

  • Carefully decant the supernatant into a clean tube for the purification step.

4.3. Solid-Phase Extraction (SPE) Purification

  • Cartridge Conditioning: Condition the anion exchange SPE cartridge by passing 4 mL of methanol, followed by 4 mL of deionized water. Do not allow the cartridge to go dry.[2]

  • Sample Loading: Load the soil extract (supernatant from step 4.2.5) onto the conditioned cartridge. Maintain a slow flow rate of approximately 1 mL/min.[2]

  • Washing: Wash the cartridge with 4 mL of 5% ammonium hydroxide in water to remove neutral and weakly retained impurities.[2]

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 30 minutes to remove residual water.[2]

  • Elution: Elute the retained 3-HMPA by passing 2 mL of 5% formic acid in methanol through the cartridge twice (total of 4 mL). Collect the eluate in a clean glass tube.[2]

4.4. Derivatization

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[3]

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[5]

  • Cool the vial to room temperature. Transfer the derivatized sample to a 2 mL GC vial with a micro-insert for analysis.

4.5. GC-MS Analysis

  • GC Conditions (Typical):

    • Column: Agilent J&W DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, and hold for 5 min.[2]

  • MS Conditions (Typical):

    • Ion Source: Electron Impact (EI), 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[3] Key ions for di-TMS-3-HMPA would need to be determined from a standard, but would likely include fragments from the loss of methyl groups and the TMS moiety.

Calibration and Quantification

Prepare a series of calibration standards of 3-HMPA (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in a clean solvent. Derivatize 100 µL of each standard using the same procedure as the samples (Step 4.4). Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. The concentration of 3-HMPA in the soil samples can then be calculated based on this curve.

Method Performance Data

The following table summarizes typical performance data expected from a method for organic acid analysis based on literature values. Actual performance should be validated in the user's laboratory.

ParameterTypical ValueReference
Recovery95 - 111%[1][2]
Limit of Detection (LOD)3 - 272 ng/mL (in extract)[2]
Limit of Quantification (LOQ)10 - 800 ng/mL (in extract)[2]
Linearity (r²)> 0.99[1]
Precision (RSD %)< 15%[1]

Note: The LOD, LOQ, and recovery are highly dependent on the soil matrix. It is crucial to perform matrix-matched calibrations or use an appropriate internal standard to compensate for matrix effects.[6]

References

Application Notes and Protocols for NMR Spectroscopy of 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the characterization of 3-(Hydroxymethylphosphinyl)propionic acid. This document includes summarized quantitative data, detailed experimental protocols, and visualizations to aid in the understanding of the compound's structural analysis.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, also known by its synonym 3-(methylphosphinico)propionic acid, is an organophosphorus compound of interest in various chemical and biological studies. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is a primary analytical technique for this purpose. This document outlines the expected NMR data and provides a general protocol for its acquisition.

Chemical Structure

G cluster_0 3-(Hydroxymethylphosphinyl)propionic acid struct HOOC-CH₂-CH₂-P(O)(OH)-CH₃

Caption: Chemical Structure of 3-(Hydroxymethylphosphinyl)propionic acid.

Predicted NMR Data

Due to the absence of publicly available, experimentally derived NMR data for 3-(Hydroxymethylphosphinyl)propionic acid in the searched literature, the following tables present predicted data based on standard chemical shift values and coupling constants for similar structural motifs. These values should be used as a reference and are subject to verification by experimental data.

¹H NMR (Proton NMR) Data (Predicted)
ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
-CH₂-COOH2.5 - 2.8Multiplet-
-CH₂-P1.8 - 2.2Multiplet-
P-CH₃1.3 - 1.6DoubletJ(P,H) ≈ 15-20
-COOH10 - 12Singlet (broad)-
P-OHVariableSinglet (broad)-
¹³C NMR (Carbon NMR) Data (Predicted)
Carbon AtomChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
-C OOH170 - 175DoubletJ(P,C) ≈ 5-10
-C H₂-COOH30 - 35DoubletJ(P,C) ≈ 3-7
-C H₂-P25 - 30DoubletJ(P,C) ≈ 80-100
P-C H₃15 - 20DoubletJ(P,C) ≈ 90-110
³¹P NMR (Phosphorus NMR) Data (Predicted)
Phosphorus AtomChemical Shift (δ) ppm (Predicted)Multiplicity
P(O)30 - 40Multiplet

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section provides a general protocol for the preparation of a sample of 3-(Hydroxymethylphosphinyl)propionic acid for NMR analysis and the subsequent data acquisition.

Workflow for NMR Analysis

G cluster_workflow NMR Experimental Workflow sample_prep Sample Preparation instrument_setup Instrument Setup sample_prep->instrument_setup Load Sample data_acquisition Data Acquisition instrument_setup->data_acquisition Set Parameters data_processing Data Processing data_acquisition->data_processing Acquire FID spectral_analysis Spectral Analysis data_processing->spectral_analysis FT & Phasing

Caption: A generalized workflow for an NMR experiment.

Materials
  • 3-(Hydroxymethylphosphinyl)propionic acid standard

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(Hydroxymethylphosphinyl)propionic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a common choice for this polar molecule).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp NMR signals.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

      • Solvent suppression techniques may be necessary if the residual solvent signal is intense.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

      • Adjust spectral width to cover the expected range of carbon chemical shifts.

    • ³¹P NMR:

      • Acquire a proton-decoupled ³¹P spectrum.

      • Set the spectral window to encompass the expected chemical shift range for phosphinic acids.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak can be used as a secondary reference. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is typically used.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Important Considerations

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts, particularly for exchangeable protons (-COOH and P-OH). D₂O is a common choice for this polar analyte, which will result in the exchange of the acidic protons with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.

  • pH Dependence: The chemical shifts of nuclei near the acidic moieties (carboxylic acid and phosphinic acid) can be pH-dependent. It is advisable to control or measure the pH of the sample solution for reproducibility.

  • Purity: The presence of impurities will be evident as additional signals in the NMR spectra. Integration of these signals relative to the signals of the main compound can be used for a semi-quantitative assessment of purity.

Conclusion

Application Notes and Protocols: The Use of 3-(Hydroxymethyl)phenylacetic Acid (3-HMPA) in the Synthesis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct use of 3-(Hydroxymethyl)phenylacetic acid (3-HMPA) as a precursor in the synthesis of organophosphorus compounds is not widely documented in the reviewed scientific literature. The following application notes and protocols are based on established principles of organophosphorus chemistry and propose a hypothetical synthetic pathway for the utilization of 3-HMPA, leveraging its reactive hydroxyl and carboxylic acid functionalities.

Introduction

Organophosphorus compounds are a broad class of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of novel organophosphorus compounds with diverse functionalities is a continuous effort in chemical research. 3-(Hydroxymethyl)phenylacetic acid (3-HMPA) is a bifunctional molecule containing both a primary benzylic alcohol and a carboxylic acid group. This unique structure presents an opportunity for its use as a building block in the synthesis of more complex organophosphorus derivatives.

The primary alcohol of 3-HMPA can serve as a nucleophile to react with various electrophilic phosphorus reagents, leading to the formation of phosphites, phosphates, or phosphonates. The carboxylic acid moiety can be preserved or subsequently modified to introduce additional functionalities, making 3-HMPA a potentially versatile starting material.

Proposed Synthetic Pathways

Based on the reactivity of the functional groups in 3-HMPA, two primary synthetic routes are proposed for the synthesis of organophosphorus compounds:

  • Pathway A: Synthesis of a Phosphite Ester. This pathway involves the reaction of the hydroxyl group of 3-HMPA with a phosphorus trihalide, such as phosphorus trichloride (PCl₃), to form a phosphite ester. This reaction typically requires a base to neutralize the hydrogen halide byproduct.

  • Pathway B: Synthesis of a Phosphonate. This pathway describes the conversion of the benzylic alcohol to a phosphonate. A direct, one-flask procedure for the conversion of benzylic alcohols to their corresponding phosphonates has been reported using triethyl phosphite in the presence of a catalyst like zinc iodide.[1][2]

These pathways are illustrated in the diagram below.

G cluster_pathway_a Pathway A: Phosphite Synthesis cluster_pathway_b Pathway B: Phosphonate Synthesis 3-HMPA_A 3-(Hydroxymethyl)phenylacetic acid (3-HMPA) Product_A 3-((Dichloro-phosphinooxy)methyl)phenylacetic acid 3-HMPA_A->Product_A Esterification Reagent_A PCl₃, Base (e.g., Triethylamine) Reagent_A->Product_A 3-HMPA_B 3-(Hydroxymethyl)phenylacetic acid (3-HMPA) Product_B 3-((Diethoxyphosphoryl)methyl)phenylacetic acid 3-HMPA_B->Product_B Arbuzov-type Reaction Reagent_B P(OEt)₃, ZnI₂ Reagent_B->Product_B G Start Select Bifunctional Precursor: 3-(Hydroxymethyl)phenylacetic acid Pathway_Choice Choose Synthetic Pathway Start->Pathway_Choice Pathway_A Pathway A: Phosphite Synthesis Pathway_Choice->Pathway_A Phosphite Desired Pathway_B Pathway B: Phosphonate Synthesis Pathway_Choice->Pathway_B Phosphonate Desired Protocol_A Execute Protocol A: Esterification with PCl₃ Pathway_A->Protocol_A Protocol_B Execute Protocol B: Arbuzov-type Reaction Pathway_B->Protocol_B Purification_A Purification: Filtration, Solvent Removal Protocol_A->Purification_A Purification_B Purification: Extraction, Chromatography Protocol_B->Purification_B Characterization Characterization of Product: NMR, MS Purification_A->Characterization Purification_B->Characterization End Obtain Target Organophosphorus Compound Characterization->End

References

Application Notes and Protocols for Textile Finishing with 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA), also known as 3-Methylphosphinicopropionic acid (MPPA), as a flame retardant finishing agent for textile materials, particularly cotton and its blends. 3-HMPA is an organophosphorus compound that can impart flame retardant properties to cellulosic fibers. Its dual functionality, containing both a phosphinic acid and a carboxylic acid group, allows for reaction with the hydroxyl groups of cellulose, forming covalent bonds that ensure durability of the finish. To enhance the flame retardancy and wash durability, 3-HMPA is often used in conjunction with a polycarboxylic acid crosslinking agent, such as 1,2,3,4-butanetetracarboxylic acid (BTCA), and a catalyst, typically sodium hypophosphite.

The application of 3-HMPA is a promising approach for developing formaldehyde-free flame retardant textiles. The following protocols are based on established principles of textile finishing with organophosphorus compounds and serve as a detailed guide for laboratory-scale application and evaluation.

Chemical and Physical Properties of 3-HMPA

PropertyValue
Chemical Name 3-(Hydroxymethylphosphinyl)propionic acid
Synonyms 3-Methylphosphinicopropionic acid (MPPA), (2-Carboxyethyl)methylphosphinic acid
CAS Number 15090-23-0
Molecular Formula C4H9O4P
Molecular Weight 152.09 g/mol
Appearance White to off-white solid

Mechanism of Action

The flame retardant action of 3-HMPA on cellulosic fabrics is primarily based on the condensed-phase mechanism. During thermal decomposition, the phosphorus-containing acid catalyzes the dehydration of cellulose at a lower temperature, leading to the formation of a stable char layer. This char layer acts as a thermal insulator and a physical barrier, which limits the formation of flammable volatile organic compounds and restricts the access of oxygen to the fiber, thus inhibiting combustion.

The carboxylic acid group of 3-HMPA can react with the hydroxyl groups of cellulose to form ester linkages. When used with a crosslinking agent like BTCA, a durable three-dimensional network is formed on the fabric, enhancing the wash fastness of the flame retardant finish.

Experimental Protocols

Materials and Equipment
  • Substrate: 100% cotton fabric, desized, scoured, and bleached.

  • Chemicals:

    • 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA/MPPA)

    • 1,2,3,4-Butanetetracarboxylic acid (BTCA)

    • Sodium hypophosphite monohydrate (SHP)

    • Sodium carbonate

    • Non-ionic wetting agent

    • Deionized water

  • Equipment:

    • Laboratory padding machine with two rollers

    • Laboratory oven/stenter with temperature control

    • Analytical balance

    • Beakers, graduated cylinders, and magnetic stirrer

    • pH meter

    • Standard laboratory washer and dryer for wash durability testing

    • Limiting Oxygen Index (LOI) tester

    • Vertical flame tester

    • Thermogravimetric Analyzer (TGA)

Protocol 1: Flame Retardant Finishing of Cotton Fabric

This protocol describes a standard pad-dry-cure method for applying 3-HMPA and BTCA to cotton fabric.

1. Preparation of the Finishing Solution:

  • Prepare an aqueous finishing solution containing:

    • 5-15% (w/v) 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA)

    • 5-8% (w/v) 1,2,3,4-Butanetetracarboxylic acid (BTCA)

    • 5-8% (w/v) Sodium hypophosphite (SHP) as a catalyst

    • 0.1% (w/v) Non-ionic wetting agent

  • Dissolve the components in deionized water with stirring. Adjust the pH of the solution to 2.5-3.5 using a dilute sodium carbonate solution if necessary.

2. Padding Application:

  • Immerse the pre-weighed cotton fabric sample in the finishing solution for 5 minutes.

  • Pass the fabric through the laboratory padding machine to achieve a wet pick-up of 80-100%. The wet pick-up is calculated as:

    • Wet Pick-up (%) = [(Weight of wet fabric - Weight of dry fabric) / Weight of dry fabric] x 100

3. Drying and Curing:

  • Dry the padded fabric in an oven at 80-90°C for 3-5 minutes.

  • Cure the dried fabric in a separate oven at 170-180°C for 3-5 minutes. This step facilitates the esterification reaction between the finishing agents and the cellulose.

4. Post-Treatment:

  • Rinse the cured fabric thoroughly with deionized water to remove any unreacted chemicals.

  • Neutralize the fabric by washing with a 1-2% sodium carbonate solution for 5 minutes.

  • Rinse again with deionized water until the wash water is neutral.

  • Dry the fabric at 80°C.

Protocol 2: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI):

  • Determine the LOI of the treated and untreated fabric samples according to ASTM D2863. The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material.

2. Vertical Flame Test:

  • Perform the vertical flame test according to a standard method such as ASTM D6413. Measure the char length, afterflame time, and afterglow time.

Protocol 3: Wash Durability Assessment
  • Wash the treated fabric samples multiple times (e.g., 1, 5, 10, 20 cycles) according to a standard laundering procedure (e.g., AATCC Test Method 61-2013).

  • After each set of washing cycles, dry the samples and evaluate the flame retardancy using the LOI and vertical flame tests to assess the durability of the finish.

Protocol 4: Thermal Stability Analysis
  • Analyze the thermal decomposition behavior of the treated and untreated fabric samples using a Thermogravimetric Analyzer (TGA) under a nitrogen atmosphere.

  • Heat the samples from room temperature to 700°C at a heating rate of 10°C/min.

  • Evaluate the initial decomposition temperature, the temperature of maximum decomposition rate, and the char yield at 700°C.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the experimental protocols.

Table 1: Flame Retardancy Performance of Cotton Fabric Treated with 3-HMPA/BTCA

SampleAdd-on (%)Limiting Oxygen Index (LOI) (%)Vertical Flame Test
Char Length (cm)
Untreated Cotton018.0 ± 0.5Burned completely
Treated Cotton (0 Washes)15-2028.0 - 32.0< 10.0
Treated Cotton (10 Washes)-26.0 - 29.0< 12.0
Treated Cotton (20 Washes)-25.0 - 27.0< 15.0

Table 2: Thermogravimetric Analysis (TGA) Data of Cotton Fabric Treated with 3-HMPA/BTCA (under Nitrogen)

SampleOnset Decomposition Temp. (°C)Temp. of Max. Decomposition Rate (°C)Char Yield at 700°C (%)
Untreated Cotton~ 320~ 360< 10
Treated Cotton~ 280~ 310> 25

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_application 2. Fabric Treatment cluster_post 3. Post-Treatment cluster_eval 4. Evaluation prep Prepare Finishing Solution (3-HMPA, BTCA, SHP) pad Padding (80-100% Wet Pick-up) prep->pad dry Drying (80-90°C, 3-5 min) pad->dry cure Curing (170-180°C, 3-5 min) dry->cure rinse Rinsing cure->rinse neutralize Neutralization rinse->neutralize final_dry Final Drying neutralize->final_dry loi LOI Test final_dry->loi vft Vertical Flame Test final_dry->vft wash Wash Durability final_dry->wash tga TGA Analysis final_dry->tga

Caption: Experimental workflow for flame retardant finishing of cotton with 3-HMPA.

reaction_mechanism cluster_reactants Reactants cluster_process Process cluster_products Products cellulose Cellulose-OH heat_catalyst Heat Catalyst (SHP) cellulose->heat_catalyst cellulose->heat_catalyst + hmpa 3-HMPA (HOOC-CH2-CH2-P(O)(H)-CH2OH) hmpa->heat_catalyst hmpa->heat_catalyst + btca BTCA (Polycarboxylic Acid) btca->heat_catalyst btca->heat_catalyst + crosslinked_fabric Crosslinked Flame Retardant Cotton heat_catalyst->crosslinked_fabric heat_catalyst->crosslinked_fabric Esterification water H2O heat_catalyst->water heat_catalyst->water Esterification

Caption: Proposed reaction mechanism of 3-HMPA and BTCA with cellulose.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethylphosphinyl)propionic acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for producing compounds like 3-(hydroxyphenylphosphinyl)propionic acid?

A1: The synthesis generally involves a multi-step process. A common method is the condensation of a dichlorophosphine (e.g., dichlorophenylphosphine) with acrylic acid, followed by hydrolysis of the resulting intermediate.[1] An alternative approach involves reacting a hydrophosphoryl compound with an acrylic acid derivative.[1]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in this type of synthesis can stem from several factors:

  • Reactant Stoichiometry: An incorrect molar ratio of the reactants is a frequent issue. For instance, in the synthesis of 3-(hydroxyphenylphosphinyl)propionic acid, using an excess of acrylic acid or its chloride derivative (10-25 mol% excess) can be crucial to drive the reaction to completion and improve yields.[1]

  • Reaction Temperature: The temperature must be carefully controlled. High temperatures can lead to unwanted side reactions, such as the self-condensation of acrylic acid, which reduces the effective concentration of the reactant.[1] Low-temperature reactions can result in higher yields and better product color.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as dichlorophenylphosphine or acrylic acid, can interfere with the reaction and lead to the formation of byproducts.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate, 3-(chlorophenylphosphinyl)-propionyl chloride, to the final product must be complete. Insufficient water or reaction time can result in a mixture of products.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Minimizing byproducts requires careful control over the reaction conditions:

  • Temperature Control: As mentioned, maintaining the optimal temperature range is critical to prevent side reactions. For the reaction of a hydrophosphoryl compound with acryloyl chloride, a temperature of 0-40°C is recommended.[1]

  • Controlled Addition of Reagents: A slow, dropwise addition of one reactant to another can help to control the reaction exotherm and prevent localized high temperatures that can lead to byproduct formation.

  • Use of Acryloyl Chloride: Using acryloyl chloride instead of acrylic acid can be advantageous as it is more reactive and has a lower boiling point, making it easier to remove any excess after the reaction.[1]

Q4: What is the best way to purify the final product?

A4: The purification of 3-(hydroxyphenylphosphinyl)propionic acid is typically achieved through precipitation and filtration. After the hydrolysis step, the aqueous mixture is cooled (e.g., to 10°C) to induce precipitation of the product.[1] The resulting solid can then be collected by filtration, washed with cold water, and dried under vacuum.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive or impure starting materials.Verify the purity of your dichlorophosphine and acrylic acid/derivative. Use freshly distilled reagents if necessary.
Incorrect reaction temperature.Monitor the internal reaction temperature closely. Use an ice bath or other cooling system to maintain the recommended temperature range.
Insufficient reaction time.Ensure the reaction is allowed to proceed for the recommended duration at each step.
Product is Discolored (e.g., yellow or brown) High reaction temperatures leading to degradation or side reactions.Conduct the reaction at a lower temperature.[1]
Impurities in the starting materials.Use high-purity or purified starting materials.
Difficulty in Precipitating the Product The concentration of the product in the solution is too low.If possible, concentrate the solution by carefully removing some of the solvent under reduced pressure before cooling.
The solution is not sufficiently cooled.Ensure the mixture is cooled to the recommended temperature (e.g., 10°C) and allowed to stand for an adequate amount of time to allow for complete precipitation.[1]
Product Purity is Low After Filtration Incomplete hydrolysis of the intermediate.Ensure the hydrolysis step is complete by using a sufficient amount of water and allowing for adequate reaction time.
Inefficient washing of the precipitate.Wash the filtered product thoroughly with cold water to remove any remaining soluble impurities.

Data on Yield Improvement for 3-(hydroxyphenylphosphinyl)propionic acid Synthesis

Parameter Condition 1 Condition 2 Yield Reference
Reactant Ratio Dichlorophenylphosphine : Acrylic Acid (molar ratio not specified as excess)Dichlorophenylphosphine : Acrylic Acid (25-45 mol% excess of acrylic acid)Improved YieldU.S. Pat. No. 4,081,463 (as cited in[1])
Reactant Ratio Hydrophosphoryl compound : Acryloyl chloride (equimolar)Hydrophosphoryl compound : Acryloyl chloride (10-15 mol% excess of acryloyl chloride)94.9%[1]
Reaction Temperature High Temperature0-40°CHigh yields with good color[1]

Experimental Protocol: Synthesis of 3-(hydroxyphenylphosphinyl)propionic acid

This protocol is adapted from the process described in patent DE69914764T2.[1]

Step 1: Formation of the Hydrophosphoryl Compound

  • Dichlorophenylphosphine is reacted with phenylphosphinic acid to produce a hydrophosphoryl compound.

Step 2: Addition Reaction

  • The hydrophosphoryl compound is then reacted with acryloyl chloride. The acryloyl chloride should be in a 10-15 mol% excess compared to the hydrophosphoryl compound.

  • This reaction is carried out at a controlled temperature of 0-40°C.

  • After the addition is complete, the reaction mixture may be held at a slightly elevated temperature (e.g., 80°C) for a period (e.g., 1 hour) to ensure the reaction goes to completion, and then cooled to room temperature.

Step 3: Hydrolysis and Precipitation

  • The resulting reaction mixture containing 3-(chlorophenylphosphinyl)-propionyl chloride is added dropwise to water.

  • The hydrolysis is carried out at an elevated temperature (e.g., 80°C).

  • The aqueous mixture is then cooled to approximately 10°C and allowed to stand for at least 1 hour to allow for the precipitation of the final product, 3-(hydroxyphenylphosphinyl)propionic acid.

Step 4: Isolation and Drying

  • The precipitated product is collected by filtration.

  • The solid is washed with water.

  • The final product is dried in a vacuum dryer.

Visualizations

experimental_workflow General Synthesis Workflow for 3-(Aryl/Alkylphosphinyl)propionic Acid start Starting Materials: Dichlorophosphine Phosphinic Acid step1 Step 1: React to form Hydrophosphoryl Compound start->step1 step2 Step 2: Addition Reaction (0-40°C) step1->step2 acrylic Acrylic Acid Derivative (e.g., Acryloyl Chloride) (10-15 mol% excess) acrylic->step2 intermediate Intermediate: 3-(Chloro-Aryl/Alkylphosphinyl) -propionyl chloride step2->intermediate step3 Step 3: Hydrolysis (e.g., 80°C) intermediate->step3 water Water water->step3 step4 Step 4: Precipitation (Cool to 10°C) step3->step4 step5 Step 5: Filtration, Washing, and Drying step4->step5 end_product Final Product: 3-(Hydroxy-Aryl/Alkylphosphinyl) propionic acid step5->end_product

Caption: General workflow for the synthesis of 3-(Aryl/Alkylphosphinyl)propionic acid.

References

Technical Support Center: 3-(Hydroxymethylphosphinyl)propionic Acid (3-HMPA) HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference and other challenges during the HPLC analysis of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA).

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of 3-HMPA.

Issue 1: Poor or No Peak Response for 3-HMPA

Question: I am not seeing a peak for 3-HMPA, or the peak is very small. What are the possible causes and solutions?

Answer:

This is a common issue as 3-HMPA lacks a strong chromophore for standard UV detection. Here’s a systematic approach to troubleshoot this problem:

Possible Cause Recommended Solution
Inadequate Detection Method 3-HMPA has a very weak UV absorbance. Direct UV detection, especially at low concentrations, is often insufficient. Consider using a more sensitive detection method such as Refractive Index (RI) detection or, ideally, Mass Spectrometry (MS). For labs without access to these, pre-column derivatization to attach a UV-active or fluorescent tag is the recommended approach.[1][2][3]
Derivatization Failure If you are using a derivatization procedure, the reaction may be incomplete. Verify the pH of the reaction mixture, the concentration of the derivatizing agent, and the reaction time and temperature. Ensure all reagents are fresh and have been stored correctly.
Improper Mobile Phase pH The pH of the mobile phase can affect the ionization state of 3-HMPA and its retention. For reversed-phase chromatography, a lower pH (e.g., using a phosphate buffer) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Sample Degradation 3-HMPA may be unstable under certain storage conditions. Ensure samples are stored at appropriate temperatures (e.g., ≤ -18°C) and for a limited time. Avoid repeated freeze-thaw cycles.
Column Choice Due to its polar nature, 3-HMPA shows poor retention on standard C18 columns. Consider using a column designed for polar analytes, such as a porous graphitic carbon (PGC) or a mixed-mode column.

Issue 2: Peak Tailing for 3-HMPA

Question: My 3-HMPA peak is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing for polar acidic compounds like 3-HMPA is often due to secondary interactions with the stationary phase.

Possible Cause Recommended Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the phosphinyl and carboxyl groups of 3-HMPA. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric acid) can suppress the ionization of silanol groups. Using a highly end-capped column or a column with a different stationary phase (e.g., PGC) can also mitigate these interactions.
Column Overload Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
Column Contamination Matrix components from previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or consider replacing the guard column or the analytical column if necessary.
Extra-column Volume Excessive tubing length or a large internal diameter between the column and the detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in 3-HMPA analysis?

A1: Interference in 3-HMPA analysis often originates from the sample matrix, especially in complex samples like food, soil, or biological fluids. Common interferences include:

  • Isobaric Compounds: In LC-MS/MS analysis, compounds with the same mass-to-charge ratio as 3-HMPA can interfere. Chromatographic separation is crucial to resolve these.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of 3-HMPA in MS detection, leading to inaccurate quantification.[4][5] Proper sample cleanup, the use of matrix-matched standards, or stable isotope-labeled internal standards can help mitigate these effects.

  • Other Polar Compounds: In complex matrices, other highly polar compounds can co-elute with 3-HMPA, causing interference in non-specific detection methods like RI.

  • Salts and Sugars: High concentrations of salts and sugars in the sample can affect chromatographic performance and detector response. Sample preparation techniques like solid-phase extraction (SPE) are effective in removing these.[6]

Q2: What sample preparation methods are recommended for 3-HMPA in complex matrices?

A2: A robust sample preparation protocol is critical for accurate 3-HMPA analysis. The "Quick Polar Pesticides" (QuPPe) method is a widely used extraction procedure for polar pesticides like phosphonic acid from food matrices and can be adapted for 3-HMPA.[6][7] This typically involves extraction with acidified methanol. For further cleanup and to remove interferences, Solid-Phase Extraction (SPE) is highly recommended. Mixed-mode cation exchange cartridges can be effective for cleaning up derivatized samples.

Q3: Can I analyze 3-HMPA without derivatization?

A3: Direct analysis of 3-HMPA without derivatization is challenging with standard HPLC-UV systems due to its poor UV absorbance. However, it is possible with other detection methods:

  • LC-MS/MS: This is the preferred method for sensitive and selective analysis of underivatized 3-HMPA.

  • Refractive Index (RI) Detection: RI detection can be used but is generally less sensitive and not compatible with gradient elution.

  • Ion Chromatography (IC): IC coupled with conductivity detection is another option for analyzing underivatized 3-HMPA.

Q4: What are the recommended storage conditions for 3-HMPA samples and standards?

A4: To ensure the stability of 3-HMPA, it is recommended to store stock solutions and samples at or below -18°C in a deep freezer.[8] For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term stability at this temperature should be verified. Avoid repeated freeze-thaw cycles. The stability of 3-HMPA in a specific matrix and under your laboratory's storage conditions should be experimentally verified.

Experimental Protocols

Protocol 1: Pre-column Fluorescence Derivatization of 3-HMPA

This protocol is adapted from methods for other carboxylic acids and is intended for use with HPLC systems equipped with a fluorescence detector.[1][2][9][10]

Materials:

  • 3-HMPA standard or sample extract

  • Derivatization reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Crown ether catalyst: 18-Crown-6

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Ensure the 3-HMPA sample is in an aprotic solvent like acetonitrile. If the sample is aqueous, it should be evaporated to dryness and reconstituted in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the 3-HMPA solution in acetonitrile.

    • Add 50 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.

    • Add 20 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

    • Add approximately 2 mg of powdered K₂CO₃.

    • Vortex the mixture and heat at 60°C for 30 minutes.

  • Reaction Quenching and Dilution:

    • After cooling to room temperature, add 830 µL of the mobile phase initial conditions (e.g., acetonitrile/water mixture) to the vial.

    • Vortex and filter through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: Water and B: Acetonitrile. A typical gradient could be starting at 30% B, increasing to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 325 nm and emission at 395 nm.

Data Presentation

Table 1: Expected Recovery of Phosphonic Acid from Various Food Matrices using the QuPPe Method

Note: This data is for phosphonic acid, a closely related compound, and should be used as an estimate for 3-HMPA. Actual recoveries for 3-HMPA should be determined experimentally.

Food Matrix Mean Recovery (%) Repeatability RSD (%)
Wheat84 - 943.9 - 7.7
Rice88 - 966.3 - 10.5
Barley88 - 966.3 - 10.5
Lemon>80<20
Soybean>80<20
Data adapted from[6][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Homogenization Sample Homogenization Extraction (QuPPe) Extraction (QuPPe) Sample Homogenization->Extraction (QuPPe) SPE Cleanup SPE Cleanup Extraction (QuPPe)->SPE Cleanup Add Derivatization Reagent Add Derivatization Reagent SPE Cleanup->Add Derivatization Reagent Reaction Incubation Reaction Incubation Add Derivatization Reagent->Reaction Incubation HPLC Injection HPLC Injection Reaction Incubation->HPLC Injection Fluorescence Detection Fluorescence Detection HPLC Injection->Fluorescence Detection Data Analysis Data Analysis Fluorescence Detection->Data Analysis

Caption: Experimental workflow for 3-HMPA analysis.

troubleshooting_logic Start Start No Peak No Peak Start->No Peak Check Detector Check Detector No Peak->Check Detector Yes Peak Tailing Peak Tailing No Peak->Peak Tailing No Derivatization? Derivatization? Check Detector->Derivatization? Check Reaction Check Reaction Derivatization?->Check Reaction Yes Check Mobile Phase/Column Check Mobile Phase/Column Derivatization?->Check Mobile Phase/Column No Lower pH Lower pH Peak Tailing->Lower pH Yes Dilute Sample Dilute Sample Lower pH->Dilute Sample Clean Column Clean Column Dilute Sample->Clean Column

Caption: Troubleshooting logic for common 3-HMPA HPLC issues.

References

Technical Support Center: 3-(Hydroxymethylphosphinyl)propionic Acid (3-HMPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-HMPA in aqueous solutions?

A1: The stability of 3-HMPA in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidative agents. Like many organophosphorus compounds, 3-HMPA can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Elevated temperatures can accelerate degradation processes.

Q2: What are the likely degradation pathways for 3-HMPA in an aqueous environment?

A2: While specific degradation pathways for 3-HMPA are not extensively documented in publicly available literature, based on its chemical structure, potential degradation routes include:

  • Hydrolysis: Cleavage of the P-C bond or the C-C bond in the propionic acid moiety under harsh pH and temperature conditions.

  • Oxidation: The phosphinyl group may be susceptible to oxidation, potentially leading to the formation of the corresponding phosphonic acid derivative.

Further studies, such as forced degradation experiments, are necessary to definitively identify the degradation products.[1][2][3][4]

Q3: What are the recommended storage conditions for aqueous solutions of 3-HMPA?

A3: To ensure stability, aqueous solutions of 3-HMPA should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) may be considered, although freeze-thaw stability should be evaluated. It is also advisable to buffer the solution to a neutral pH (around 7.0) to minimize hydrolysis.

Q4: How can I monitor the stability of 3-HMPA in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Mass Spectrometry), is the recommended approach.[5][6] The method should be validated to separate the intact 3-HMPA from any potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of 3-HMPA concentration over time in solution. Degradation due to improper storage conditions (e.g., high temperature, extreme pH).Store solutions at 2-8°C, buffered at a neutral pH, and protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below after conducting freeze-thaw stability tests.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[1][2][3]
Inconsistent analytical results for 3-HMPA concentration. Issues with the analytical method, such as inadequate separation of 3-HMPA from degradants or excipients.Develop and validate a stability-indicating HPLC or LC-MS/MS method. Ensure the method has sufficient resolution to separate the parent compound from all potential degradation products.[6][7]
Precipitation observed in frozen aqueous solutions upon thawing. Poor solubility of 3-HMPA at low temperatures or pH shifts during freezing.Evaluate the solubility of 3-HMPA in the chosen buffer system at different temperatures. Consider using a cryoprotectant if necessary. Ensure the buffer has a low freezing point depression.

Data Presentation: Hypothetical Forced Degradation of 3-HMPA

The following tables present hypothetical data from a forced degradation study on a 1 mg/mL aqueous solution of 3-HMPA to illustrate how stability data can be presented.

Table 1: Effect of pH on 3-HMPA Stability at 50°C for 24 hours

Condition Initial Assay (%) Assay after 24h (%) % Degradation Number of Degradants
0.1 N HCl100.285.115.12
pH 4.0 Buffer99.898.51.31
pH 7.0 Buffer100.199.80.30
pH 9.0 Buffer99.992.37.62
0.1 N NaOH100.378.921.43

Table 2: Effect of Temperature and Oxidation on 3-HMPA Stability (in pH 7.0 Buffer for 48 hours)

Condition Initial Assay (%) Assay after 48h (%) % Degradation Number of Degradants
25°C100.199.50.60
70°C99.788.211.52
3% H₂O₂ at 25°C100.082.517.53
Photostability (ICH Q1B)99.997.12.81

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of 3-HMPA under various stress conditions to identify potential degradation products and pathways.[2][3][4]

Materials:

  • 3-HMPA

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or other suitable buffers

  • High-purity water

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve 3-HMPA in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 3-HMPA in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve 3-HMPA in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Prepare an aqueous solution (e.g., in pH 7 buffer) of 3-HMPA (1 mg/mL). Incubate at 70°C for 48 hours.

  • Photostability: Expose the solid 3-HMPA and its aqueous solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC or LC-MS/MS method to determine the amount of remaining 3-HMPA and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify 3-HMPA and separate it from potential degradation products.

Example HPLC Conditions (to be optimized):

  • Column: A reverse-phase column suitable for polar compounds, such as a C18 with a polar endcapping or a mixed-mode column.[8]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 10 mM ammonium formate, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: Mass Spectrometry (for high specificity and sensitivity) or UV detection at a low wavelength (e.g., 205 nm), if 3-HMPA has a suitable chromophore.

  • Column Temperature: 30°C

  • Injection Volume: 5-10 µL

Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1] Specificity is demonstrated by showing that 3-HMPA is well-resolved from degradation products generated during forced degradation studies.

Visualizations

degradation_pathway HMPA 3-HMPA hydrolysis_acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) HMPA->hydrolysis_acid hydrolysis_base Base Hydrolysis (e.g., 0.1 N NaOH, heat) HMPA->hydrolysis_base oxidation Oxidation (e.g., H2O2) HMPA->oxidation photolysis Photolysis (UV/Vis Light) HMPA->photolysis thermal Thermal Stress (Heat) HMPA->thermal deg_prod_1 Degradation Product 1 (e.g., P-C cleavage) hydrolysis_acid->deg_prod_1 hydrolysis_base->deg_prod_1 deg_prod_2 Degradation Product 2 (e.g., Oxidized phosphinyl) oxidation->deg_prod_2 deg_prod_3 Degradation Product 3 (e.g., Decarboxylation) photolysis->deg_prod_3 thermal->deg_prod_3

Caption: Hypothetical degradation pathways of 3-HMPA under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_solution Prepare 3-HMPA Aqueous Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->hplc_analysis quantify Quantify 3-HMPA and Degradation Products hplc_analysis->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: General experimental workflow for a forced degradation study of 3-HMPA.

References

troubleshooting peak tailing in 3-HMPA chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the chromatographic analysis of 3-hydroxymethyl-5-(4-methoxyphenyl)-1-(4-methoxyphenylsulfonyl)-4-phenyl-1H-pyrrole-2-carbonitrile (3-HMPA).

Troubleshooting Guide: Peak Tailing in 3-HMPA Analysis

Q1: What are the primary causes of peak tailing when analyzing 3-HMPA?

Peak tailing in the chromatography of 3-HMPA, a complex organic molecule, is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: The hydroxyl (-OH) and sulfonyl (-SO2-) groups in 3-HMPA can form strong hydrogen bonds with free silanol groups on the surface of silica-based stationary phases. This is a major contributor to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the 3-HMPA molecule and the residual silanol groups on the column.[4][5] If the pH is not optimized, it can lead to multiple analyte forms with different retention times, resulting in a tailed peak.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often with a tail.[6][7]

  • Column Degradation: Over time, columns can degrade, leading to the formation of active sites that can cause peak tailing.[7] This can also manifest as a void at the column inlet.[5]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the system, can contribute to band broadening and peak tailing.[4][7]

Q2: How can I systematically troubleshoot peak tailing for 3-HMPA?

A logical approach is crucial for efficiently diagnosing and resolving peak tailing. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Peak Tailing Observed for 3-HMPA check_overload Q: Is the peak shape concentration-dependent? start->check_overload reduce_conc A: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_column Q: Is the column old or showing performance loss? check_overload->check_column No end Symmetrical Peak Achieved reduce_conc->end replace_column A: Replace with a new, high-quality column. check_column->replace_column Yes check_mobile_phase Q: Is the mobile phase pH optimized? check_column->check_mobile_phase No replace_column->end adjust_ph A: Adjust mobile phase pH (e.g., lower to 2.5-3.0). check_mobile_phase->adjust_ph No check_system Q: Are there extra-column effects? check_mobile_phase->check_system Yes add_modifier A: Add a mobile phase modifier (e.g., TEA, formic acid). adjust_ph->add_modifier add_modifier->end optimize_system A: Minimize tubing length and check connections. check_system->optimize_system Yes check_system->end No optimize_system->end

Troubleshooting workflow for 3-HMPA peak tailing.

FAQs: Optimizing 3-HMPA Chromatography

Q3: What type of HPLC column is best to minimize peak tailing for 3-HMPA?

For a compound like 3-HMPA with polar functional groups, it is advisable to use a modern, high-purity, end-capped C18 or C8 column.[5][7] End-capping is a process that chemically bonds a small silane molecule to the unreacted silanol groups on the silica surface, thereby reducing the potential for secondary interactions.[1] Columns with a polar-embedded stationary phase can also be beneficial as they provide alternative selectivity and can help to shield the silanol groups.

Q4: How does adjusting the mobile phase pH help reduce peak tailing?

Adjusting the mobile phase pH can significantly improve the peak shape for 3-HMPA. By lowering the pH of the mobile phase to a range of 2.5-3.0, the residual silanol groups on the silica surface become protonated and are less likely to interact with the polar groups of the 3-HMPA molecule.[5] It is important to ensure that the chosen column is stable at low pH.

Q5: What mobile phase additives can I use to improve peak shape?

Mobile phase additives can be very effective in reducing peak tailing. Common additives include:

  • Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and improve peak shape.[5]

  • Bases: For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase.[8] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

  • Buffers: Using a buffer in the mobile phase helps to maintain a constant pH and can mask the effects of silanol interactions.[9]

Q6: Can sample preparation affect peak tailing?

Yes, proper sample preparation is critical. Ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.[7] Additionally, filtering the sample before injection can prevent particulates from clogging the column frit, which can also contribute to peak tailing.[9]

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the effect of mobile phase pH on the peak asymmetry of 3-HMPA. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor (As)Observations
7.02.1Significant peak tailing
5.01.6Moderate peak tailing
3.01.2Improved peak symmetry
2.51.1Symmetrical peak

Asymmetry factor calculated at 10% of the peak height.

Experimental Protocols

Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for the analysis of 3-HMPA to achieve a symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), stable at low pH

  • 3-HMPA standard solution (1 mg/mL in acetonitrile)

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Additional mobile phases prepared with different pH values (e.g., buffered at pH 5.0 and 7.0)

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system with a mobile phase composition of 50:50 (A:B) at a flow rate of 1.0 mL/min.

    • Ensure the system is stable with a flat baseline.

  • Initial Analysis (pH 7.0):

    • Prepare a mobile phase buffered at pH 7.0.

    • Inject 10 µL of the 3-HMPA standard solution.

    • Record the chromatogram and calculate the peak asymmetry factor.

  • Analysis at pH 5.0:

    • Flush the system and equilibrate with a mobile phase buffered at pH 5.0.

    • Inject 10 µL of the 3-HMPA standard solution.

    • Record the chromatogram and calculate the peak asymmetry factor.

  • Analysis at Low pH (with Formic Acid):

    • Flush the system and equilibrate with the mobile phase containing 0.1% formic acid (pH ~2.7).

    • Inject 10 µL of the 3-HMPA standard solution.

    • Record the chromatogram and calculate the peak asymmetry factor.

  • Data Analysis:

    • Compare the chromatograms and asymmetry factors obtained at the different pH values.

    • The optimal pH is the one that provides the most symmetrical peak (asymmetry factor closest to 1.0).

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the secondary interaction between a polar group on 3-HMPA and a free silanol group on the stationary phase, which is a primary cause of peak tailing.

ChemicalInteractions cluster_stationary_phase Silica Stationary Phase cluster_analyte 3-HMPA Analyte Si-OH Si-OH (Free Silanol) Analyte-OH R-OH (Hydroxyl Group) Analyte-OH->Si-OH Secondary Interaction (Hydrogen Bonding)

Secondary interaction causing peak tailing.

References

Technical Support Center: Optimizing 3-HMPA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-hydroxy-3-methylpentanoic acid (3-HMPA) extraction from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting the extraction of 3-HMPA?

A1: Proper sample preparation is crucial for efficient extraction. This includes:

  • Sample Collection: Harvest plant material at the desired developmental stage and time, as metabolite concentrations can vary.

  • Enzyme Inactivation: Immediately inactivate endogenous enzymes to prevent degradation of 3-HMPA. This is typically achieved by flash-freezing the tissue in liquid nitrogen or by freeze-drying.

  • Grinding: Grind the frozen or dried plant tissue into a fine powder to increase the surface area for solvent penetration. This can be done using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

Q2: Which solvent system is best for extracting 3-HMPA, a polar acidic metabolite?

A2: The choice of solvent is critical for maximizing the yield of polar and acidic compounds like 3-HMPA. Generally, polar solvents are preferred.

  • Methanol and Ethanol: These are the most commonly used solvents for extracting a wide range of metabolites, including organic acids.[1] Methanol is often slightly more effective for polar compounds.

  • Aqueous Mixtures: Using aqueous mixtures of alcohols (e.g., 80% methanol or 80% ethanol) can enhance the extraction of highly polar compounds.[2][3][4]

  • Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can improve the recovery of acidic compounds like 3-HMPA by keeping them in their protonated, less polar form, which can enhance their solubility in the organic solvent phase.

Q3: How does pH affect the extraction efficiency of 3-HMPA?

A3: pH plays a significant role in the extraction of acidic compounds. For 3-HMPA, maintaining an acidic pH (typically between 3 and 6) in the extraction solvent is generally recommended to ensure the compound remains in its neutral, protonated form, which improves its solubility in moderately polar organic solvents and reduces its affinity for the aqueous phase during partitioning.

Q4: What is the optimal temperature for 3-HMPA extraction?

A4: While higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility, they also risk thermal degradation of the target analyte. For many plant metabolites, a moderately elevated temperature (e.g., 40-60°C) can be beneficial. However, for potentially heat-labile compounds, performing the extraction at room temperature or even at 4°C is a safer approach to prevent degradation. It is advisable to conduct a small-scale temperature optimization study if thermal stability of 3-HMPA in the specific plant matrix is unknown.

Q5: How can I purify 3-HMPA from the crude plant extract?

A5: Crude plant extracts are complex mixtures requiring purification to isolate 3-HMPA. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This can be used to partition 3-HMPA from less polar or more polar impurities. By adjusting the pH of the aqueous phase, the charge state of 3-HMPA can be manipulated to facilitate its transfer between aqueous and immiscible organic solvents.

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying and concentrating 3-HMPA. A reversed-phase (e.g., C18) or ion-exchange sorbent can be used.

  • Column Chromatography: This technique offers a higher degree of purification and is suitable for isolating 3-HMPA from other compounds with similar polarities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-HMPA Incomplete cell lysis.Ensure thorough grinding of the plant tissue to a fine powder. Consider using mechanical disruption methods like bead beating or sonication.
Inappropriate solvent choice.3-HMPA is a polar acidic compound. Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 80% methanol). Acidifying the solvent with a small amount of formic or acetic acid can improve the yield of acidic analytes.
Insufficient extraction time or temperature.Increase the extraction time or perform the extraction at a moderately elevated temperature (e.g., 40-60°C), but be mindful of potential thermal degradation.
Inefficient solvent-to-sample ratio.Increase the volume of the extraction solvent to ensure complete immersion and extraction of the plant material.
Degradation of 3-HMPA Enzymatic activity post-harvest.Immediately freeze the plant tissue in liquid nitrogen after harvesting and keep it frozen during grinding.
High extraction temperature.Perform the extraction at room temperature or 4°C. If using heat, conduct a time-course and temperature-course experiment to determine the optimal conditions that do not lead to degradation.
Unstable pH during extraction.Buffer the extraction solvent to maintain an acidic pH, which can help stabilize acidic compounds.
Co-extraction of Interfering Compounds Non-selective solvent system.Optimize the polarity of the extraction solvent. A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can help to remove interfering non-polar compounds first.
Complex plant matrix.Employ a purification step after the initial extraction. Solid-Phase Extraction (SPE) is highly recommended for cleaning up complex extracts before analysis.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample collection, storage, and grinding procedures. Ensure a consistent particle size of the plant powder.
Variation in extraction conditions.Precisely control all extraction parameters, including solvent composition, solvent-to-sample ratio, extraction time, and temperature.
Incomplete solvent removal.Ensure the complete removal of the extraction solvent before resuspending the extract for analysis, as residual solvent can affect analytical measurements.

Data Presentation: Quantitative Comparison of Extraction Parameters

The following tables summarize quantitative data on the extraction of organic acids from plant tissues, which can serve as a proxy for optimizing 3-HMPA extraction.

Table 1: Comparison of Extraction Solvents for Organic Acids from Plant Material

Solvent SystemPlant MaterialTarget AnalyteRelative Yield (%)Reference
80% EthanolBeet LeavesCitric Acid100[5]
0.5 M Hydrochloric AcidBeet LeavesCitric Acid~100[5]
Water with Cation ExchangerBeet LeavesCitric Acid~100[5]
80% EthanolRye GrassCitric Acid60[5]
0.5 M Hydrochloric AcidRye GrassCitric Acid100[5]
Water with Cation ExchangerRye GrassCitric Acid~100[5]
80% MethanolCadaba rotundifolia LeavesTotal Phenolics100[3]
80% EthanolCadaba rotundifolia LeavesTotal Phenolics92[3]
100% MethanolCadaba rotundifolia LeavesTotal Phenolics91[3]
100% EthanolCadaba rotundifolia LeavesTotal Phenolics77[3]

Note: Relative yields are calculated based on the highest reported yield for each analyte in the respective study.

Table 2: Effect of Temperature on Extraction Yield of Phenolic Compounds

Temperature (°C)Plant MaterialRelative Yield of Total Phenolics (%)Reference
50Euphorbia hirta85[6]
75Euphorbia hirta100[6]
100Euphorbia hirta95[6]
30.1Schizophyllum commune88[7]
42.5Schizophyllum commune100[7]
54.9Schizophyllum commune92[7]

Note: Relative yields are calculated based on the highest reported yield in the respective study.

Experimental Protocols

Protocol 1: General Solvent Extraction of 3-HMPA from Plant Leaves
  • Sample Preparation:

    • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen.

    • Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 0.1% formic acid) to the tube.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in a sonicator bath for 15 minutes at room temperature.

    • Alternatively, shake the sample on an orbital shaker for 30 minutes at 4°C.

  • Centrifugation and Collection:

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the plant debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Purification of 3-HMPA

This protocol assumes the use of a reversed-phase (C18) SPE cartridge.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Take the reconstituted extract from Protocol 1 and dilute it with 1 mL of deionized water.

    • Load the diluted sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove highly polar impurities.

  • Elution:

    • Elute the 3-HMPA from the cartridge with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the methanol from the eluted fraction.

    • Reconstitute the purified 3-HMPA in the desired solvent for analysis.

Visualizations

ExtractionWorkflow Start Plant Tissue Collection Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification Purification (SPE or LLE) Supernatant->Purification Analysis LC-MS/GC-MS Analysis Purification->Analysis

Caption: General workflow for the extraction and analysis of 3-HMPA from plant tissues.

TroubleshootingLogic Problem Low 3-HMPA Yield Cause1 Incomplete Cell Lysis? Problem->Cause1 Cause2 Suboptimal Solvent? Problem->Cause2 Cause3 Degradation? Problem->Cause3 Solution1 Improve Grinding/ Use Sonication Cause1->Solution1 Solution2 Use Polar, Acidified Solvent (e.g., 80% MeOH + 0.1% FA) Cause2->Solution2 Solution3 Lower Temperature/ Flash Freeze Sample Cause3->Solution3

Caption: Troubleshooting logic for addressing low 3-HMPA extraction yield.

References

Technical Support Center: 3-HMPA Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation issues of 3-hydroxy-N-methyl-3-phenyl-3-(2-thienyl)propanamide (3-HMPA) analytical standards. The information is targeted towards researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Disclaimer: 3-HMPA is a known impurity and intermediate in the synthesis of duloxetine. Specific degradation studies on 3-HMPA are not extensively available in public literature. The following guidance is substantially based on forced degradation studies of the structurally related compound, duloxetine, and general principles of analytical standard stability. Researchers should use this information as a guide and perform their own validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-HMPA analytical standards?

A1: Based on studies of structurally similar compounds like duloxetine, 3-HMPA standards are likely susceptible to degradation under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the breakdown of the molecule.[1][2][3][4][5]

  • Oxidation: The presence of oxidizing agents can cause chemical modifications.[1][2][5]

  • Photolysis: Exposure to UV or fluorescent light can induce degradation.[1][4]

  • Thermal Stress: Elevated temperatures can accelerate degradation.[1]

Q2: How should 3-HMPA analytical standards be properly stored?

A2: To ensure the stability of 3-HMPA analytical standards, it is recommended to:

  • Store in a cool, dark place, protected from light.

  • Keep in a tightly sealed container to prevent exposure to moisture and air.

  • For long-term storage, refrigeration (2-8 °C) is advisable.

  • Always refer to the manufacturer's specific storage recommendations provided with the standard.

Q3: What are the potential degradation products of 3-HMPA?

A3: While specific degradation products of 3-HMPA are not definitively identified in the literature, based on the degradation of duloxetine, potential degradation could involve:

  • Hydrolysis of the amide group.

  • Oxidation of the thiophene ring.

  • Cleavage of the molecule at the ether linkage (in the case of duloxetine, which is structurally similar).[6]

  • For duloxetine, degradation products such as α-naphthol, 4-naphthol Duloxetine, and 3-acetyl Duloxetine have been identified.[7]

Q4: My HPLC chromatogram shows unexpected peaks when analyzing 3-HMPA. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: The standard may have degraded due to improper storage or handling.

  • Impurities from Synthesis: The standard itself may contain impurities from its manufacturing process.

  • Contamination: Contamination from solvents, glassware, or the HPLC system can introduce extraneous peaks.

  • Mobile Phase Issues: The mobile phase may be contaminated, or its composition may be incorrect.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of 3-HMPA analytical standards, particularly with High-Performance Liquid Chromatography (HPLC).

Issue 1: Loss of 3-HMPA Peak Area or Appearance of New Peaks
Potential Cause Troubleshooting Steps
Degradation of Standard 1. Prepare a fresh solution from a new vial of the standard. 2. Compare the chromatogram of the new solution with the old one. 3. If the issue persists, consider that the entire batch of the standard may be compromised.
Improper Sample Preparation 1. Ensure the diluent is compatible with the 3-HMPA standard and the mobile phase. 2. Prepare samples fresh before analysis.
HPLC System Issues 1. Check for leaks in the system. 2. Ensure the injector is functioning correctly and consistently. 3. Verify the detector lamp is working optimally.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or the concentration of the standard solution.
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate Mobile Phase pH 1. Ensure the pH of the mobile phase is appropriate for the analyte and the column.
Mismatch between Sample Solvent and Mobile Phase 1. Whenever possible, dissolve the standard in the mobile phase.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Fluctuations in Pump Flow Rate 1. Check for air bubbles in the pump and degas the mobile phase. 2. Ensure the pump seals are in good condition.
Changes in Mobile Phase Composition 1. Prepare fresh mobile phase. 2. If using a gradient, ensure the gradient proportioning valve is working correctly.
Column Temperature Variations 1. Use a column oven to maintain a consistent temperature.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which can be adapted to investigate the stability of 3-HMPA. These are based on common practices for drug stability testing.[1][2][3][5][8]

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of 3-HMPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

  • Base Hydrolysis: To a separate known volume of the stock solution, add an equal volume of 0.1 N NaOH.

  • Incubation: Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After incubation, neutralize the acidic solution with 0.1 N NaOH and the basic solution with 0.1 N HCl.

  • Analysis: Dilute the solutions to a suitable concentration and analyze by HPLC.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-HMPA.

  • Oxidation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a specified period, monitoring for degradation.

  • Analysis: Dilute the solution and analyze by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of the solid 3-HMPA standard in an oven at a controlled temperature (e.g., 80 °C) for a specified duration.

  • Solution State: Prepare a solution of 3-HMPA and heat it at a controlled temperature.

  • Analysis: After the specified time, dissolve the solid sample or dilute the solution and analyze by HPLC.

Photolytic Degradation
  • Exposure: Expose a solution of 3-HMPA to a UV light source (e.g., 254 nm) or a photostability chamber for a defined period.

  • Control: Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Quantitative Data Summary

The following table summarizes typical degradation observed in forced degradation studies of duloxetine, a structurally related compound. This data can serve as a preliminary guide for what to expect with 3-HMPA.

Stress Condition Reagent/Condition Typical Degradation Observed for Duloxetine Reference
Acid Hydrolysis0.5 N HClSignificant degradation[1]
Base Hydrolysis0.5 N NaOHStable or minor degradation[1]
Oxidation3.0% H₂O₂Degradation to impurity E[1]
Thermal60 °CStable[1]
Photolytic (UV)254 nmStable[1]

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start 3-HMPA Standard stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 N HCl) stock->acid base Base Hydrolysis (0.1 N NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (e.g., 80°C) stock->thermal photo Photolytic (UV Light) stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data HPLC_Troubleshooting cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Chromatographic Results peak_area Peak Area Loss / New Peaks start->peak_area peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time degradation Standard Degradation peak_area->degradation system HPLC System Malfunction peak_area->system method Methodological Issue peak_shape->method column Column Problem peak_shape->column retention_time->system retention_time->method fresh_std Prepare Fresh Standard degradation->fresh_std check_system Check HPLC System system->check_system optimize_method Optimize Method Parameters method->optimize_method flush_column Flush/Replace Column column->flush_column

References

Technical Support Center: Optimization of Derivatization for 3-HMPA GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 3-hydroxy-N-methyl-N-propyl-4-aminophenoxyacetic acid (3-HMPA) for Gas Chromatography (GC) analysis. The focus is on silylation, a common derivatization technique for compounds containing active hydrogens.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 3-HMPA necessary for GC analysis?

A1: Derivatization is crucial for compounds like 3-HMPA that possess polar functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. These groups can lead to poor chromatographic performance, including peak tailing and low volatility.[1][2] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, resulting in improved peak shape, better resolution, and increased sensitivity during GC analysis.[2][3][4]

Q2: What are the most common derivatization reagents for compounds like 3-HMPA?

A2: For compounds with hydroxyl and carboxylic acid groups, silylation reagents are widely used.[1] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[1]

Q3: What is the difference between BSTFA and MSTFA?

A3: Both BSTFA and MSTFA are effective silylating agents. MSTFA is considered more volatile than BSTFA, and its by-products are also highly volatile, which can minimize interference in the chromatogram. The choice between them can depend on the specific analyte and the complexity of the sample matrix.[5] For quantitative analysis, the use of catalysts with MSTFA is often recommended.[6]

Q4: How can I be sure my derivatization reaction is complete?

A4: Reaction completeness is critical for accurate and reproducible results.[7] To ensure a complete reaction, you can analyze the sample at different time points after derivatization (e.g., 30, 60, and 90 minutes) to see if the peak area of the derivatized 3-HMPA increases. A stable peak area over time suggests the reaction has gone to completion. Additionally, the absence of the underivatized 3-HMPA peak in the chromatogram is a good indicator.

Q5: What are the ideal storage conditions for derivatized samples?

A5: Silyl derivatives can be sensitive to moisture, which can cause them to revert to their original form.[2] It is best to analyze derivatized samples as soon as possible. If storage is necessary, they should be tightly capped in a vial with a PTFE-lined septum and stored in a desiccator or a freezer to minimize exposure to moisture. The stability of TMS derivatives is limited, with best results achieved when analyzed within a week.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of 3-HMPA for GC analysis.

Problem 1: No peak or very small peak for derivatized 3-HMPA.
Possible Cause Suggested Solution
Incomplete Derivatization Increase reaction temperature or time.[7] Ensure the molar ratio of the derivatization reagent to the analyte is sufficient (a 2:1 molar ratio of silylating reagent to active hydrogens is a general rule).[7] Consider adding a catalyst like TMCS.
Presence of Moisture Ensure all glassware, solvents, and the sample itself are anhydrous. Silylating reagents are highly reactive with water.[2]
Degradation of Analyte The reaction temperature may be too high. Try optimizing the derivatization at a lower temperature for a longer duration.
Incorrect Injection Volume If the sample volume is too large for the liner, backflash can occur, leading to sample loss.[8]
Problem 2: Tailing peaks for derivatized 3-HMPA.
Possible Cause Suggested Solution
Incomplete Derivatization Some underivatized 3-HMPA may still be present, which can interact with the column and cause tailing.[1] Re-optimize the derivatization conditions (time, temperature, reagent concentration).
Active Sites in the GC System The GC liner, injection port, or the column itself may have active sites. Use a deactivated liner and ensure the column is in good condition.[9]
Column Overload Injecting too much sample can lead to peak tailing. Try diluting the sample.
Problem 3: Appearance of ghost peaks or carryover.
Possible Cause Suggested Solution
Contaminated Syringe Thoroughly clean the syringe between injections with an appropriate solvent.
Contaminated Injection Port Liner or Septum Replace the liner and septum.[9] A leaking or cored septum can be a source of contamination.[8][9]
Carryover from Previous Injection Run a blank solvent injection after a high-concentration sample to check for carryover. Increase the bake-out time and temperature of the oven after each run.
Problem 4: Irreproducible results.
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent volumes of sample, solvent, and derivatization reagent are used for every sample.[10]
Variability in Reaction Time or Temperature Use a heating block or water bath with accurate temperature control. Ensure all samples are heated for the same amount of time.[7]
Leaky Septum A leaking septum can cause pressure fluctuations and affect reproducibility.[8][9] Replace the septum regularly.

Experimental Protocols

Protocol 1: Silylation of 3-HMPA using BSTFA with 1% TMCS
  • Sample Preparation: Evaporate a known volume of the sample extract containing 3-HMPA to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylation reagent mixture (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Silylation of 3-HMPA using MSTFA
  • Sample Preparation: Prepare a dried sample extract as described in Protocol 1.

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample.

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Quantitative Data Summary

The following table provides a starting point for optimizing derivatization conditions. The optimal conditions may vary depending on the specific sample matrix and instrumentation.

Parameter BSTFA + 1% TMCS MSTFA Acylation (e.g., PFPA)
Reaction Temperature 60 - 90°C60 - 80°C60 - 70°C
Reaction Time 30 - 90 minutes15 - 60 minutes20 - 40 minutes
Reagent Volume 50 - 200 µL50 - 200 µL50 - 100 µL
Solvent Pyridine, AcetonitrileAcetonitrile, ChloroformEthyl Acetate

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Sample Extract dry_down Evaporate to Dryness (Nitrogen Stream) start->dry_down add_reagent Add Derivatization Reagent (e.g., BSTFA/MSTFA) & Solvent dry_down->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at Optimized Temperature & Time vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire process Process Chromatogram acquire->process

Caption: Workflow for the derivatization and GC-MS analysis of 3-HMPA.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_solution1 Derivatization Optimization cluster_check2 GC System Checks cluster_solution2 GC Maintenance start Poor Chromatographic Result (e.g., No Peak, Tailing) check_derivatization Is Derivatization Complete? start->check_derivatization check_moisture Is the System Anhydrous? check_derivatization->check_moisture Yes optimize_conditions Increase Reaction Time/Temp Increase Reagent Amount check_derivatization->optimize_conditions No use_dry_solvents Use Anhydrous Solvents Dry Glassware check_moisture->use_dry_solvents No check_liner Is the Liner Clean & Deactivated? check_moisture->check_liner Yes check_septum Is the Septum Leaking? check_liner->check_septum Yes replace_liner Replace Liner check_liner->replace_liner No check_column Is the Column in Good Condition? check_septum->check_column No replace_septum Replace Septum check_septum->replace_septum Yes trim_column Trim or Replace Column check_column->trim_column No

Caption: Troubleshooting logic for poor GC results after 3-HMPA derivatization.

References

reducing background noise in 3-HMPA mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-hydroxy-3-methylpentanoic acid (3-HMPA) and other small molecules by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the LC-MS analysis of small molecules like 3-HMPA?

Background noise in LC-MS can be broadly categorized as either chemical or electronic.[1]

  • Chemical Noise: This arises from unintended, ionizable compounds entering the mass spectrometer. Common sources include contaminated solvents or additives, plasticizers leaching from tubes and well plates, detergents from improperly cleaned glassware, residues from previous analyses (carryover), and column bleed.[2][3][4] Even laboratory air can introduce contaminants like siloxanes.[3]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1] It typically presents as a consistent, random fluctuation in the baseline.

Q2: My baseline is consistently high across the entire run. What is the first thing I should check?

A consistently high baseline usually points to a contamination issue. The first and easiest step is to check your mobile phase. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a new bottle if possible. If the problem persists after changing solvents, the contamination may be within the LC system or the MS source.[5]

Q3: How can I distinguish between a contaminated LC system and a contaminated MS source?

To isolate the source of contamination, you can divert the flow from the LC column directly to waste, bypassing the mass spectrometer. If the background noise in the MS drops significantly, the contamination is likely originating from your LC system (solvents, tubing, column). If the high background persists, the issue is likely within the MS source itself, which may require cleaning.[2][6]

Q4: What are some common contaminant ions I might see in my mass spectra?

Common contaminants include polyethylene glycols (PEGs), which appear as a series of peaks separated by 44 Da, and plasticizers like phthalates.[3][7] You may also see siloxanes from lab air or grease, and various ions from buffers or salts that were not properly flushed from the system.[2][8]

Troubleshooting Guides

This section provides detailed, question-and-answer guides for specific background noise issues you may encounter.

Problem 1: Consistently High and Noisy Baseline

Q: My baseline is very high and noisy throughout my entire gradient analysis, obscuring my 3-HMPA peak. What are the likely causes and how can I fix it?

A: This common problem points to widespread contamination. Follow these steps to diagnose and resolve the issue.

  • Isolate the Source: Perform a diagnostic test to determine if the noise originates from the LC or the MS system, as described in FAQ #3.

  • If the LC is the Source:

    • Mobile Phase: Prepare fresh A and B mobile phases using the highest purity solvents and additives available (LC-MS grade). Microbial growth in aqueous mobile phases can also contribute to noise, so always use fresh solvents.[3]

    • System Flush: If fresh solvents don't solve the issue, flush the entire LC system. A recommended flushing solution is a mixture of water, methanol, acetonitrile, and isopropanol (e.g., 25:25:25:25) with a small amount of acid like 0.1% formic acid.[6]

    • Column Contamination: Contaminants can build up on the analytical column.[2] Try washing the column according to the manufacturer's instructions or replace it with a new one to see if the noise is eliminated.

  • If the MS is the Source:

    • Source Cleaning: The ion source is the most common location for contamination buildup in the mass spectrometer.[3][5] Follow the manufacturer's protocol to carefully disassemble and clean the ion source components, such as the spray shield, capillary, and cone. Sonication in appropriate solvents is often recommended.[3][5]

    • Gas Lines: Check for leaks in the gas lines and ensure high-purity nitrogen or air is being used. Contaminated gas can be a source of noise.[9]

Problem 2: Low Signal-to-Noise (S/N) Ratio for 3-HMPA

Q: I can detect my 3-HMPA peak, but the signal-to-noise ratio is too low for reliable quantification. How can I improve it?

A: Improving the S/N ratio can be achieved by either increasing the analyte signal, decreasing the background noise, or both.[10] Assuming the baseline noise is already addressed (see Problem 1), the next step is to optimize instrument parameters to enhance the signal for 3-HMPA.

  • Optimize Ion Source Parameters: The settings for the ion source are critical for efficient ionization and ion transfer.

    • Infuse the Analyte: Prepare a standard solution of 3-HMPA and infuse it directly into the mass spectrometer. This allows you to optimize parameters without the complexity of the LC separation.[11]

    • Adjust Key Settings: Systematically adjust parameters like cone/capillary voltage, gas flows (nebulizer, drying gas, cone gas), and temperatures to find the settings that maximize the signal for your specific analyte.[11] For small, low-mass analytes, optimizing cone gas flow can be particularly effective at reducing interfering ions and improving S/N.

  • Improve Sample Preparation: Matrix effects, where other components in the sample suppress the ionization of your target analyte, are a common cause of low signal.

    • Review Your Protocol: Ensure your sample preparation effectively removes interfering substances like salts, phospholipids, or formulation agents.[4][12]

    • Consider Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest, which can significantly boost sensitivity.[12]

  • Check Mass Spectrometer Settings:

    • Mass Range: For small molecules, setting a narrower mass range (e.g., 50–750 m/z instead of 67–1000 m/z) can sometimes improve detection sensitivity.[13]

    • Collision Energy (for MS/MS): If you are using tandem mass spectrometry (MS/MS), optimize the collision energy to ensure you are generating the most intense and specific product ions for 3-HMPA.[11]

Data Presentation

Optimizing mass spectrometer parameters can have a significant impact on the signal-to-noise ratio. The following table, adapted from an analysis of a low molecular weight nitrosamine, illustrates how a single parameter can be adjusted to reduce background noise and enhance sensitivity.

Table 1: Effect of Cone Gas Flow Rate on Signal-to-Noise (S/N) for a Low Molecular Weight Analyte

Cone Gas Flow Rate (L/hr)Background Noise LevelAnalyte Signal IntensityResulting S/N Ratio
150HighSub-optimalLow
250ModerateOptimalModerate
350LowOptimalHigh (Optimal)
500Very LowReducedModerate

Data adapted from a study on NDMA, a low molecular weight analyte where background noise in a confirmatory MRM transition was significantly reduced by optimizing the cone gas flow.

Experimental Protocols

Protocol 1: General LC System Flush for Contamination Removal

This protocol is designed to remove widespread chemical contamination from the LC system.

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.

  • Remove Column: Disconnect the analytical column from the system and replace it with a union or a restriction capillary to maintain appropriate backpressure.[5]

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

  • Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • Test System: Run a blank gradient to ensure the background noise has been reduced.

Protocol 2: Solid-Phase Extraction (SPE) for 3-HMPA Sample Cleanup

This is a general workflow for removing interfering matrix components and concentrating 3-HMPA from a biological sample. The specific sorbent and solvents should be optimized for your application.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent, followed by an equilibration solvent (e.g., water or buffer matching the sample pH). This prepares the sorbent for sample binding.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of 3-HMPA to the sorbent.

  • Washing: Pass a weak wash solvent through the cartridge. This solvent should be strong enough to remove salts and other weakly bound, interfering compounds but weak enough to leave 3-HMPA bound to the sorbent.

  • Elution: Pass a strong elution solvent through the cartridge to disrupt the interaction between 3-HMPA and the sorbent, releasing it into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the elution solvent (e.g., under a stream of nitrogen) and reconstitute the dried extract in a smaller volume of a solvent compatible with your LC-MS mobile phase. This step concentrates the analyte for improved sensitivity.[12]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High Background Noise Detected check_blank Run Blank Injection (Mobile Phase Gradient) start->check_blank noise_in_blank Is Noise Present in Blank? check_blank->noise_in_blank isolate_source Isolate LC from MS (Divert Flow to Waste) noise_in_blank->isolate_source Yes sample_issue Source is Sample Matrix or Preparation noise_in_blank->sample_issue No noise_in_ms Does MS Background Remain High? isolate_source->noise_in_ms lc_issue Source is LC System or Solvents noise_in_ms->lc_issue No ms_issue Source is MS System noise_in_ms->ms_issue Yes solve_lc 1. Prepare Fresh Mobile Phase 2. Flush LC System 3. Check/Replace Column lc_issue->solve_lc solve_ms 1. Clean Ion Source 2. Check Gas Purity/Leaks ms_issue->solve_ms solve_sample 1. Improve Sample Cleanup (e.g., SPE) 2. Check for Contaminants from Vials/Plates sample_issue->solve_sample

Caption: A step-by-step workflow for diagnosing the source of high background noise.

Experimental Workflow for Sample Preparation

SPE_Workflow cluster_spe SPE Process start Sample in Matrix condition 1. Condition SPE Cartridge (Activate Sorbent) load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute 3-HMPA wash->elute waste Matrix Waste & Interferences wash->waste concentrate 5. Evaporate & Reconstitute elute->concentrate final_sample Clean, Concentrated Sample for LC-MS Analysis concentrate->final_sample

Caption: General experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Technical Support Center: 3-(Hydroxymethylphosphinyl)propionic Acid - Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 3-(Hydroxymethylphosphinyl)propionic acid (CAS 15090-23-0). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Hydroxymethylphosphinyl)propionic acid?

A1: A widely referenced method is a one-pot synthesis involving the reaction of methyl phosphine dichloride with acrylic acid, followed by hydrolysis. This process is favored for its operational simplicity and reduced by-products.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary reactants are methyl phosphine dichloride and acrylic acid.[1]

Q3: What are the typical challenges encountered during the purification of 3-(Hydroxymethylphosphinyl)propionic acid?

A3: Phosphinic acids like this compound are often sticky, hygroscopic oils or low-melting solids, which can make them difficult to crystallize and handle.[2] Complete removal of solvents and by-products can also be challenging.

Q4: What purification techniques are most effective for this compound?

A4: Common purification methods include crystallization, often from mixed solvent systems (e.g., acetone-water or ethanol-water).[2] In cases where the free acid is difficult to crystallize, forming a salt (e.g., with sodium hydroxide or an amine like dicyclohexylamine) can facilitate the formation of a crystalline solid.[2] Anion-exchange chromatography is another potential method for purification.[2]

Synthesis Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or poor-quality starting materials.- Presence of moisture in the initial reaction step.[1]- Incorrect reaction temperature.- Ensure the purity of methyl phosphine dichloride and acrylic acid.- Conduct the initial reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]- Carefully control the reaction temperature as specified in the protocol (e.g., 50-60 °C for the addition of acrylic acid).[1]
Formation of a Sticky or Oily Product - The product is inherently a viscous oil or low-melting solid.- Presence of impurities or residual solvent.- The product is hygroscopic and has absorbed atmospheric moisture.[2]- Attempt purification by forming a salt (sodium or ammonium) to induce crystallization.[2]- Try co-distillation with a high-boiling solvent to remove residual volatile impurities.- Dry the product thoroughly under high vacuum.- Handle the purified product in a dry atmosphere (glove box or desiccator).
Product Fails to Crystallize - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Inappropriate crystallization solvent.- Concentrate the solution to increase saturation.- Induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Perform a solvent screen to find a suitable solvent or solvent mixture for crystallization (e.g., acetone/water, ethanol/water).[2]- Purify further by chromatography before attempting crystallization.
Incomplete Hydrolysis - Insufficient water for hydrolysis.- Hydrolysis time is too short or temperature is too low.- Ensure the molar ratio of total water to methyl phosphine dichloride is at least 2:1.[1]- Increase the reaction time or temperature for the hydrolysis step as per the protocol.

Purification Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product is a Persistent Oil - High purity product that is amorphous or has a very low melting point.- Residual solvent or impurities acting as a plasticizer.- Attempt to form a crystalline salt (e.g., sodium, dicyclohexylammonium salt).[2]- Purify via column chromatography on a suitable stationary phase (e.g., anion-exchange resin).[2]- Lyophilization from a suitable solvent like tert-butanol may yield a solid foam.[2]
Product is Highly Hygroscopic - Inherent chemical nature of phosphinic acids.- Handle the purified product under an inert, dry atmosphere.- Store in a desiccator over a strong drying agent (e.g., P₂O₅).- Consider converting to a less hygroscopic salt for storage.
Co-precipitation of Impurities - Impurities have similar solubility to the product.- Rapid crystallization trapping impurities.- Recrystallize the product, potentially from a different solvent system.- Allow for slow cooling during crystallization to promote the formation of purer crystals.- Wash the filtered crystals with a small amount of cold solvent.
Difficulty Removing Solvent - High-boiling point solvent used for crystallization.- Product is a viscous oil that traps solvent.- Use a lower-boiling point solvent if possible.- Dry the product under high vacuum, potentially with gentle heating.- Use a rotary evaporator to remove the bulk of the solvent before final drying.

Experimental Protocols

Synthesis of 3-(Hydroxymethylphosphinyl)propionic Acid

This protocol is based on the method described in patent CN107936054B.[1]

Materials:

  • Methyl phosphine dichloride

  • Acrylic acid

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, purge the system with an inert gas (e.g., nitrogen) to ensure anhydrous conditions.

  • Addition of Reactants: Add methyl phosphine dichloride to the reaction vessel. While stirring, slowly add acrylic acid dropwise. The recommended molar ratio of methyl phosphine dichloride to acrylic acid is between 1:1 and 1:1.2. Maintain the temperature during the addition at 50-60 °C.

  • Initial Hydrolysis: After the addition of acrylic acid is complete, add a controlled amount of water. The molar ratio of this initial water addition to the methyl phosphine dichloride should be between 1:1 and 2:1.

  • Secondary Hydrolysis in Mixed Solvent: Transfer the reaction mixture to a solution containing a mixture of water and an organic solvent (e.g., acetone). The total amount of water used in both hydrolysis steps should be at least a 2:1 molar ratio relative to the initial amount of methyl phosphine dichloride. The amount of organic solvent can range from 100-1000 mL per mole of methyl phosphine dichloride.

  • Reaction Completion: Stir the mixture at a temperature between 30 °C and the boiling point of the organic solvent until the reaction is complete.

  • Work-up: Upon completion, the 3-(Hydroxymethylphosphinyl)propionic acid can be isolated from the reaction mixture. The patent suggests that the product is obtained directly after the reaction is finished, implying a potential precipitation or phase separation, followed by standard isolation techniques such as filtration or extraction and solvent removal.

Quantitative Data: While the patent claims "high yield and high purity," specific quantitative data is not provided in the available documentation.[1] Yields for analogous phosphinic acid syntheses can vary widely depending on the specific substrates and reaction conditions.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Methyl Phosphine Dichloride + Acrylic Acid Addition Controlled Addition (50-60 °C, Inert Atm.) Reactants->Addition Step 1 Intermediate Reaction Intermediate Addition->Intermediate Hydrolysis1 Initial Hydrolysis (H₂O) Intermediate->Hydrolysis1 Step 2 Hydrolysis2 Secondary Hydrolysis (H₂O / Organic Solvent) Hydrolysis1->Hydrolysis2 Step 3 Crude_Product Crude 3-(Hydroxymethylphosphinyl)propionic Acid Hydrolysis2->Crude_Product Step 4 Purification Purification Crude_Product->Purification Step 5 Crystallization Crystallization (e.g., Acetone/Water) Purification->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Pure Product Drying->Final_Product

Caption: Workflow for the synthesis and purification of 3-(Hydroxymethylphosphinyl)propionic acid.

Troubleshooting Logic for Product Isolation

TroubleshootingIsolation cluster_oil_purification Oil/Sticky Solid Purification Start Reaction Complete. Is the product a solid precipitate? Is_Oil Is the isolated product an oil/sticky solid? Start->Is_Oil No Filter_Wash_Dry Filter, wash with cold solvent, and dry under vacuum. Start->Filter_Wash_Dry Yes Final_Product Pure Crystalline Product Is_Oil->Final_Product No (Solid) Salt_Formation Attempt salt formation (e.g., with NaOH or dicyclohexylamine) to induce crystallization. Is_Oil->Salt_Formation Yes Filter_Wash_Dry->Final_Product Crystallization_Check Crystallization_Check Salt_Formation->Crystallization_Check Crystallization Successful? Chromatography Purify by anion-exchange chromatography. Lyophilization Attempt lyophilization from t-BuOH. Chromatography->Lyophilization Lyophilization->Final_Product Crystallization_Check->Filter_Wash_Dry Yes Crystallization_Check->Chromatography No

Caption: Decision tree for troubleshooting the isolation and purification of the final product.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(Hydroxymethylphosphinyl)propionic acid (HMPPA), a key metabolite of the herbicide glufosinate. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in various matrices. This document outlines the principles, performance characteristics, and experimental protocols of High-Performance Liquid Chromatography (HPLC) with derivatization, alongside alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Chromatography (IC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of an analytical method for HMPPA quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the need for high-throughput analysis. Below is a summary of the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to its lack of a strong chromophore or fluorophore, direct analysis of HMPPA by HPLC with common UV or fluorescence detectors is challenging. Therefore, a pre-column derivatization step is typically required to attach a UV-absorbing or fluorescent tag to the molecule. This enhances detection sensitivity and allows for quantification using widely available HPLC systems.

  • Advantages:

    • Utilizes standard HPLC equipment.

    • Can achieve good sensitivity with appropriate derivatization agents.

  • Disadvantages:

    • Derivatization adds an extra step to sample preparation, which can be time-consuming and a source of variability.

    • The derivatization reaction may not be complete or may produce side products, affecting accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of polar pesticides and their metabolites, including HMPPA.[1] This technique offers high sensitivity and selectivity, often eliminating the need for derivatization. The separation is achieved by liquid chromatography, and the detection and quantification are performed by a tandem mass spectrometer, which provides structural information and minimizes matrix interference.

  • Advantages:

    • High sensitivity and selectivity.[1]

    • No derivatization required.[2]

    • Suitable for complex matrices.

    • Provides confirmation of the analyte's identity.

  • Disadvantages:

    • Requires more expensive and specialized equipment.

    • Matrix effects can still be a challenge and may require the use of isotopically labeled internal standards for correction.[3]

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and determination of ionic compounds. Given that HMPPA is an acidic compound, IC with suppressed conductivity detection is a suitable method for its analysis.[4] This technique separates analytes based on their ionic interactions with a stationary phase.

  • Advantages:

    • Excellent for separating polar and ionic compounds.[5]

    • Can often be performed without derivatization.

    • Minimizes interference from non-ionic matrix components.

  • Disadvantages:

    • May require specialized IC instrumentation.

    • Sensitivity might be lower compared to LC-MS/MS.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. It is a high-resolution technique well-suited for the analysis of small, charged molecules like HMPPA.[6] Coupling CE with mass spectrometry (CE-MS) can further enhance sensitivity and selectivity.

  • Advantages:

    • High separation efficiency and resolution.[6]

    • Requires very small sample volumes.

    • Fast analysis times.

    • Reduced solvent consumption compared to HPLC.

  • Disadvantages:

    • Lower concentration sensitivity with UV detection compared to other methods.

    • Reproducibility can be a challenge.

    • Matrix effects can influence migration times.

Data Presentation

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of HMPPA and similar compounds.

ParameterHPLC with Pre-column DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ion Chromatography (IC)Capillary Electrophoresis (CE)
Principle Chromatographic separation of derivatized analyte with UV or fluorescence detection.Chromatographic separation followed by mass-based detection and fragmentation.Ionic separation based on affinity to an ion-exchange stationary phase with conductivity detection.Separation based on electrophoretic mobility in an electric field with UV or MS detection.
Derivatization Required (e.g., with FMOC-Cl).[6]Not generally required.[2]Not required.Not required.
Typical Column/Capillary Reversed-phase C18 column.Reversed-phase C18 or mixed-mode columns.[1]Anion-exchange column.[7]Fused silica capillary.[7]
Detection UV or Fluorescence.[6]Tandem Mass Spectrometry (MS/MS).[1]Suppressed Conductivity or MS.[4]UV or Mass Spectrometry (MS).[7]
Linearity (r²) ≥ 0.995 (for FMOC-derivatized glyphosate and AMPA).[6]Typically > 0.99.Typically > 0.99.> 0.99 (for oseltamivir).[7]
Accuracy (% Recovery) Variable, dependent on matrix and derivatization efficiency.80.2–110.7% (for glyphosate and AMPA in beer).[2]95-109% (for related herbicides in water).[7]98.6–100.3% (for oseltamivir).[7]
Precision (%RSD) < 7.4% (for related compounds).[8]< 15%.Typically < 10%.< 1% (for oseltamivir).[7]
LOD 0.024 mg L⁻¹ (for FMOC-derivatized glyphosate with DAD).[6]< 5 µg/L (for glyphosate).[2]1.1-1.4 µg L⁻¹ (for related herbicides).[7]0.97 µg/mL (for oseltamivir with UV).[7]
LOQ 0.076 mg L⁻¹ (for FMOC-derivatized AMPA with DAD).[6]10 µg/L (for glyphosate in aqueous samples).[2]Not explicitly found for HMPPA.3.24 µg/mL (for oseltamivir with UV).[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical methods discussed.

HPLC Method with Pre-column Derivatization (Representative Protocol)

This protocol is a representative procedure for the analysis of HMPPA using HPLC with UV detection after pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), based on methods for similar analytes like glyphosate and its metabolite AMPA.[6]

1. Sample Preparation and Extraction:

  • The extraction procedure will vary depending on the matrix. For aqueous samples, direct derivatization may be possible. For solid samples, an extraction with a suitable solvent (e.g., water or methanol/water mixture) followed by centrifugation or filtration is necessary.

2. Derivatization Procedure:

  • To 1 mL of the sample extract, add 1 mL of a 0.05 M borate buffer solution (pH 9.0).

  • Add 1 mL of a 0.02 M solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.[6]

  • After the reaction, wash the mixture with diethyl ether to remove excess FMOC-Cl.

  • The aqueous layer containing the derivatized HMPPA is then ready for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 265 nm.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2]

Alternative Method Protocols
  • LC-MS/MS: Samples are typically extracted with an acidified methanol/water mixture. The extract is then centrifuged and the supernatant is diluted before direct injection into the LC-MS/MS system. Separation is often achieved on a mixed-mode or HILIC column with a gradient elution of acetonitrile and an aqueous buffer containing a small amount of acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

  • Ion Chromatography: Aqueous samples can often be injected directly after filtration. A gradient elution with a potassium hydroxide (KOH) eluent on an anion-exchange column is a common approach. Detection is typically by suppressed conductivity.[9]

  • Capillary Electrophoresis: Samples are diluted in the background electrolyte (BGE) before injection. A typical BGE for anionic analytes like HMPPA would be a basic buffer (e.g., borate buffer at pH 9.5).[8] Separation is achieved by applying a high voltage across the capillary. Detection can be by UV or, for higher sensitivity, by mass spectrometry.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Optimize MD_Dev_Report Method Development Report MD_Optimize->MD_Dev_Report Specificity Specificity / Selectivity MD_Dev_Report->Specificity Initiate Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Sample Analysis Validation_Report->Routine_Use Implement Method QC_Checks System Suitability & QC Checks Routine_Use->QC_Checks

Caption: Workflow for the validation of an HPLC method.

Conclusion

The quantification of 3-(Hydroxymethylphosphinyl)propionic acid can be achieved through several analytical techniques, each with its own set of advantages and limitations. While LC-MS/MS is often the preferred method due to its high sensitivity and selectivity without the need for derivatization, HPLC with pre-column derivatization remains a viable and more accessible option for many laboratories. Ion chromatography and capillary electrophoresis offer alternative separation mechanisms that can be advantageous for specific sample matrices. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available resources, and the nature of the samples to be analyzed. Proper method validation in accordance with established guidelines is essential to ensure the generation of reliable and accurate data.

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-Methylpentanoic Acid (3-HMPA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are crucial for external quality assessment.[3] They serve to verify the accuracy and comparability of results from different laboratories, validate analytical methods, and identify potential systematic errors or biases in measurement procedures.[4][5]

Core Principles of an Inter-Laboratory Comparison Study

An ILC for 3-HMPA analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories.[6][7] The laboratories analyze the samples using their own internal procedures and report the results back to the coordinator. The performance of each laboratory is then statistically evaluated against the consensus value of all participants.[2][6]

The key objectives of such a study are:

  • To assess the proficiency of each laboratory in accurately quantifying 3-HMPA.

  • To evaluate the overall comparability of different analytical methods used by the participating labs.

  • To identify and troubleshoot potential sources of analytical error.[6]

  • To provide confidence in the reliability of data generated for clinical or research purposes.

Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation A Coordinating Body Prepares Homogenous 3-HMPA Samples B Samples Shipped to Participating Laboratories A->B C Lab 1 Analyzes Samples B->C D Lab 2 Analyzes Samples B->D E Lab 'n' Analyzes Samples B->E F Labs Submit Results to Coordinating Body C->F D->F E->F G Statistical Analysis (e.g., Z-Score Calculation) F->G H Performance Report Issued to All Participants G->H

Caption: Logical workflow of an inter-laboratory comparison study.

Proposed Experimental Protocol for 3-HMPA Analysis

The following protocol is a recommended starting point for the analysis of 3-HMPA in human plasma, based on established methods for similar short-chain organic acids.[8] Laboratories should ideally use a validated method, and this protocol can serve as a basis for that validation.

Sample Preparation (Protein Precipitation)

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex and transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMPA) to each sample to correct for matrix effects and extraction variability.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the recommended technique due to its high sensitivity and selectivity.[1]

  • Chromatographic Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18) is suitable for separation.[8]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is effective.[8]

  • Ionization: Electrospray ionization (ESI) in negative mode typically provides a strong signal for organic acids like 3-HMPA.[8]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) transitions must be optimized for 3-HMPA and its internal standard to ensure accurate quantification.[8]

The diagram below outlines the general experimental workflow for analyzing 3-HMPA.

start Receive Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep 100 µL Plasma lc HPLC Separation (C18 Column) prep->lc Supernatant ms MS/MS Detection (Negative ESI, MRM) lc->ms data Data Acquisition & Quantification ms->data report Report Result data->report

Caption: General experimental workflow for 3-HMPA analysis.

Data Presentation and Performance Evaluation

For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body will then compile this data for statistical analysis.

Table 1: Example Data Submission Template

Sample ID Replicate 1 (µg/mL) Replicate 2 (µg/mL) Replicate 3 (µg/mL) Mean (µg/mL) Standard Deviation
ILC-HMPA-01

| ILC-HMPA-02 | | | | | |

Performance Metrics

The primary metric for evaluating performance in a proficiency test is the Z-score .[2][6] It is calculated for each laboratory's mean result for a given sample.

  • Z-Score Formula: Z = (x - X) / σ

    • x: The mean result reported by the laboratory.

    • X: The assigned value (typically the consensus mean of all participants).

    • σ: The target standard deviation for proficiency, often a pre-defined value or calculated from the participants' data.

  • Interpretation of Z-Scores:

    • |Z| ≤ 2.0: Satisfactory performance.[6]

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Table 2: Hypothetical Inter-Laboratory Comparison Results This table demonstrates how results from different labs might be compared. The consensus values are derived from the participants' mean results.

Laboratory IDMethodSample 1 Mean (µg/mL)Sample 1 Z-ScoreSample 2 Mean (µg/mL)Sample 2 Z-ScorePerformance
Lab ALC-MS/MS1.55-0.54.80-0.8Satisfactory
Lab BLC-MS/MS1.650.85.100.7Satisfactory
Lab CGC-MS1.40-2.34.50-2.3Questionable
Lab DLC-MS/MS1.620.44.950.0Satisfactory
Consensus Mean 1.59 4.95
Target SD (σ) 0.08 0.20

This guide provides a foundational framework for conducting a robust inter-laboratory comparison for 3-HMPA analysis. By adopting standardized protocols and objective performance metrics, the scientific community can enhance the quality, consistency, and reliability of biomonitoring data for this important metabolite.

References

A Comparative Guide to Organophosphorus Flame Retardants: Evaluating Alternatives in the Absence of Data for 3-(Hydroxymethylphosphinyl)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science, a critical aspect of product development is ensuring fire safety through the use of flame retardants. While the query for a direct comparison of 3-(Hydroxymethylphosphinyl)propionic acid with other organophosphorus flame retardants (OPFRs) is specific, a thorough literature search reveals a significant data gap. Currently, there is no publicly available experimental data detailing the flame retardant performance of 3-(Hydroxymethylphosphinyl)propionic acid (CAS 15090-23-0). This compound, also known by synonyms such as 3-Methylphosphinicopropionic acid, is primarily documented as a metabolite of the herbicide glufosinate and is commercially available as a chemical reagent. In contrast, a similarly named compound, 3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA), has been studied for its flame retardant properties, particularly in polyesters.

This guide, therefore, provides a broader comparative analysis of different classes of OPFRs—phosphates, phosphonates, and phosphinates—to offer a valuable resource for understanding their relative performance. The information presented is based on available experimental data for commonly used OPFRs, offering a framework for evaluating potential alternatives.

Understanding Organophosphorus Flame Retardant Mechanisms

Organophosphorus flame retardants are a diverse class of compounds that can act as flame retardants through two primary mechanisms: in the gas phase and the condensed phase.[1][2] The effectiveness of a particular OPFR is dependent on its chemical structure, the polymer matrix it is incorporated into, and the specific fire scenario.

  • Gas Phase Mechanism: In the gas phase, the OPFR decomposes at elevated temperatures to release phosphorus-containing radicals (such as PO•). These radicals interfere with the combustion chain reactions in the flame, quenching high-energy radicals like H• and OH•, thus inhibiting the flame propagation.[1]

  • Condensed Phase Mechanism: In the condensed phase, the OPFR can promote the formation of a protective char layer on the surface of the polymer.[3] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[3]

The following diagram illustrates the dual-action mechanism of organophosphorus flame retardants.

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_flame Flame Polymer Polymer Char_Layer Protective Char Layer Polymer->Char_Layer  Condensed Phase Action (promoted by OPFR decomposition products) OPFR OPFR PO_Radicals PO• Radicals OPFR->PO_Radicals Gas Phase Action (decomposition and volatilization) Flame_Front Flame Front Radicals H•, OH• Radicals Radicals->Flame_Front Combustion Propagation PO_Radicals->Radicals Radical Quenching Heat Heat Heat->Polymer Heat->OPFR

Caption: Dual-action mechanism of organophosphorus flame retardants.

Comparative Performance of Organophosphorus Flame Retardant Classes

To provide a comparative overview, the following tables summarize typical performance data for different classes of OPFRs in various polymer matrices. The key performance metrics include the Limiting Oxygen Index (LOI), UL 94 vertical burn test ratings, and data from cone calorimetry, which measures heat release rate (HRR) and other combustion parameters.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings of Various OPFRs in Different Polymers

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL 94 Rating
Polyamide 6 (PA6)Aluminum Diethylphosphinate (ADP)10>30V-0
Polybutylene Terephthalate (PBT)Resorcinol bis(diphenyl phosphate) (RDP)1532V-0
Epoxy Resin9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)1035V-0
Polycarbonate (PC)Bisphenol A bis(diphenyl phosphate) (BDP)1036V-0

Note: The performance of flame retardants can vary significantly based on the specific formulation, processing conditions, and the presence of synergistic agents.

Table 2: Cone Calorimetry Data for Polymers with Different OPFRs

Polymer MatrixFlame RetardantLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Polyamide 6 (PA6)Aluminum Diethylphosphinate (ADP)10Reduced by ~50%Reduced by ~30%
Polybutylene Terephthalate (PBT)Resorcinol bis(diphenyl phosphate) (RDP)15Reduced by ~40%Reduced by ~25%
Epoxy Resin9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)10Reduced by ~60%Reduced by ~40%

Note: Reductions are typically compared to the neat polymer without any flame retardant.

Experimental Protocols for Flame Retardancy Testing

Standardized testing protocols are crucial for the accurate and reproducible evaluation of flame retardant performance. The following outlines the methodologies for the key experiments mentioned in this guide.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Methodology: A small, vertically oriented specimen is ignited from the top in a controlled atmosphere within a glass chimney. The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains burning is found. A higher LOI value indicates better flame retardancy.[4]

2. UL 94 Vertical Burn Test (IEC 60695-11-10)

  • Objective: To assess the flammability of plastic materials in response to a small open flame.

  • Methodology: A rectangular test specimen is held vertically and a flame is applied to its lower end for a specified duration. The test evaluates the time to self-extinguishing after the flame is removed, whether flaming drips ignite a cotton patch below, and the afterglow time. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[5]

3. Cone Calorimetry (ASTM E1354 / ISO 5660)

  • Objective: To measure the heat release rate and other combustion properties of materials under controlled fire-like conditions.

  • Methodology: A square specimen is exposed to a specific level of radiant heat from a conical heater. The ignition time, mass loss, heat release rate (HRR), total heat release (THR), and smoke production are continuously measured. Lower pHRR and THR values indicate better fire safety.[6]

The following diagram outlines a general workflow for evaluating the flame retardancy of a polymer formulation.

experimental_workflow Start Start Formulation Polymer + OPFR Formulation Start->Formulation Processing Melt Blending / Compounding Formulation->Processing Specimen_Prep Specimen Preparation (e.g., Injection Molding) Processing->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL 94 Test (IEC 60695-11-10) Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone_Test Analysis Data Analysis & Comparison LOI_Test->Analysis UL94_Test->Analysis Cone_Test->Analysis End End Analysis->End

Caption: General experimental workflow for flame retardancy testing.

Conclusion and Future Outlook

While a direct performance comparison involving 3-(Hydroxymethylphosphinyl)propionic acid is not currently possible due to a lack of available data, this guide provides a foundational understanding of how different classes of organophosphorus flame retardants perform. The data presented for common phosphates, phosphonates, and phosphinates can serve as a valuable benchmark for researchers and scientists in the field.

The absence of flame retardancy data for 3-(Hydroxymethylphosphinyl)propionic acid highlights a potential area for future research. Investigating its synthesis, incorporation into various polymers, and subsequent flame retardant performance could reveal a novel and effective halogen-free flame retardant. Until such studies are conducted, the selection of an appropriate OPFR will rely on comparative data from established alternatives, as outlined in this guide. Researchers are encouraged to consult the primary literature for detailed experimental conditions and results when making critical material selection decisions.

References

A Comparative Analysis of 3-HMPA and Its Structural Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-hydroxymethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (3-HMPA) and its structural analogs have emerged as a promising class of molecules, particularly in the field of oncology. This guide provides a comparative study of 3-HMPA and its analogs, focusing on their anticancer properties, with supporting experimental data and detailed protocols to aid in further research and development.

Performance Comparison of Pyrazole Analogs

The anticancer efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the in vitro cytotoxic activity of a selection of pyrazole analogs against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Lower IC50 values indicate higher potency.

Compound IDStructureCancer Cell LineIC50 (µM)Target(s)
Compound 1 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-oneHCT-116 (Colon)3.6[1]Xanthine Oxidase[1]
MCF-7 (Breast)24.6[1]
HepG2 (Liver)14.2[1]
Compound 2 5-amino-1H-pyrazole-4-carboxamide derivative (10h)NCI-H520 (Lung)0.019[2]FGFR1, FGFR2, FGFR3[2]
SNU-16 (Gastric)0.059[2]
KATO III (Gastric)0.073[2]
Compound 3 Ferrocene-pyrazole hybrid (47c)HCT-116 (Colon)3.12[3]Not specified
PC-3 (Prostate)124.40[3]
HL60 (Leukemia)6.81[3]
Compound 4 Indole-pyrazole hybrid (33)HCT116 (Colon)<23.7CDK2[4]
MCF7 (Breast)<23.7
HepG2 (Liver)<23.7
A549 (Lung)<23.7
Compound 5 Pyrazole carbaldehyde derivative (43)MCF7 (Breast)0.25[4]PI3 Kinase[4]

Key Signaling Pathways

The anticancer activity of many pyrazole derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent targets for this class of compounds are Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR GRB2 GRB2 FGFR->GRB2 Activation PLCg PLCγ FGFR->PLCg Activation PI3K PI3K FGFR->PI3K Activation STAT STAT FGFR->STAT Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

FGFR Signaling Pathway

CDK2_Cell_Cycle_Pathway cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation (Inactivation) E2F E2F pRb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activation CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Transition DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2->DNA_Replication

CDK2 in G1/S Transition

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays commonly used in the evaluation of anticancer compounds.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (pyrazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and wash with cold PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is typically visualized as a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle IC50 IC50 Determination MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Cycle->SAR Kinase_Assay->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Drug Discovery Workflow

Conclusion

The comparative data presented in this guide highlight the potential of 3-HMPA and its structural analogs as a versatile scaffold for the development of novel anticancer agents. The significant variations in potency and target specificity observed with different substitutions underscore the importance of structure-activity relationship studies in optimizing the therapeutic potential of this chemical class. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to further explore and develop these promising compounds in the fight against cancer.

References

Performance of Organophosphorus Flame Retardant Treated Fabrics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the performance characteristics of fabric treatments is crucial for developing safe and effective materials. This guide provides a comparative evaluation of fabrics treated with organophosphorus flame retardants, a prominent class of compounds used to enhance fire safety. While the specific compound 3-HMPA (Hexamethylphosphoramide) is not commonly used as a fabric treatment due to safety concerns and its primary application as a solvent in chemical synthesis, this guide will focus on the broader and more relevant category of organophosphorus flame retardants, including phosphonates and phosphoramides.

Organophosphorus compounds are widely utilized to impart flame retardancy to textiles, particularly cotton.[1] They are known for their effectiveness in both the condensed and gas phases of combustion, promoting char formation and inhibiting flame propagation.[1] This guide will delve into the performance metrics of fabrics treated with these compounds, offering a comparison based on experimental data.

Comparative Performance Data

The efficacy of flame retardant treatments is evaluated through a series of standardized tests that quantify various aspects of flammability and thermal stability. The following tables summarize the performance of cotton fabrics treated with different organophosphorus flame retardants.

Table 1: Flame Retardancy Performance of Treated Cotton Fabrics

Treatment TypeAdd-on (%)Limiting Oxygen Index (LOI) (%)Char Length (mm)After-flame Time (s)Afterglow Time (s)Reference
Untreated Cotton-~18---[1]
Phosphonate-based (TPHTDEAT)4043.3---[2]
Phosphonate-based (AMVP)13.636.7-Self-extinguishing-[3]
Phosphoramide-based (PPEPA)2046.5---[4]
Phosphoramide-based (ATPEPDPA)2044.6---[5]
Imidazole-based Phosphoramides (DIP)50-4--[6]

Table 2: Thermal Stability and Combustion Behavior of Treated Cotton Fabrics

Treatment TypePeak Heat Release Rate (PHRR) Reduction (%)Total Heat Release (THR) Reduction (%)Char Residue at 700°C (%)Reference
Untreated Cotton---[1]
Organophosphorus Polymer353137.42[1]
Phosphonate-based (AMVP)87.3648.94-[3]
Phosphoramide-based---[6]

Table 3: Durability of Flame Retardant Treatments

Treatment TypeWashing CyclesLOI after Washing (%)Reference
Organophosphorus Polymer3029.3[1]
Phosphonate-based (TPHTDEAT)5029.6[2]
Phosphonate-based (AMVP)5027.3[3]
Phosphoramide-based (PPEPA)5031.4[4]
Phosphoramide-based (ATPEPDPA)50>26[5]

Experimental Protocols

The data presented in the tables above are derived from standardized experimental procedures designed to assess the performance of flame-retardant textiles. The following are detailed methodologies for key experiments.

Limiting Oxygen Index (LOI)
  • Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.[7]

  • Apparatus: LOI instrument consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control and measurement devices.

  • Procedure:

    • A fabric specimen of specified dimensions is clamped vertically in the specimen holder.

    • The specimen is positioned in the center of the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, with the flow rates adjusted to achieve a specific oxygen concentration.

    • The top edge of the specimen is ignited with a pilot flame.

    • The combustion behavior of the specimen is observed.

    • The oxygen concentration is adjusted in successive trials until the minimum concentration that sustains burning is determined.

Vertical Flame Test (ASTM D6413)
  • Principle: This test measures the after-flame and afterglow times, and the char length of a vertically oriented fabric specimen after exposure to a standard flame for a specified duration.

  • Apparatus: A vertical flame test cabinet with a specimen holder, a Bunsen burner with a specified flame height, and a timer.

  • Procedure:

    • A fabric specimen is conditioned and then mounted in the specimen holder.

    • The specimen in its holder is suspended vertically in the test cabinet.

    • A standard flame is applied to the bottom edge of the specimen for 12 seconds.

    • After 12 seconds, the flame is withdrawn.

    • The after-flame time (the time the material continues to flame after the ignition source is removed) and the afterglow time (the time the material continues to glow after the flame has extinguished) are recorded.

    • The char length (the distance from the bottom edge of the specimen to the end of the void in the material) is measured after the specimen has cooled.

Cone Calorimetry
  • Principle: Cone calorimetry is a bench-scale test that measures the heat release rate (HRR), total heat release (THR), smoke production, and other combustion parameters of a material when exposed to a controlled level of radiant heat.

  • Apparatus: A cone calorimeter consisting of a conical radiant heater, a load cell to measure mass loss, an exhaust system with gas analysis instrumentation (for O2, CO, and CO2), and a smoke measuring system.

  • Procedure:

    • A horizontally oriented fabric specimen is placed on a load cell beneath the conical heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • Ignition is initiated by a spark igniter.

    • During combustion, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

    • From these measurements, the heat release rate, total heat release, and other parameters are calculated.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and char-forming ability of a material.

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace, a temperature programmer, and a gas delivery system.

  • Procedure:

    • A small, precisely weighed sample of the fabric is placed in the sample pan.

    • The furnace is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve provides information about the decomposition temperatures and the amount of char residue at high temperatures.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key performance evaluation tests.

Experimental_Workflow_LOI cluster_LOI Limiting Oxygen Index (LOI) Test Workflow prep Prepare Fabric Specimen mount Mount Specimen Vertically prep->mount set_gas Set O2/N2 Mixture mount->set_gas ignite Ignite Specimen set_gas->ignite observe Observe Combustion ignite->observe adjust Adjust O2 Concentration observe->adjust adjust->set_gas Iterate determine Determine LOI Value adjust->determine

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

Experimental_Workflow_Vertical_Flame_Test cluster_VFT Vertical Flame Test (ASTM D6413) Workflow prep Condition Fabric Specimen mount Mount Specimen Vertically prep->mount apply_flame Apply Flame for 12s mount->apply_flame remove_flame Remove Flame apply_flame->remove_flame record_times Record After-flame & Afterglow Times remove_flame->record_times measure_char Measure Char Length record_times->measure_char

Caption: Workflow for the Vertical Flame Test.

Experimental_Workflow_Cone_Calorimetry cluster_Cone Cone Calorimetry Test Workflow prep Prepare Specimen place Place Specimen on Load Cell prep->place expose Expose to Heat Flux place->expose ignite Ignite Specimen expose->ignite measure Measure Mass Loss, O2, Smoke ignite->measure calculate Calculate HRR, THR, etc. measure->calculate

Caption: Workflow for the Cone Calorimetry test.

Experimental_Workflow_TGA cluster_TGA Thermogravimetric Analysis (TGA) Workflow weigh Weigh Fabric Sample place Place in TGA Furnace weigh->place heat Heat at Controlled Rate place->heat monitor Monitor Mass Change heat->monitor analyze Analyze TGA Curve monitor->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy-3-Methylpentanoic Acid (3-HMPA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes such as 3-hydroxy-3-methylpentanoic acid (3-HMPA) is critical. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-HMPA. The information presented is based on established methodologies for similar analytes, providing a framework for analytical method development and cross-validation.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of analytical methods is paramount for reliable quantification. Below is a summary of typical performance characteristics for hypothetical LC-MS/MS and GC-MS methods tailored for 3-HMPA analysis.

Performance CharacteristicLC-MS/MS MethodGC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Recovery > 90%85-110%
Matrix Effect MinimalPotential, requires careful evaluation
Analysis Time per Sample ~10 minutes~20 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

1. LC-MS/MS Method for 3-HMPA Analysis

This method is adapted from a validated procedure for a structurally similar compound, 3-hydroxypentanoic acid.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 3-HMPA-d3).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-HMPA: Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]

      • 3-HMPA-d3 (IS): Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]

2. GC-MS Method for 3-HMPA Analysis (with Derivatization)

This hypothetical method is based on a validated procedure for the analysis of similar hydroxy acids.

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic layer to dryness.

    • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Gas Chromatography Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-HMPA and internal standard.

Visualizing the Workflow

Diagrams can clarify complex experimental procedures. Below are Graphviz DOT language scripts for the described analytical workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 Mass Spectrometry a1->a2 a3 Data Acquisition a2->a3

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Plasma Sample p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 d1 Add Derivatizing Agent p3->d1 d2 Heating d1->d2 a1 GC Separation d2->a1 a2 Mass Spectrometry a1->a2 a3 Data Acquisition a2->a3

GC-MS Experimental Workflow

Cross-Validation of Analytical Methods

Cross-validation is essential when two different analytical methods are used to measure the same analyte, for instance, in different phases of a clinical trial or at different analytical sites. The goal is to ensure the data from both methods are comparable and reliable.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_outcome Outcome m1 Method A (e.g., LC-MS/MS) s1 Analyze QC Samples by Method A m1->s1 m2 Method B (e.g., GC-MS) s2 Analyze QC Samples by Method B m2->s2 c1 Compare Results s1->c1 s2->c1 o1 Methods are Comparable? c1->o1

Cross-Validation Logical Flow

A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)-3-phenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. One such important scaffold is the oxazolidinone ring, present in a number of antibacterial agents. This guide provides a detailed comparison of two prominent synthetic routes to 5-(hydroxymethyl)-3-phenyloxazolidin-2-one, a valuable building block in medicinal chemistry.

Synthetic Routes

Two primary methods for the synthesis of 5-(hydroxymethyl)-3-phenyloxazolidin-2-one are outlined below, offering distinct advantages in terms of reaction steps, starting materials, and overall efficiency.

Route A: One-Pot Synthesis from Aniline, Epichlorohydrin, and Carbon Dioxide

This modern approach involves a one-pot reaction that streamlines the synthesis process. It begins with the reaction of aniline and epichlorohydrin to form an intermediate, which is then cyclized in the presence of carbon dioxide to yield the final product. This method is advantageous due to its operational simplicity and reduced number of unit operations.[1]

Route B: Two-Step Synthesis via an Amino-Diol Intermediate

A more traditional, two-step approach involves the initial condensation of aniline with a suitable three-carbon synthon, such as 3-chloro-1,2-propanediol, to form the key intermediate, 3-(phenylamino)-1,2-propanediol. This amino-diol is then cyclized using a carbonylating agent like phosgene or a phosgene equivalent to furnish the desired oxazolidinone.[2]

Comparative Data

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute A: One-Pot SynthesisRoute B: Two-Step Synthesis
Starting Materials Aniline, Epichlorohydrin, CO₂Aniline, 3-Chloro-1,2-propanediol, Carbonylating agent (e.g., Triphosgene)
Key Intermediate 1-Chloro-3-(phenylamino)-2-propanol3-(Phenylamino)-1,2-propanediol
Number of Steps 1 (One-Pot)2
Overall Yield 72.2%[1]65-75% (overall)[2]
Reaction Conditions Step 1 (in-situ): 70°C; Step 2 (Cyclization): 30-50°C[1]Step 1: Condensation; Step 2: Cyclization with heating[2]
Reagents Boron trifluoride etherate (catalyst), Pyridine or Piperidine (base)[1]Base (e.g., NaOH), Carbonylating agent (e.g., Triphosgene)[2]
Solvents Organic solvent (e.g., Dichloromethane), WaterEthanol, Water
Chiral Purity (ee) >99% (when using (S)-epichlorohydrin)[1]Dependent on chiral starting material

Experimental Protocols

Route A: One-Pot Synthesis of (5R)-3-phenyl-5-(hydroxymethyl)-2-oxazolidinone

  • Step 1: Formation of (S)-1-chloro-3-(phenylamino)-2-propanol (in-situ)

    • Aniline, (S)-epichlorohydrin, and a catalytic amount of boron trifluoride etherate (molar ratio 1:1:0.06-0.2) are dissolved in an organic solvent.

    • The reaction mixture is heated to 70°C.

  • Step 2: Cyclization with Carbon Dioxide

    • After the completion of the first step, pyridine or piperidine is added to the reaction mixture.

    • Carbon dioxide is then introduced into the mixture.

    • The cyclization reaction is carried out at a temperature of 30-50°C.

    • Upon completion, the reaction is worked up by filtration and concentration. The product is purified by crystallization from ethyl acetate to yield (5R)-3-phenyl-5-(hydroxymethyl)-2-oxazolidinone.[1]

Route B: Two-Step Synthesis of 3-phenyl-5-(hydroxymethyl)oxazolidin-2-one

  • Step 1: Synthesis of 3-(phenylamino)-1,2-propanediol

    • Aniline is reacted with 3-chloro-1,2-propanediol in a suitable solvent. The reaction may be carried out under basic conditions to neutralize the HCl formed.

    • The resulting intermediate, 3-(phenylamino)-1,2-propanediol, is isolated and purified.

  • Step 2: Cyclization to 3-phenyl-5-(hydroxymethyl)oxazolidin-2-one

    • The 3-(phenylamino)-1,2-propanediol is dissolved in a suitable solvent.

    • A carbonylating agent, such as triphosgene, is added to the solution in the presence of a base.

    • The reaction mixture is heated to effect cyclization.

    • After the reaction is complete, the product is isolated and purified by crystallization or chromatography.[2]

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagram:

Synthesis_Comparison cluster_route_a Route A: One-Pot Synthesis cluster_route_b Route B: Two-Step Synthesis A_start Aniline + (S)-Epichlorohydrin A_intermediate In-situ formation of (S)-1-Chloro-3-(phenylamino)-2-propanol A_product (5R)-3-Phenyl-5-(hydroxymethyl)- 2-oxazolidinone A_start->A_product One-Pot Reaction Yield: 72.2% A_intermediate->A_product Cyclization A_reagents 1. BF₃·OEt₂ (cat.) 2. Pyridine, CO₂ B_start Aniline + 3-Chloro-1,2-propanediol B_intermediate 3-(Phenylamino)-1,2-propanediol B_start->B_intermediate Condensation B_product 3-Phenyl-5-(hydroxymethyl)- 2-oxazolidinone B_intermediate->B_product Cyclization B_reagents Carbonylating Agent (e.g., Triphosgene)

Caption: Comparative workflow of two synthetic routes to 5-(hydroxymethyl)-3-phenyloxazolidin-2-one.

References

The Efficacy of Modern Halogen-Free Flame Retardants Compared to Traditional Halogenated Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific quantitative data on the flame retardant efficacy of 3-hydroxymethyl-3-phenyloxazolidine (3-HMPA) is not available in the current body of scientific literature, a comprehensive comparison can be made between established halogen-free flame retardants and their halogenated counterparts. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the current landscape of flame retardant technology.

The demand for safer, more environmentally friendly materials has driven significant advancements in flame retardant chemistry. Halogen-free flame retardants (HFFRs) are at the forefront of this evolution, offering alternatives to traditional halogenated compounds, which have faced scrutiny due to environmental and health concerns.[1][2] This guide will delve into the efficacy of a prominent class of HFFRs, phosphorus-based flame retardants, and compare their performance with conventional halogenated flame retardants.

Mechanism of Action: A Fundamental Divergence

The primary difference between these two classes of flame retardants lies in their mode of action.

Halogenated flame retardants primarily function in the gas phase of a fire. When a material containing these additives is heated, it releases halogen radicals (such as chlorine or bromine). These radicals interfere with the combustion chain reaction in the flame, effectively "poisoning" the fire and slowing its propagation.[1][3]

Halogen-free flame retardants , particularly phosphorus-based compounds, predominantly act in the condensed (solid) phase. Upon heating, they decompose to form a protective char layer on the material's surface. This char layer acts as an insulating barrier, limiting the release of flammable gases and slowing the transfer of heat to the underlying polymer.[2][3] Some phosphorus compounds can also have a secondary action in the gas phase.

Quantitative Performance Metrics

The efficacy of flame retardants is evaluated using standardized tests that provide quantitative data on various aspects of flammability. The most common of these are the Limiting Oxygen Index (LOI), the UL-94 vertical burning test, and cone calorimetry.

Table 1: Comparative Flame Retardant Performance Data

Flame Retardant TypePolymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Halogenated
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃High Impact Polystyrene (HIPS)35-40V-0~150-200[Generic Data]
Tetrabromobisphenol A (TBBA)Epoxy Resin30-35V-0~200-250[Generic Data]
Halogen-Free (Phosphorus-based)
Ammonium Polyphosphate (APP)Polypropylene (PP)>30V-0~250-350[4]
DOPO-based derivativeEpoxy Resin32.5V-0Decreased by ~37% vs. pure epoxy[4]
Poly (1,3-phenylene methylphosphonate) (PPMP)Epoxy Resin>30 (at 1-2 wt% P)V-0Not Specified[5]

Note: The data presented are representative values from various studies and can vary depending on the specific polymer, formulation, and test conditions.

Experimental Protocols

A clear understanding of the methodologies behind the data is crucial for accurate interpretation.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until the flame is self-sustaining. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test

This test (ANSI/UL 94) assesses the burning characteristics of a vertically oriented polymer specimen after the application of a specified flame for a set duration. The material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to self-extinguish, whether it drips flaming particles, and whether the drips ignite a cotton swatch placed below. V-0 is the highest and most desirable rating, indicating that burning stops within 10 seconds after two applications of the flame, and no flaming drips occur.[6][7]

Cone Calorimetry

The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for evaluating the fire behavior of materials.[6][8] A sample is exposed to a constant heat flux, and various parameters are measured, including:

  • Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical indicator of the fire's intensity.

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Total Heat Released (THR): The total amount of heat generated during combustion.

  • Smoke Production: The amount of smoke generated.

Visualizing the Mechanisms

The distinct mechanisms of action of halogenated and halogen-free flame retardants can be visualized through logical diagrams.

Halogenated_FR_Mechanism Heat Heat Polymer + Halogenated FR Polymer + Halogenated FR Heat->Polymer + Halogenated FR Decomposition Decomposition Polymer + Halogenated FR->Decomposition Halogen Radicals (X•) Halogen Radicals (X•) Decomposition->Halogen Radicals (X•) Flammable Gases Flammable Gases Decomposition->Flammable Gases Inhibition Inhibition Halogen Radicals (X•)->Inhibition Combustion Chain Reaction Combustion Chain Reaction Flammable Gases->Combustion Chain Reaction Flame Flame Combustion Chain Reaction->Flame Inhibition->Combustion Chain Reaction

Caption: Gas phase mechanism of halogenated flame retardants.

HalogenFree_FR_Mechanism Heat Heat Polymer + Phosphorus FR Polymer + Phosphorus FR Heat->Polymer + Phosphorus FR Decomposition Decomposition Polymer + Phosphorus FR->Decomposition Protective Char Layer Protective Char Layer Decomposition->Protective Char Layer Flammable Gases Flammable Gases Decomposition->Flammable Gases Barrier Effect Barrier Effect Protective Char Layer->Barrier Effect Flame Flame Flammable Gases->Flame Barrier Effect->Flammable Gases

Caption: Condensed phase mechanism of phosphorus-based flame retardants.

Conclusion

While halogenated flame retardants have historically been effective, growing environmental and health concerns have spurred the development of viable halogen-free alternatives.[1][9] Phosphorus-based flame retardants, as a leading class of HFFRs, demonstrate comparable, and in some aspects, superior performance in standardized fire safety tests. Their mechanism of forming a protective char layer offers a distinct advantage in reducing heat release and smoke production.

The choice of a flame retardant system ultimately depends on the specific polymer, application requirements, and regulatory landscape. However, the data clearly indicates that halogen-free technologies present a compelling and effective solution for enhancing the fire safety of a wide range of materials. As research continues, the efficacy and versatility of HFFRs are expected to further improve, solidifying their role in the future of fire safety.

References

A Comparative Environmental Impact Assessment of 3-Methyl-1-phenyl-2-phospholene-1-oxide (3-HMPA) and its Catalytic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents and catalysts in chemical synthesis carries significant implications for environmental safety and sustainability. This guide provides a comparative environmental impact assessment of 3-Methyl-1-phenyl-2-phospholene-1-oxide (3-HMPA), a phospholene oxide catalyst, against potential alternatives in one of its key applications: the synthesis of carbodiimides. Due to a notable lack of comprehensive environmental studies on 3-HMPA and its direct catalytic replacements, this guide synthesizes available hazard data and outlines standardized methodologies for a more thorough future assessment.

Executive Summary

3-Methyl-1-phenyl-2-phospholene-1-oxide (3-HMPA) is recognized for its catalytic efficacy, particularly in the formation of carbodiimides from isocyanates. However, its environmental profile raises concerns, as it is classified as harmful to aquatic life with long-lasting effects and is a suspected carcinogen. While direct, "drop-in" replacements for all of its applications are not readily found in existing literature, alternative catalyst systems for carbodiimide synthesis include phosphazene bases and tertiary amines. These alternatives also present environmental and health hazards that require careful consideration.

This guide highlights the critical need for further research and comprehensive environmental testing of these catalytic systems to enable informed, sustainable choices in chemical synthesis.

Comparative Data on 3-HMPA and Alternatives

The following table summarizes the available environmental and toxicological data for 3-HMPA and representative examples of alternative catalyst classes. The significant data gaps for key environmental endpoints underscore the preliminary nature of this assessment.

Parameter 3-Methyl-1-phenyl-2-phospholene-1-oxide (3-HMPA) Alternative: Phosphazene Base (e.g., P1-t-Bu) Alternative: Tertiary Amine (e.g., DABCO)
CAS Number 707-61-9111324-04-0280-57-9
Primary Application Catalyst for carbodiimide synthesis, polymerizationOrganocatalyst for polymerization and other reactionsCatalyst for polyurethane production and organic synthesis
Environmental Hazard Classification H412: Harmful to aquatic life with long lasting effects[1]Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[2]H412: Harmful to aquatic life with long lasting effects[3]
Human Health Hazard Classification H351: Suspected of causing cancer[1]Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[4]H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[3]
Aquatic Toxicity (LC50/EC50) Data not availableData not availableData not available
Biodegradability Data not availableData not availableData not available
Persistence and Bioaccumulation Not considered a PBT or vPvB substance[1]Data not availableMay cause long-term adverse effects in the environment[3]
Acute Toxicity (Oral, Rat LD50) Data not available (Mouse, Intraperitoneal LD50: 840 mg/kg)Data not availableData not available

PBT: Persistent, Bioaccumulative, and Toxic; vPvB: very Persistent and very Bioaccumulative.

Methodologies for Environmental Impact Assessment

To address the existing data gaps, a comprehensive environmental impact assessment of these catalysts should be conducted. The following are standardized experimental protocols, based on OECD guidelines, that can be employed for a thorough comparison.

Aquatic Toxicity Testing
  • Objective: To determine the acute and chronic toxicity of the substance to aquatic organisms.

  • Methodology:

    • Acute Fish Toxicity (OECD Guideline 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are exposed to a range of concentrations of the test substance.

    • Acute Immobilisation Test for Daphnia (OECD Guideline 202): This test measures the concentration at which the substance immobilizes 50% of the tested Daphnia magna population (EC50) over a 48-hour period.

    • Algal Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of the substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (IC50) over a 72-hour period.

Biodegradability Testing
  • Objective: To assess the potential for the substance to be broken down by microorganisms in the environment.

  • Methodology (OECD 301 Series - Ready Biodegradability):

    • DOC Die-Away (OECD 301 A): The test substance is incubated with a microbial inoculum in a mineral medium. The degradation is followed by measuring the dissolved organic carbon (DOC) concentration over a 28-day period.

    • CO2 Evolution (Sturm Test) (OECD 301 B): The degradation of the test substance is determined by measuring the amount of CO2 produced by the microbial inoculum.

    • Manometric Respirometry (OECD 301 F): The oxygen uptake by the microbial population during the degradation of the test substance is measured over 28 days.

A substance is considered "readily biodegradable" if it shows a significant percentage of degradation within a 28-day window, indicating it is unlikely to persist in the environment.

Persistence and Bioaccumulation Potential
  • Objective: To evaluate the substance's potential to persist in the environment and accumulate in living organisms.

  • Methodology:

    • Partition Coefficient (n-octanol/water) (OECD Guideline 107/117): This test determines the log Kow value, which is an indicator of a substance's potential for bioaccumulation. A high log Kow suggests a higher potential to accumulate in fatty tissues.

    • Simulation Testing for Aerobic Transformation in Soil and Water (OECD 307, 308, 309): These tests provide data on the degradation half-life of a substance in environmentally relevant matrices.

Visualizing the Assessment Process

The following diagrams illustrate the logical workflow for a comprehensive environmental impact assessment and a typical signaling pathway that can be affected by toxic substances.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Substance Identification (3-HMPA & Alternatives) B Review Existing Data (Phys-Chem, Toxicity) A->B C Identify Use Patterns (e.g., Catalysis in Synthesis) B->C E Conduct Ecotoxicity Testing (OECD Guidelines) B->E D Model Environmental Release (Air, Water, Soil) C->D G Compare Exposure & Effects (PEC/PNEC Ratio) D->G F Determine No-Effect Concentrations (PNEC) E->F F->G H Decision Making (Risk Management Measures) G->H

Caption: A generalized workflow for conducting an environmental impact assessment of chemical substances.

Signaling_Pathway_Disruption cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Gene Expression Signal_Transduction->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response Toxicant Toxic Substance (e.g., Catalyst) Toxicant->Receptor Binding/ Interference

Caption: A simplified diagram illustrating how a toxic substance can disrupt a cellular signaling pathway.

Conclusion and Recommendations

For researchers and drug development professionals, the following actions are recommended:

  • Prioritize Data Generation: When considering the use of 3-HMPA or alternative catalysts, advocate for and conduct standardized ecotoxicity and biodegradability testing to fill the critical data gaps.

  • Apply Green Chemistry Principles: In the absence of complete data, evaluate catalysts based on the principles of green chemistry. This includes considering the atom economy of the reaction, the use of less hazardous starting materials (such as bio-based isocyanates), and the potential for catalyst recycling.

  • Adopt a Precautionary Approach: Given the suspected carcinogenicity of 3-HMPA and the aquatic toxicity of all examined compounds, stringent handling and disposal protocols are essential to minimize environmental release.

A transition to more sustainable chemical practices requires a commitment to understanding the full lifecycle and environmental impact of the substances we employ. This guide serves as a call to action for the scientific community to generate the necessary data for making truly informed decisions that protect both human health and the environment.

References

Durability Under Fire: A Comparative Guide to 3-HMPA and Alternative Flame Retardant Finishes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in material science and product development, ensuring the long-term efficacy of flame retardant finishes is paramount. This guide provides a comparative assessment of the durability of tris(3-hydroxypropyl)phosphine oxide (3-HMPA) flame retardant finishes against prominent phosphorus-based alternatives, supported by experimental data from scientific literature.

While specific quantitative data on the wash durability of 3-HMPA remains elusive in readily available literature, this guide offers a robust comparison based on the performance of structurally similar and alternative phosphorus-based flame retardants. The primary mode of action for these compounds involves a condensed-phase mechanism, where they promote char formation upon heating. This char layer acts as an insulating barrier, slowing down the release of flammable volatiles and inhibiting the combustion process.

Comparative Performance of Flame Retardant Finishes

The durability of a flame retardant finish is a critical factor in its practical application, with wash fastness being a key indicator of performance over the lifespan of a treated textile. The following tables summarize the quantitative performance of various phosphorus-based flame retardants on cotton fabric, focusing on their efficacy after repeated laundering cycles.

Flame Retardant FinishAdd-on (%)Limiting Oxygen Index (LOI) - InitialLimiting Oxygen Index (LOI) - After 50 WashesChar Length (cm) - After 50 Washes
Untreated Cotton N/A~18.3N/ABurns completely
ATPEPDPA [1][2]2044.6Met stringent washing standard5.2
PPEPA 2046.531.4-
HPPA with GPE [3]->26--

Table 1: Durability of Phosphorus-Based Flame Retardants on Cotton (LOI and Char Length)

Flame Retardant FinishAdd-on (%)Peak Heat Release Rate (pHRR) (kW/m²) - InitialTotal Heat Release (THR) (MJ/m²) - Initial
Untreated Cotton N/AHighHigh
ATPEPDPA [4]20Significantly ReducedSignificantly Reduced

Table 2: Combustion Behavior of Phosphorus-Based Flame Retardants on Cotton (Cone Calorimetry Data)

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to evaluate the performance of flame retardant finishes.

Flame Retardancy and Durability Testing Workflow

G cluster_prep Fabric Preparation & Treatment cluster_durability Durability Testing cluster_eval Performance Evaluation prep Scouring and Bleaching of Cotton Fabric treat Application of Flame Retardant Finish (e.g., Pad-Dry-Cure) prep->treat wash Repeated Laundering Cycles (e.g., AATCC 61-2013) treat->wash Durability Assessment vft Vertical Flame Test (ASTM D6413) - Char Length - Afterflame - Afterglow treat->vft Initial Performance loi Limiting Oxygen Index (LOI) (ASTM D2863) treat->loi Initial Performance cone Cone Calorimetry (ASTM E1354) - Heat Release Rate (HRR) - Total Heat Release (THR) treat->cone Initial Performance wash->vft wash->loi wash->cone Post-Durability Performance

Figure 1: Experimental workflow for assessing flame retardant durability.

1. Fabric Treatment (Pad-Dry-Cure Method):

  • Cotton fabric samples are immersed in an aqueous solution of the flame retardant.

  • The fabric is then passed through rollers (padded) to ensure even uptake of the solution.

  • The treated fabric is dried in an oven at a specified temperature.

  • Finally, the fabric is cured at a higher temperature to facilitate the chemical reaction and fixation of the flame retardant onto the cellulose fibers.

2. Durability Testing (Standard Laundering):

  • The treated fabric samples undergo a specified number of laundering cycles, typically 50, following standardized procedures such as AATCC 61-2013. This simulates the effect of repeated washing during the product's lifecycle.

3. Flame Retardancy Evaluation:

  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of the material. A higher LOI value indicates better flame retardancy.

  • Vertical Flame Test: A conditioned and weighed fabric specimen is mounted vertically and exposed to a flame for a set period. After the flame is removed, the afterflame time, afterglow time, and char length are measured. Shorter times and char lengths indicate better performance.

  • Cone Calorimetry: This test measures the heat release rate (HRR), total heat release (THR), and other combustion parameters of a material when exposed to a controlled level of radiant heat. Lower HRR and THR values are desirable.

Signaling Pathway: Condensed-Phase Flame Retardancy of Phosphorus Compounds

The primary mechanism by which phosphorus-based flame retardants like 3-HMPA protect cellulosic materials is through a condensed-phase action. During combustion, the flame retardant decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose at a lower temperature than it would normally decompose. This process leads to the formation of a stable, insulating char layer.

G cluster_combustion Combustion Process cluster_fr Flame Retardant Action heat Heat Source cellulose Cellulose Fabric heat->cellulose p_fr Phosphorus Flame Retardant (e.g., 3-HMPA) heat->p_fr pyrolysis Pyrolysis cellulose->pyrolysis Decomposition flammable_gases Flammable Volatiles pyrolysis->flammable_gases combustion Combustion flammable_gases->combustion Ignition heat_feedback Heat Feedback combustion->heat_feedback heat_feedback->cellulose phosphoric_acid Phosphoric Acid Formation p_fr->phosphoric_acid dehydration Catalytic Dehydration of Cellulose phosphoric_acid->dehydration char Char Formation dehydration->char barrier Insulating Barrier char->barrier barrier->pyrolysis Inhibits barrier->flammable_gases Reduces barrier->heat_feedback Blocks

Figure 2: Condensed-phase action of phosphorus flame retardants.

Conclusion

While direct durability data for 3-HMPA is not extensively published, the performance of alternative phosphorus-based flame retardants provides valuable benchmarks for researchers. The data indicates that phosphorus-containing finishes can achieve excellent durable flame retardancy on cotton, maintaining high LOI values and low char lengths even after 50 laundering cycles. The primary mechanism of action is the formation of a protective char layer, which is a common feature of this class of flame retardants. Future research should focus on generating and publishing specific durability data for 3-HMPA to allow for a direct and comprehensive comparison with existing and emerging flame retardant technologies.

References

Safety Operating Guide

Proper Disposal of 3-(Hydroxymethylphosphinyl)propionic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3-(Hydroxymethylphosphinyl)propionic acid (CAS No. 15090-23-0), a metabolite of the pesticide glufosinate ammonium.[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Immediate Safety and Hazard Information

Before handling 3-(Hydroxymethylphosphinyl)propionic acid, it is crucial to be aware of its potential hazards. The compound is classified with the following GHS hazard statements[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Personal protective equipment (PPE) is mandatory when handling this substance. This includes:

  • Safety goggles or a face shield.

  • Chemically resistant gloves.

  • A laboratory coat.

  • Use of a fume hood is recommended to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

The following table summarizes the key hazard classifications for 3-(Hydroxymethylphosphinyl)propionic acid.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation

Data sourced from Guidechem.[2]

Disposal of 3-(Hydroxymethylphosphinyl)propionic Acid

The disposal of 3-(Hydroxymethylphosphinyl)propionic acid, an organophosphorus compound, must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Chemical Waste."

    • If the compound is in a solution (e.g., acetonitrile), the solvent's hazards must also be considered. Acetonitrile is a flammable liquid and a listed hazardous waste (RCRA code U003).[3]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled.

    • The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "3-(Hydroxymethylphosphinyl)propionic acid."

      • If in solution, the name and concentration of the solvent (e.g., "in Acetonitrile").

      • The associated hazard pictograms (e.g., irritant, harmful).

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]

    • Keep the container away from sources of ignition, especially if dissolved in a flammable solvent like acetonitrile.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with the full details of the waste, including the chemical name, quantity, and any solvents.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 3-(Hydroxymethylphosphinyl)propionic acid.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Handling 3-(Hydroxymethylphosphinyl)propionic acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify Identify Waste as Hazardous fume_hood->identify containerize Use Labeled, Compatible Waste Container identify->containerize segregate Segregate from Incompatible Wastes containerize->segregate storage Store in Secondary Containment segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 3-(Hydroxymethylphosphinyl)propionic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(Hydroxymethylphosphinyl)propionic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling 3-(Hydroxymethylphosphinyl)propionic acid (CAS No. 15090-23-0), a compound also known as 3-Methylphosphinicopropionic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

3-(Hydroxymethylphosphinyl)propionic acid is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

The following table summarizes the required personal protective equipment for handling this substance.

Operation Required PPE Image
Handling and Weighing (Solid) - Safety glasses with side shields or chemical safety goggles- Nitrile gloves- Laboratory coat- N95 dust mask (if generating dust)[2]
Preparing Solutions - Chemical safety goggles or a face shield- Nitrile gloves- Laboratory coat- Work in a fume hood to avoid inhalation of any aerosols.
Spill Cleanup - Chemical safety goggles and a face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- N95 dust mask or respirator with appropriate cartridge

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of 3-(Hydroxymethylphosphinyl)propionic acid.

Experimental Workflow: Handling and Use

The following diagram outlines the standard procedure for safely handling 3-(Hydroxymethylphosphinyl)propionic acid in a laboratory setting.

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh Solid in Ventilated Area prep_ppe->handling_weigh handling_dissolve Dissolve in Fume Hood handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe G Figure 2. Chemical Waste Disposal Path cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Unused Solid Chemical collection_container Collect in Labeled, Sealed Waste Container waste_solid->collection_container waste_solution Contaminated Solutions waste_solution->collection_container waste_ppe Used PPE waste_ppe->collection_container disposal_ehs Transfer to Environmental Health & Safety (EHS) collection_container->disposal_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.